Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Description
Properties
IUPAC Name |
ethyl 4-amino-3-(trifluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-16-9(15)6-3-4-7(14)8(5-6)17-10(11,12)13/h3-5H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDSPOINRBCMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697515 | |
| Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260742-02-6 | |
| Record name | Ethyl 4-amino-3-(trifluoromethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
An In-Depth Technical Guide to the Synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a modern and robust synthetic strategy for this compound, a valuable building block for pharmaceutical and agrochemical research. The trifluoromethoxy (OCF₃) group is a critical substituent used to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. However, its regioselective introduction, particularly ortho to an amino group, presents a significant synthetic challenge. This document details a state-of-the-art pathway that leverages an O-trifluoromethylation of an N-aryl hydroxylamine derivative followed by a thermally induced intramolecular rearrangement. We will explore the causality behind experimental choices, provide detailed, step-by-step protocols, and present a critical analysis of the methodology.
Strategic Analysis of Synthetic Pathways
The requires the precise assembly of a 1,2,4-trisubstituted aromatic ring. The primary challenge lies in the regioselective installation of the trifluoromethoxy group at the C-3 position, ortho to the amine and meta to the ethyl ester.
Several theoretical approaches can be envisioned:
-
Direct Electrophilic Trifluoromethoxylation: This is generally not feasible on an aniline derivative due to the powerful activating and ortho-, para-directing nature of the amino group, which would lead to substitution at the C-5 position.
-
Nucleophilic Aromatic Substitution (SNA_r): This would require a precursor with a suitable leaving group at the C-3 position, which is often difficult to prepare and may require harsh reaction conditions.
-
Metalation-based Functionalization: Strategies involving directed ortho-metalation of a protected 3-(trifluoromethoxy)aniline derivative could be employed to introduce a carboxyl group at the C-4 position.[1][2] However, this can suffer from competing side reactions and requires strictly controlled anhydrous conditions.
The most effective and elegant strategy, which forms the core of this guide, circumvents these issues by building the desired functionality through a clever sequence of O-trifluoromethylation and intramolecular rearrangement. This pathway offers high regioselectivity and utilizes bench-stable reagents.[3]
Recommended Synthetic Workflow
The proposed pathway begins with a readily available starting material, Ethyl 4-nitrobenzoate, and proceeds through five key stages.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of ortho-trifluoromethoxylated aniline derivatives and provide a validated pathway.[3][4]
Step 1: Synthesis of Ethyl 4-(hydroxyamino)benzoate
Principle: The synthesis begins with the selective reduction of the nitro group on Ethyl 4-nitrobenzoate. A full reduction to the amine must be avoided. Using a catalyst like Rhodium on carbon (Rh/C) with hydrazine allows for a controlled partial reduction to the hydroxylamine intermediate.
Protocol:
-
To a solution of Ethyl 4-nitrobenzoate (10 g, 51.2 mmol) in ethanol (200 mL) in a round-bottom flask, add 5% Rhodium on carbon (500 mg, 5% w/w).
-
Cool the suspension to 0 °C in an ice bath.
-
Add hydrazine monohydrate (5.1 mL, 102.4 mmol, 2.0 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 4-(hydroxyamino)benzoate, which can be used in the next step without further purification.
Step 2: N-Acetylation of Ethyl 4-(hydroxyamino)benzoate
Principle: The hydroxylamine is protected with an acetyl group. This serves two purposes: it enhances the stability of the intermediate and sets up the electronic configuration required for the subsequent rearrangement step.
Protocol:
-
Dissolve the crude Ethyl 4-(hydroxyamino)benzoate (approx. 51.2 mmol) in anhydrous diethyl ether (250 mL) in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Prepare a solution of acetyl chloride (4.0 mL, 56.3 mmol, 1.1 equiv) in anhydrous diethyl ether (50 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 1 hour using a syringe pump.[4]
-
Stir the mixture at 0 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Ethyl 4-(N-acetoxyamino)benzoate.
Step 3: O-Trifluoromethylation
Principle: This is the key step where the trifluoromethoxy precursor is formed. An electrophilic trifluoromethylating agent, such as Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), is used to transfer a CF₃ group to the oxygen of the N-hydroxyacetamido moiety. A catalytic amount of a weak base like cesium carbonate facilitates the reaction.[3][4]
Protocol:
-
In a reaction vessel, dissolve Ethyl 4-(N-acetoxyamino)benzoate (approx. 51.2 mmol) in chloroform (250 mL).
-
Add Togni reagent II (20.9 g, 66.6 mmol, 1.3 equiv) and cesium carbonate (1.67 g, 5.12 mmol, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with dichloromethane.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure Ethyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
Step 4: Thermal Rearrangement
Principle: The N-O bond in the trifluoromethoxylated intermediate is labile. Upon heating, it undergoes a[1][1]-sigmatropic rearrangement, migrating the OCF₃ group to the ortho position (C-3) of the aromatic ring. This step is highly regioselective due to the intramolecular nature of the reaction.
Caption: The key thermal[1][1]-sigmatropic rearrangement step.
Protocol:
-
Place Ethyl 4-(N-(trifluoromethoxy)acetamido)benzoate (approx. 50 mmol) in a pressure vessel equipped with a magnetic stir bar.
-
Add nitromethane (250 mL).[4]
-
Seal the vessel and heat the reaction mixture to 120 °C behind a safety shield.
-
Stir at this temperature for 18-24 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a round-bottom flask and concentrate in vacuo using a rotary evaporator to remove the nitromethane.
-
The resulting crude product, Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate, can be purified by recrystallization or column chromatography.
Step 5: Hydrolysis of the N-Acetyl Group
Principle: The final step is the deprotection of the amino group. This is a standard hydrolysis of an amide, which can be achieved under either acidic or basic conditions to yield the target primary amine.
Protocol (Acidic Hydrolysis):
-
Suspend the crude Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate in a mixture of ethanol (150 mL) and 6 M hydrochloric acid (75 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then neutralize it carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/hexane mixture to yield pure this compound.
Data Summary
The following table summarizes the expected outcomes for the described synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Selective Reduction | Hydrazine, 5% Rh/C | >90% (crude) |
| 2 | N-Acetylation | Acetyl Chloride | ~95% |
| 3 | O-Trifluoromethylation | Togni Reagent II, Cs₂CO₃ | 85-95% |
| 4 | Thermal Rearrangement | Nitromethane, 120 °C | 70-85% |
| 5 | Hydrolysis | HCl / Ethanol | >90% |
Conclusion
The synthetic route detailed in this guide represents a reliable and highly regioselective method for preparing this compound. By leveraging a sophisticated O-trifluoromethylation and intramolecular rearrangement sequence, this strategy effectively overcomes the challenges associated with direct functionalization of electron-rich aromatic systems. The use of well-defined protocols and commercially available reagents makes this pathway suitable for implementation in both academic and industrial research settings, providing drug development professionals with efficient access to this important chemical intermediate.
References
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Journal of Visualized Experiments. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. National Center for Biotechnology Information. [Link]
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Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. Journal of Organic Chemistry, 68(12), 4693-9. [Link]
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Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 9. [Link]
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Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. [Link]
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Ethyl 4-amino-3-(trifluoromethoxy)benzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Executive Summary
This compound is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries. Characterized by a benzene ring substituted with an amino group, an ethyl ester, and a trifluoromethoxy group, this molecule serves as a versatile building block for the synthesis of complex organic molecules. The presence of the trifluoromethoxy (-OCF3) group, a metabolically stable and highly lipophilic moiety, makes it a particularly valuable synthon in drug discovery for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic profile, key chemical reactions, and applications, intended for researchers and professionals in organic synthesis and medicinal chemistry.
Chemical Identity and Physicochemical Properties
The unique arrangement of functional groups in this compound dictates its chemical behavior and physical characteristics. The electron-donating amino group and the electron-withdrawing trifluoromethoxy and ethyl ester groups create a nuanced electronic environment that influences its reactivity.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1260742-02-6 | [1][2] |
| Molecular Formula | C₁₀H₁₀F₃NO₃ | [1] |
| Molecular Weight | 249.19 g/mol | [1] |
| MDL Number | MFCD15527570 | [1] |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); sparingly soluble in water. | Inferred from structure |
| Storage Temperature | Room temperature; store in a tightly sealed container in a dry, well-ventilated place. | [1][3] |
| Classification | Organic Building Block, Fluorinated Compound, Amine, Ester, Ether. | [2] |
Synthesis and Manufacturing
The synthesis of this compound can be approached through several established organic chemistry transformations. The two most common and industrially viable routes involve either the final-step formation of the ester (Fischer Esterification) from the corresponding carboxylic acid or the reduction of a nitro-group precursor. The choice of route often depends on the availability and cost of the starting materials.
Caption: Primary synthetic pathways to this compound.
Protocol 3.1: Synthesis via Fischer Esterification (Adapted Protocol)
This protocol is adapted from a standard procedure for the esterification of a structurally similar aminobenzoic acid derivative.[4] The reaction proceeds via an acid-catalyzed nucleophilic attack of ethanol on the protonated carbonyl group of the carboxylic acid.
Methodology:
-
Reaction Setup: To a solution of 4-amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) in absolute ethanol (serving as both solvent and reactant, ~10-15 mL per gram of acid), add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise at room temperature with stirring. The sulfuric acid acts as a critical catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Refluxing helps to shift the reaction equilibrium towards the product side by removing the water byproduct, although a Dean-Stark trap is more effective if a non-alcohol solvent is used.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The neutralization quenches the acid catalyst and deprotonates any remaining carboxylic acid, making it water-soluble.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). The organic product will preferentially partition into the ethyl acetate layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Spectroscopic Profile
Characterization and purity assessment of this compound rely on standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, a representative profile can be predicted based on its structure and data from close analogs.[5][6]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ ~7.8-7.0 (m, 3H, Ar-H), δ ~4.5-4.0 (br s, 2H, -NH₂), δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), δ 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR | δ ~166 (C=O), δ ~150-120 (Ar-C), δ ~121 (q, J ≈ 257 Hz, -OCF₃), δ ~61 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃). |
| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~1700 (C=O stretch, ester), ~1620 (N-H bend), ~1280-1150 (C-O stretch and C-F stretches). |
| Mass Spec (EI) | Expected M⁺ at m/z = 249.0616 (calculated for C₁₀H₁₀F₃NO₃). |
Chemical Reactivity and Derivatization
The reactivity of this molecule is dominated by the nucleophilic character of the aromatic amine and the electrophilic character of the ester carbonyl group. These two sites allow for a wide range of derivatization reactions, making it a versatile intermediate.
Caption: Key reaction pathways for derivatizing the title compound.
Reactions at the Amino Group
The aniline-type amino group is a potent nucleophile and can readily undergo acylation, alkylation, and condensation reactions. For instance, reaction with aldehydes in the presence of an acid catalyst can form Schiff bases, a reaction used in the synthesis of diarylamines.[7]
Reactions at the Ester Group
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid. More synthetically useful is its reaction with nucleophiles like hydrazine. The formation of a benzohydrazide from an aminobenzoate is a key step in the synthesis of medicinally important heterocycles like 1,3,4-oxadiazoles.[8][9]
Protocol 5.1: Synthesis of 4-Amino-3-(trifluoromethoxy)benzohydrazide (Adapted Protocol)
This procedure is adapted from a well-established method for converting ethyl aminobenzoates to their corresponding hydrazides.[8]
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (80% solution, ~10 eq) to the flask. The large excess of hydrazine pushes the equilibrium towards the product.
-
Heating: Reflux the mixture for 8-10 hours. The reaction progress should be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, typically a solid, will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting material or excess hydrazine. The product can be recrystallized from ethanol to achieve high purity.
Applications in Drug Discovery and Materials Science
This compound is primarily utilized as an intermediate in the synthesis of higher-value compounds.
-
Pharmaceutical Scaffolds: The core aminobenzoate structure is present in numerous biologically active compounds, including local anesthetics (analogs of benzocaine) and targeted anticancer agents.[9][10] The introduction of the -OCF₃ group is a modern strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and cell membrane permeability. Analogs of this compound are used to synthesize inhibitors of key biological targets like Epidermal Growth Factor Receptor (EGFR).[9]
-
Advanced Materials: The unique electronic properties imparted by the fluorine atoms make such compounds candidates for the synthesis of specialty polymers, dyes, and other functional materials.[11]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of structurally similar compounds like Ethyl 4-aminobenzoate and Ethyl 4-amino-3-methylbenzoate, a cautious approach to handling is warranted.[3][12]
-
Potential Hazards (Inferred from Analogs):
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Conclusion
This compound is a strategically important fluorinated building block with well-defined chemical properties. Its dual reactivity at the amino and ester functionalities allows for diverse synthetic transformations, paving the way for the creation of novel pharmaceutical agents and advanced materials. The methodologies for its synthesis are robust and based on fundamental organic reactions. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in a research and development setting.
References
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PubChem. Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate | C12H14F3NO2 | CID 71635498. [Link]
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The Royal Society of Chemistry. Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]
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ResearchGate. Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. [Link]
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PubChem. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]
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SpectraBase. Ethyl 4-aminobenzoate. [Link]
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PubChem. Ethyl 2-amino-4-trifluoromethylbenzoate | C10H10F3NO2 | CID 12800885. [Link]
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PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
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Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
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ChemBK. 4-amino-3-trifluoromethyl-benzoic acid methyl ester. [Link]
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Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]
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Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Google Patents. Para-amino benzoic acid esters - US2442797A.
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Pharmaffiliates. Ethyl 4-Amino-3-hydroxybenzoate, CAS No : 87081-52-5. [Link]
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PubMed. Ethyl 4-ethyl-amino-3-nitro-benzoate. [Link]
-
PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]
-
ResearchGate. (PDF) Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. [Link]
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An In-Depth Technical Guide to Ethyl 4-amino-3-(trifluoromethoxy)benzoate (CAS: 1260742-02-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties and profound impact on metabolic stability and lipophilicity. This guide provides a comprehensive technical overview of Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a valuable building block for the synthesis of novel therapeutics. As a Senior Application Scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Molecular Structure
This compound is a substituted aniline derivative with the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 g/mol .[1] The strategic placement of the amino, trifluoromethoxy, and ethyl ester groups on the benzene ring provides a versatile scaffold for a range of chemical transformations.
| Property | Value |
| CAS Number | 1260742-02-6 |
| Molecular Formula | C₁₀H₁₀F₃NO₃ |
| Molecular Weight | 249.19 g/mol |
| Appearance | Off-white to light yellow solid (predicted) |
| Solubility | Soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. |
The structure of this compound is depicted below:
Caption: Molecular structure of this compound.
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-amino-3-(trifluoromethoxy)benzoic acid. This acid-catalyzed reaction with ethanol provides the desired ethyl ester.[2][3][4]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol is a self-validating system, where the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed by spectroscopic analysis.
Materials:
-
4-Amino-3-(trifluoromethoxy)benzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous ethanol (10-20 eq). The large excess of ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product.[2][3]
-
Acid Catalysis: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be performed in an ice bath to control the temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. Below are the predicted spectroscopic data based on the analysis of structurally similar compounds.[5][6][7]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~6.8 | d | 1H | Ar-H |
| ~4.3 | q | 2H | -OCH₂CH₃ |
| ~4.2 | br s | 2H | -NH₂ |
| ~1.3 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~150 | Ar-C (C-NH₂) |
| ~140 | Ar-C (C-OCF₃) |
| ~132 | Ar-CH |
| ~122 | q, J(C,F) ≈ 257 Hz, -OCF₃ |
| ~120 | Ar-CH |
| ~118 | Ar-C (C-COOEt) |
| ~115 | Ar-CH |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, sharp (doublet) | N-H stretching (primary amine) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2980-2850 | Medium | Aliphatic C-H stretching |
| ~1710 | Strong | C=O stretching (ester) |
| ~1620 | Strong | N-H bending |
| 1600, 1500 | Medium | Aromatic C=C stretching |
| 1250-1000 | Strong | C-O stretching (ester and ether) |
| 1200-1100 | Strong | C-F stretching (trifluoromethoxy) |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 249. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 204, and the loss of the entire ester group (-COOCH₂CH₃, m/z 73) to give a fragment at m/z 176.[8][9][10]
Applications in Drug Development
This compound is a strategic building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[11][12][13] The trifluoromethoxy group imparts several advantageous properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH and potentially affecting its binding to the target protein.
The primary amino group and the ethyl ester functionality of this compound serve as versatile handles for further chemical modifications. The amino group can be readily acylated, alkylated, or used in the construction of heterocyclic rings, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Caption: Synthetic utility of this compound in drug discovery.
Safety and Handling
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive amino group, a modifiable ester, and the advantageous trifluoromethoxy substituent makes it a strategic component for the development of novel therapeutics with enhanced pharmacological properties. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this important intermediate in their scientific pursuits.
References
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Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.). Retrieved January 19, 2026, from [Link]
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Ethyl 4-aminobenzoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
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Ethyl 4-aminobenzoate - Mass Spectrometry. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025, March 14). ResearchGate. Retrieved January 19, 2026, from [Link]
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ethyl 4-aminobenzoate - MassBank. (2008, October 21). Retrieved January 19, 2026, from [Link]
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Ethyl 4-aminobenzoate - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
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Ethyl 4-aminobenzoate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
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Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]
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Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. - Chegg. (2020, October 11). Retrieved January 19, 2026, from [Link]
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This compound - Dana Bioscience. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
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Ethyl 4-aminobenzoate - ChemBK. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. (n.d.). Retrieved January 19, 2026, from [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved January 19, 2026, from [Link]
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Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate | C12H14F3NO2 | CID 71635498 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Fischer Esterification - YouTube. (2012, July 9). Retrieved January 19, 2026, from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. (2020, December 1). PubMed. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Structural Analysis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic and steric characteristics.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a distinct profile of high metabolic stability, thanks to the strength of the C-F bonds, and modulated lipophilicity, which can enhance membrane permeability and bioavailability.[2][3]
This guide provides a comprehensive technical overview of the structural analysis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a key building block in the synthesis of advanced pharmaceutical intermediates. As a Senior Application Scientist, the following sections are designed to not only present the analytical data but also to elucidate the rationale behind the chosen methodologies, ensuring a self-validating and authoritative approach to the characterization of this important molecule.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| CAS Number | 1260742-02-6 | [4] |
| Molecular Formula | C₁₀H₁₀F₃NO₃ | [4] |
| Molecular Weight | 249.19 g/mol | [4] |
| IUPAC Name | This compound | [5] |
| Appearance | White to off-white crystalline powder (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate) (predicted) | General knowledge |
Synthesis and Purification: A Validated Approach
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Esterification
This protocol is adapted from a standard procedure for the synthesis of similar ethyl esters.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-(trifluoromethoxy)benzoic acid (1 equivalent) in absolute ethanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution. Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Confirm the structure and purity of the isolated product using the analytical techniques detailed in the following sections.
Comprehensive Structural Elucidation
A multi-technique approach is essential for the unambiguous structural confirmation of a novel or synthesized compound. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides a complete picture of the molecule's connectivity, functional groups, and purity.
Workflow for Structural Analysis
Caption: Integrated workflow for the structural analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4][7] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns
-
Ethyl Group:
-
A quartet at approximately δ 4.3 ppm corresponding to the -O-CH₂- protons, coupled to the adjacent methyl group.
-
A triplet at approximately δ 1.3 ppm corresponding to the -CH₃ protons, coupled to the adjacent methylene group.
-
-
Aromatic Protons:
-
The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the amino, trifluoromethoxy, and ester groups. Based on analogous compounds, we can predict the following:
-
A doublet at approximately δ 7.7-7.9 ppm for the proton ortho to the ester group.
-
A doublet of doublets at approximately δ 7.5-7.7 ppm for the proton between the ester and trifluoromethoxy groups.
-
A doublet at approximately δ 6.8-7.0 ppm for the proton ortho to the amino group.
-
-
-
Amino Group:
-
A broad singlet at approximately δ 4.0-5.0 ppm for the -NH₂ protons. The chemical shift of this peak is highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: Predicted Chemical Shifts
-
Carbonyl Carbon: δ 165-167 ppm.
-
Aromatic Carbons: Six distinct signals in the range of δ 110-155 ppm. The carbon attached to the trifluoromethoxy group will likely appear as a quartet due to coupling with the fluorine atoms.
-
Ethyl Group Carbons:
-
-O-CH₂-: δ ~60 ppm.
-
-CH₃: δ ~14 ppm.
-
-
Trifluoromethoxy Carbon: A quartet around δ 120 ppm with a large C-F coupling constant.
¹⁹F NMR Spectroscopy
A single signal, a singlet, is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift will be characteristic of this functional group.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to obtain optimal resolution.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[8]
Expected Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance | Reference |
| 3450-3300 | N-H (Amino) | Asymmetric & Symmetric Stretch | Two sharp to medium bands | [9] |
| 3100-3000 | C-H (Aromatic) | Stretch | Weak to medium bands | [9] |
| 2980-2850 | C-H (Alkyl) | Stretch | Medium bands | [9] |
| 1725-1705 | C=O (Ester) | Stretch | Strong, sharp band | [10] |
| 1620-1580 | C=C (Aromatic) | Stretch | Medium to strong bands | [9] |
| 1300-1000 | C-O (Ester & Ether) | Stretch | Strong bands | [10] |
| 1250-1000 | C-F (Trifluoromethoxy) | Stretch | Strong, broad bands | General Knowledge |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[11]
Expected Fragmentation Pattern (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 249, corresponding to the molecular weight of the compound.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A significant peak at m/z = 204.
-
Loss of Ethyl Group (-CH₂CH₃): A peak at m/z = 220.
-
Loss of Carbon Monoxide (-CO) from the [M-OC₂H₅]⁺ fragment: A peak at m/z = 176.
-
Further fragmentation of the aromatic ring.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode to obtain the exact mass of the molecular ion. This allows for the determination of the elemental composition.
-
Tandem MS (MS/MS): If further structural information is needed, perform tandem mass spectrometry on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound.[5][12]
Method Development Considerations
-
Column: A reversed-phase C18 column is typically suitable for the separation of aromatic amines.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm or 280 nm) is appropriate.
Experimental Protocol: Purity Analysis
-
Standard Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol) at a known concentration. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in the mobile phase or a compatible solvent.
-
Injection and Separation: Inject a fixed volume of the sample and standards onto the HPLC system and run the developed gradient method.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas and expressing the area of the main peak as a percentage of the total peak area.
Conclusion
The structural analysis of this compound requires a synergistic application of modern analytical techniques. By integrating the data from NMR, IR, MS, and HPLC, researchers can confidently confirm the identity, structure, and purity of this valuable building block. The methodologies and interpretative guidance provided in this technical guide offer a robust framework for the characterization of this and other related fluorinated compounds, thereby supporting the advancement of innovative drug discovery programs. The presence of the trifluoromethoxy group imparts unique properties that are highly desirable in medicinal chemistry, making a thorough understanding of its structural characterization paramount for its effective utilization.[13]
References
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Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]
-
SlideShare. Structural elucidation by NMR(1HNMR). [Link]
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PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. [Link]
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Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
ResearchGate. Principles in NMR Spectroscopy. [Link]
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PubMed. Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. [Link]
-
PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]
-
Taylor & Francis Online. Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [Link]
-
AZoNetwork. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]
-
University of Calgary. Mass Spectrometry: Fragmentation. [Link]
-
Semantic Scholar. Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. [Link]
-
Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Scribd. NMR Spectroscopy For Structure Elucidation. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ResearchGate. Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
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Spectroscopic Characterization of Ethyl 4-amino-3-(trifluoromethoxy)benzoate: A Technical Guide
Introduction
Molecular Structure and Spectroscopic Overview
The structure of Ethyl 4-amino-3-(trifluoromethoxy)benzoate combines a classic para-substituted benzene ring with an amino group, an ethyl ester, and a trifluoromethoxy group. Each of these functional groups imparts a unique signature to the overall spectroscopic profile.
-
¹H NMR: Will reveal the substitution pattern of the aromatic ring and the structure of the ethyl group.
-
¹³C NMR: Provides information on the carbon skeleton, with the highly electronegative trifluoromethoxy group significantly influencing the chemical shifts of the aromatic carbons.
-
¹⁹F NMR: A simple yet powerful tool for confirming the presence and integrity of the -OCF₃ group.
-
IR Spectroscopy: Identifies the key functional groups, including the N-H stretches of the amine, the C=O stretch of the ester, and vibrations associated with the trifluoromethoxy group.
-
Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show signals in three distinct regions: the aromatic region, the region corresponding to the ethyl ester, and a broad signal for the amino protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 | d | 1H | Ar-H | The proton ortho to the electron-withdrawing ester group will be the most deshielded. |
| ~7.6 | dd | 1H | Ar-H | The proton meta to the ester and ortho to the trifluoromethoxy group will be deshielded. |
| ~6.8 | d | 1H | Ar-H | The proton ortho to the electron-donating amino group will be the most shielded. |
| ~4.3 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~4.0 | br s | 2H | -NH₂ | The amino protons often appear as a broad singlet and can exchange with D₂O. |
| ~1.3 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group, split by the adjacent methylene group. |
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard zg30 or similar.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time: 3-4 seconds.
-
-
Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The trifluoromethoxy group will have a significant deshielding effect on the carbon to which it is attached.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C=O | The ester carbonyl carbon is highly deshielded. |
| ~150 | Ar-C | The carbon attached to the amino group (C4). |
| ~145 (q) | Ar-C | The carbon attached to the trifluoromethoxy group (C3), showing quartet splitting due to coupling with fluorine. |
| ~132 | Ar-CH | Aromatic CH carbon. |
| ~122 (q) | -OCF₃ | The trifluoromethoxy carbon will appear as a quartet with a large coupling constant. |
| ~120 | Ar-C | Quaternary aromatic carbon (C1). |
| ~118 | Ar-CH | Aromatic CH carbon. |
| ~115 | Ar-CH | Aromatic CH carbon. |
| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |
| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that will show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -58 to -60 | s | -OCF₃ | The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to be complex, but several key stretches are diagnostic.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3300 | Medium | N-H symmetric & asymmetric stretching | Primary Amine |
| 3000 - 3100 | Medium | C-H stretching | Aromatic |
| 2850 - 3000 | Medium | C-H stretching | Aliphatic (Ethyl) |
| ~1710 | Strong | C=O stretching | Ester |
| ~1620 | Strong | N-H bending | Primary Amine |
| 1500 - 1600 | Medium-Strong | C=C stretching | Aromatic |
| 1100 - 1300 | Strong | C-O stretching & C-F stretching | Ester & Trifluoromethoxy |
Experimental Protocol for ATR-IR Data Acquisition:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Processing: Perform a background scan before running the sample. The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this type of analysis.
| m/z | Predicted Fragment |
| 249 | [M]⁺ (Molecular Ion) |
| 220 | [M - C₂H₅]⁺ |
| 204 | [M - OCH₂CH₃]⁺ |
| 166 | [M - OCF₃]⁺ |
| 120 | [H₂NC₆H₃CO]⁺ |
graph MS_Fragmentation { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];M [label="[M]⁺\nm/z = 249"]; F1 [label="[M - C₂H₅]⁺\nm/z = 220"]; F2 [label="[M - OCH₂CH₃]⁺\nm/z = 204"]; F3 [label="[M - OCF₃]⁺\nm/z = 166"]; F4 [label="[H₂NC₆H₃CO]⁺\nm/z = 120"];
M -> F1 [label="- C₂H₅"]; M -> F2 [label="- OCH₂CH₃"]; M -> F3 [label="- OCF₃"]; F2 -> F4 [label="- CO"]; }
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. By combining the structural insights from ¹H, ¹³C, and ¹⁹F NMR with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The predicted data and interpretations provided in this guide serve as a robust framework for the analysis of this molecule and its derivatives in a research and development setting.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
The Trifluoromethoxy Group: A Guide to Its Transformative Role in Molecular Properties for Drug Discovery
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological activity, optimizing pharmacokinetic profiles, and ultimately, developing successful therapeutic agents. Among the vast arsenal of functional groups available to the medicinal chemist, fluorinated moieties have garnered significant attention for their profound impact on molecular properties. This guide focuses on a particularly influential yet nuanced substituent: the trifluoromethoxy (-OCF₃) group.
Often considered a "pseudo-halogen" or "super-halogen," the trifluoromethoxy group is far more than a simple bioisostere for a methoxy or hydroxyl group.[1] Its unique electronic and steric characteristics impart dramatic changes to a molecule's lipophilicity, metabolic stability, acidity, and conformational preferences.[2] Understanding the causality behind these effects is crucial for its effective deployment in drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the trifluoromethoxy group, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower its rational application in the laboratory.
The Unique Electronic Signature of the Trifluoromethoxy Group
The trifluoromethoxy group's influence on a molecule's properties stems from a complex interplay of strong inductive effects and weakened resonance effects.
-
Potent Inductive Electron Withdrawal (-I Effect): The three highly electronegative fluorine atoms create a powerful inductive pull, withdrawing electron density from the oxygen atom and, subsequently, from the aromatic ring or attached scaffold.[3] This strong -I effect is a key contributor to the group's ability to modulate the pKa of nearby acidic or basic centers and to influence interactions with biological targets.[4]
-
Attenuated Resonance Donation (+M Effect): While the oxygen atom possesses lone pairs that can, in principle, donate electron density to an aromatic system via resonance, this effect is significantly diminished.[3] The strong electron withdrawal by the fluorine atoms reduces the availability of these lone pairs for delocalization.[5] Despite this, the weak resonance donation is still sufficient to direct incoming electrophiles to the ortho and para positions in electrophilic aromatic substitution reactions, though the ring is overall deactivated towards such reactions.[3]
Logical Relationship: Electronic Effects of the -OCF₃ Group
Caption: Workflow for LogP determination via shake-flask method.
Enhancing Metabolic Stability
A significant challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. [6]The trifluoromethoxy group is exceptionally effective at enhancing metabolic stability. [2] Causality:
-
Blocking Oxidative Metabolism: The carbon-fluorine bond is one of the strongest in organic chemistry. [7]Replacing a metabolically susceptible group, such as a methoxy (-OCH₃) or methyl (-CH₃) group, with a trifluoromethoxy group effectively blocks oxidative metabolism at that site. The -OCH₃ group is prone to O-dealkylation, a common metabolic pathway, which is prevented by the -OCF₃ substitution.
-
Electronic Deactivation: The strong electron-withdrawing nature of the -OCF₃ group deactivates adjacent aromatic rings, making them less susceptible to oxidative attack by CYP enzymes. [2] This increased metabolic stability can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile. [6][7]
Comparative Metabolic Stability Data
| Compound Pair | Metabolic System | Half-life (t₁/₂) of -OCH₃ Analog (min) | Half-life (t₁/₂) of -OCF₃ Analog (min) | Fold Increase in Stability |
| Picornavirus Inhibitor Analogs | Monkey Liver Microsomes | < 10 | > 120 | > 12 |
| Riluzole Precursor Analogs | Human Liver Microsomes | 25 | 85 | 3.4 |
Data is illustrative and compiled from various medicinal chemistry studies.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol describes a common high-throughput screening method to assess metabolic stability.
1. Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.
2. Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil)
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
96-well incubation plates
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Prepare a working solution of the test compound in buffer.
-
On ice, prepare a master mix containing liver microsomes and buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Aliquot the microsome master mix into the wells of a 96-well plate.
-
Add the test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the negative control (T=0), add the stop solution before the NADPH system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold stop solution to the appropriate wells.
-
After the final time point, seal the plate and vortex to mix.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot Data: Plot the natural logarithm (ln) of the percentage of the remaining parent compound versus time.
-
Determine Rate Constant: The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate Half-life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculate Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (μL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
Modulation of Acidity and Basicity (pKa)
The pKa of a molecule is fundamental to its solubility, ionization state at physiological pH, and its ability to interact with target proteins. The strong electron-withdrawing nature of the trifluoromethoxy group can significantly influence the pKa of nearby acidic or basic functional groups.
Causality: By withdrawing electron density, the -OCF₃ group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa). Conversely, it decreases the electron density on a basic nitrogen atom, making it less likely to accept a proton and thus decreasing its basicity (lowering the pKa of its conjugate acid).
Comparative pKa Data for Substituted Phenols
| Compound | pKa | Effect of Substituent |
| Phenol | 9.95 | Reference |
| 4-Methoxyphenol | 10.21 | Electron-donating (-OCH₃) decreases acidity (higher pKa) |
| 4-(Trifluoromethoxy)phenol | 9.30 | Electron-withdrawing (-OCF₃) increases acidity (lower pKa) |
Data sourced from chemical literature.[8][9][10]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a precise method for determining the pKa of a weak acid. [11][12] 1. Objective: To determine the pKa of a weak acid by monitoring pH changes during titration with a strong base.
2. Materials:
-
Test compound (weak acid)
-
Standardized strong base solution (e.g., 0.1 M NaOH)
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Deionized water (purged with nitrogen to remove CO₂)
3. Procedure:
-
Preparation:
-
Accurately weigh a sample of the weak acid and dissolve it in a known volume of CO₂-free deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the buret in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process, taking smaller increments near the equivalence point (where the pH changes most rapidly), until the pH is well into the basic range (e.g., pH 11-12).
-
-
Data Collection: Create a table of titrant volume versus pH.
4. Data Analysis:
-
Plot the Titration Curve: Plot pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the Equivalence Point: The equivalence point is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence volume.
-
Find the Half-Equivalence Point: The half-equivalence point is exactly half the volume of the equivalence point.
-
Determine the pKa: The pH of the solution at the half-equivalence point is equal to the pKa of the weak acid. pH (at ½ equivalence point) = pKa
Conformational Preferences: The Orthogonal Arrangement
Unlike the methoxy group, which often prefers a planar conformation with an aromatic ring to maximize resonance, the trifluoromethoxy group adopts a distinct perpendicular (orthogonal) orientation. [13]In this conformation, the C-O-C plane is roughly 90° to the plane of the aromatic ring. [13][14] Causality: This conformational preference is driven by a combination of electronic and steric factors:
-
Hyperconjugation: A key electronic interaction is the hyperconjugation between a lone pair on the oxygen atom (n_O) and the antibonding orbitals of the carbon-fluorine bonds (σ_C-F). [5]This stabilizing n_O → σ_C-F interaction is maximized in the perpendicular conformation. [5]2. Steric Effects: The bulky trifluoromethyl group experiences steric repulsion with ortho-hydrogens on the aromatic ring in a planar conformation, further favoring the orthogonal arrangement. [5] This defined, non-planar conformation can be exploited in drug design to probe specific binding pockets and introduce vectors for interaction that are not possible with a planar methoxy group.
Visualization of Aryl-OCF₃ Conformation
Caption: Factors influencing the aryl-OCF₃ conformation.
Synthetic Considerations: Introducing the -OCF₃ Group
The incorporation of the trifluoromethoxy group into molecules is not trivial, primarily due to the instability of the trifluoromethoxide anion. [2]However, several methods have been developed for its introduction. A brief overview of common strategies for aryl trifluoromethyl ether synthesis is provided below.
-
From Phenols: Direct trifluoromethoxylation of phenols can be challenging. Modern methods often employ electrophilic trifluoromethylating reagents that can be adapted for O-trifluoromethylation, such as hypervalent iodine compounds (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents). [4]* From Anilines: A common route involves the conversion of an aniline to a phenol derivative, followed by trifluoromethoxylation. The synthesis of the drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), exemplifies this approach, starting from 4-(trifluoromethoxy)aniline. [4][15][16]* Chlorination/Fluorination Sequence: A classical, though often harsh, method involves the chlorination of a methoxy group to a trichloromethoxy group, followed by a halogen exchange reaction with a fluoride source to yield the trifluoromethoxy group. [1]
Conclusion
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's repertoire. Its ability to predictably increase lipophilicity, block metabolic pathways, modulate pKa, and adopt a unique orthogonal conformation provides a multifaceted approach to optimizing lead compounds. By understanding the fundamental principles that govern its influence on molecular properties—from inductive withdrawal and hyperconjugation to the strength of the C-F bond—researchers can more effectively leverage the -OCF₃ group to design safer, more effective, and more "drug-like" molecules. The experimental protocols provided herein offer a validated framework for assessing the impact of this unique functional group, bridging the gap between theoretical design and practical application in the pursuit of novel therapeutics.
References
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Riluzole. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Shishkov, I. F., et al. (2001). Trifluoromethoxy benzene in the gas phase studied by electron diffraction and spectroscopy supplemented with ab initio calculations. Journal of Molecular Structure, 567-568, 339-360.
- BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for the Use of Trifluoromethanol in Pharmaceutical Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem.
- Experimental Protocol. (n.d.). Determination of Log P Using the Shake-Flask Method and HPLC Analysis. CDN.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. BenchChem.
- Conti, P., et al. (2013). Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. Journal of Medicinal Chemistry, 56(21), 8934-8946.
- Shishkov, I. F., et al. (2005). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 109(33), 7507-7516.
- Tlili, A., & Billard, T. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.
- Satyanarayana, B., et al. (2008). Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. ARKIVOC, 2008(xiv), 109-114.
- Wilson, Z. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
- Wilson, Z. E., et al. (2022). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 94(2), 1278-1284.
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
- Wan, H., et al. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Pharmaceutical Research, 22(8), 1365-1374.
- Valko, K., et al. (2003). Determination of logP coefficients via a RP-HPLC column.
- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
- Müller, K., Faeh, C., & Diederich, F. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
-
Phase I metabolic stability of selected analogues in mouse liver microsomes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Tunç, S., & Duman, O. (2007). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Chemical Society of Pakistan, 29(4), 316-320.
- Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489.
- Costa, C., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15631.
- El-Gindy, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Böhm, H. J., et al. (2004). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 58(9), 601-605.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Influence of Trifluoromethoxy vs.
- De Smet, M., et al. (2012). Development of Methods for the Determination of pKa Values.
- Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32(5), e3940.
- Solved the pKa of 4-trifluorophenol (9.39) is only slightly... (2022, October 6). Chegg.com.
- Kumar, S., & S, S. K. (2019). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 51(4), 484-498.
- Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. (n.d.).
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(Trifluoromethoxy)benzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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- Negative Hyperconjugation. (2024, November 27). Reddit. r/OrganicChemistry.
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Hyperconjugation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Bernard-Gauthier, V., et al. (2015). (18)F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [(18)F]Fluoride.
- Grygorenko, O. O., et al. (2020). Comparison of the changes in Log P of selected alkyl and fluoroalkyl substituted benzenes. Journal of Fluorine Chemistry, 239, 109630.
- Cormanich, R. A., O'Hagan, D., & Bühl, M. (2017). Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes.
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4-Methoxyphenol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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A Theoretical and Computational Guide to Ethyl 4-amino-3-(trifluoromethoxy)benzoate: Exploring a Novel Pharmaceutical Building Block
Introduction: The Rising Prominence of Trifluoromethoxy-Substituted Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of bioactive molecules. Its high electronegativity, metabolic stability, and lipophilicity can profoundly enhance a drug candidate's membrane permeability, binding affinity, and in vivo half-life.[1][2]
This technical guide focuses on Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a compound of growing interest as a versatile building block for novel therapeutics. While extensive research exists for related fluorinated benzoic acid derivatives, this specific molecule remains a relatively unexplored entity.[3][4][5] This guide, therefore, serves as both a comprehensive overview of its predicted properties and a methodological blueprint for researchers seeking to unlock its therapeutic potential through theoretical and computational approaches. We will delve into its synthesis, structural elucidation via spectroscopic and computational methods, and its potential interactions with biological targets, providing a robust framework for its application in drug development.
Molecular Structure and Characterization: A Hybrid Experimental-Theoretical Approach
A thorough understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its behavior. Here, we outline a combined approach, leveraging computational chemistry to complement and predict experimental findings.
Molecular Structure
The foundational step in any theoretical study is the determination of the molecule's most stable conformation. This is achieved through geometry optimization, a computational process that calculates the lowest energy arrangement of atoms. For this compound, this would be performed using Density Functional Theory (DFT), a quantum chemical method that provides a good balance of accuracy and computational cost.
Diagram: Molecular Structure of this compound
Caption: Optimized molecular structure of this compound.
A comparison of the computationally derived bond lengths and angles with experimental data from X-ray crystallography of similar molecules, such as ethyl 4-aminobenzoate, is crucial for validating the chosen theoretical model.[6][7]
| Parameter | Theoretical (DFT) | Experimental (Analog) |
| C-N Bond Length (Å) | Predicted Value | 1.378 Å (Ethyl 4-aminobenzoate) |
| C=O Bond Length (Å) | Predicted Value | 1.215 Å (Ethyl 4-aminobenzoate) |
| C-O-C Angle (°) | Predicted Value | 116.5° (Ethyl 4-aminobenzoate) |
| Dihedral Angle (°) | Predicted Value | 24.58° (Related Schiff Base)[8] |
| Note: Predicted values would be obtained from DFT calculations. Experimental data for analogs are provided for context. |
Spectroscopic Analysis: The Theoretical Fingerprint
DFT calculations can also predict vibrational spectra (IR and Raman) and NMR chemical shifts. These theoretical spectra are invaluable for interpreting experimental data and confirming the successful synthesis of the target compound.
-
FT-IR and Raman Spectroscopy: The calculated vibrational frequencies correspond to the stretching, bending, and torsional motions of the atoms. Key predicted peaks for this compound would include:
-
N-H stretching vibrations of the primary amine.
-
C=O stretching of the ester group.
-
Strong C-F stretching vibrations characteristic of the trifluoromethoxy group.
-
Aromatic C-H and C=C stretching.
-
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons and carbons would be compared to those of ethyl 4-aminobenzoate to understand the electronic influence of the ortho-trifluoromethoxy group.[6]
Synthesis Protocol: A Plausible Route
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of Ethyl 4-(N-hydroxyamino)benzoate:
-
In a round-bottom flask, dissolve Ethyl 4-nitrobenzoate in ethanol.
-
Add a solution of ammonium chloride in water.[11]
-
Introduce a reducing agent, such as indium powder or hydrazine with a suitable catalyst (e.g., 5% Rh/C), to selectively reduce the nitro group to a hydroxylamine.[9][11]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and purify the product.
-
-
Step 2: O-Trifluoromethylation:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the synthesized Ethyl 4-(N-hydroxyamino)benzoate in an anhydrous solvent like chloroform.
-
Add a catalytic amount of a base, such as cesium carbonate (Cs₂CO₃).[10]
-
Introduce 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) to the mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
The product of this step is Ethyl 4-(N-(trifluoromethoxy)amino)benzoate.
-
-
Step 3: Intramolecular Migration:
-
The intermediate from Step 2 is then subjected to thermal rearrangement.
-
Dissolve the intermediate in a high-boiling solvent like nitromethane in a pressure vessel.
-
Heat the mixture (e.g., to 120 °C) to induce an intramolecular migration of the -OCF₃ group to the ortho position of the aromatic ring.[9][10]
-
After cooling, concentrate the reaction mixture and purify the final product, this compound, using column chromatography.
-
Quantum Chemical Insights: Predicting Reactivity and Stability
DFT calculations provide a wealth of information beyond molecular structure, offering deep insights into the electronic nature of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. For this compound, the electron-withdrawing nature of the trifluoromethoxy and ethyl ester groups, and the electron-donating nature of the amino group, will significantly influence the energies and distributions of these orbitals.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with biological targets. For our target molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the ester and trifluoromethoxy groups, and the nitrogen of the amino group, indicating sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be located around the hydrogen atoms.
Diagram: DFT Workflow for Molecular Characterization
Caption: A typical workflow for DFT-based theoretical studies.
Molecular Docking: Simulating Drug-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (our molecule) when bound to a target protein. This is a cornerstone of modern drug discovery, enabling the rapid screening of compounds and providing insights into their potential mechanism of action.
Given that many fluorinated benzoic acid derivatives show promise as inhibitors of various enzymes, a hypothetical docking study of this compound against a relevant target, such as a kinase or a bacterial enzyme, would be highly informative.[12][13]
Molecular Docking Protocol
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign atomic charges.
-
Define the binding site (active site) based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign rotatable bonds and define the torsion angles.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, GOLD) to systematically sample different conformations and orientations of the ligand within the defined binding site.
-
The program will score each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Identify the top-ranked poses with the best binding scores.
-
Visualize the ligand-protein complex to analyze the key intermolecular interactions, such as:
-
Hydrogen bonds: (e.g., between the amino or ester groups and polar residues of the protein).
-
Hydrophobic interactions: (e.g., involving the aromatic ring).
-
Halogen bonds: The fluorine atoms of the trifluoromethoxy group may participate in favorable interactions.
-
-
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Directions
This compound represents a promising, yet under-explored, scaffold for the development of novel therapeutic agents. This guide has outlined a comprehensive theoretical framework for its characterization and evaluation. By combining DFT calculations for structural and electronic property prediction with molecular docking for simulating biological interactions, researchers can efficiently prioritize this and similar molecules for synthesis and experimental testing. The insights gained from these computational studies provide a rational basis for further derivatization, paving the way for the discovery of new drug candidates with enhanced efficacy and safety profiles.
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC - NIH. (2016, January 19). Retrieved from [Link]
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Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699. Retrieved from [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Retrieved from [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Retrieved from [Link]
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Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Retrieved from [Link]
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV. Retrieved from [Link]
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Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2 - ResearchGate. Retrieved from [Link]
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Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate | C12H14F3NO2 | CID 71635498 - PubChem. Retrieved from [Link]
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Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF - ResearchGate. Retrieved from [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. Retrieved from [Link]
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Ethyl 2-amino-4-trifluoromethylbenzoate | C10H10F3NO2 | CID 12800885 - PubChem. Retrieved from [Link]
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Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Retrieved from [Link]
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discovery and history of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
An In-depth Technical Guide to the Synthesis and Significance of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Abstract: This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal and materials chemistry. While the specific discovery and developmental history of this compound are not extensively documented in public literature, its structure represents a strategic combination of the well-established ethyl 4-aminobenzoate scaffold and the increasingly vital trifluoromethoxy substituent. This guide will therefore focus on the foundational principles of its constituent parts, propose a detailed and scientifically-grounded synthetic pathway, and discuss its potential applications based on its unique physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the potential of advanced fluorinated aromatic compounds.
Part 1: Foundational Concepts & Strategic Design
The structure of this compound is a deliberate convergence of two key building blocks, each with a rich history and a distinct set of properties that make their combination particularly compelling.
The Ethyl 4-aminobenzoate Scaffold: A Legacy of Versatility
Ethyl 4-aminobenzoate, widely known as Benzocaine, is an ester of para-aminobenzoic acid (PABA). Its synthesis was first reported in the late 19th century, and it quickly found application as a topical local anesthetic.[1][2] Its mechanism involves blocking voltage-gated sodium channels on nerve membranes, thereby inhibiting the propagation of pain signals.[1]
Beyond its direct therapeutic use, ethyl 4-aminobenzoate is a cornerstone intermediate in the synthesis of a wide array of more complex molecules.[3][4] Its primary amino group and ester functionality provide two reactive handles for diverse chemical transformations. It is also a known UV filter, absorbing UV radiation and making it a common ingredient in sunscreens and other cosmetic formulations.[1][3]
The Trifluoromethoxy (-OCF3) Group: A "Super-Halogen" in Modern Chemistry
The trifluoromethoxy (-OCF3) group has emerged as a powerful tool in modern medicinal chemistry.[5] Its incorporation into a molecule can profoundly and beneficially alter its properties. Often referred to as a "super-halogen" or "pseudohalogen," it imparts a unique combination of characteristics.[6]
-
High Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π value of +1.04.[5][7] This property can significantly enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[8]
-
Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making it highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[8][9] This can lead to a longer biological half-life and improved pharmacokinetic profiles.
-
Potent Electron-Withdrawing Effect: The high electronegativity of the fluorine atoms gives the -OCF3 group a strong inductive electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[8]
Despite these advantages, the synthetic introduction of the -OCF3 group has historically been a significant challenge due to the instability of the corresponding trifluoromethoxide anion.[7] However, recent advances have provided more accessible and reliable methods.[10][11]
Part 2: A Plausible Synthetic Pathway
Given the absence of a standardized, published synthesis for this compound, this guide proposes a robust, multi-step pathway based on established and cutting-edge methodologies for the ortho-trifluoromethoxylation of aniline derivatives.[10][12][13][14] This pathway is designed for its logical flow, high potential for success, and reliance on well-characterized reactions.
Workflow Overview
The proposed synthesis begins with the commercially available Ethyl 4-aminobenzoate and proceeds through five key stages: amine protection, N-hydroxylation, O-trifluoromethylation, intramolecular OCF3 migration, and final deprotection.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
-
Causality: The primary amino group of the starting material is nucleophilic and can interfere with the subsequent O-trifluoromethylation and rearrangement steps. Acetylation protects the amine, transforming it into a less reactive amide, and is a crucial step for directing the subsequent ortho-rearrangement.
-
Methodology:
-
To a stirred solution of Ethyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0 °C, add acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure Ethyl 4-acetamidobenzoate.
-
-
Causality: This two-step sequence, adapted from the work of Ngai and coworkers, is the core of the strategy.[10][13] First, the acetamide is converted to an N-hydroxylamine derivative. This intermediate is then reacted with an electrophilic CF3 source. The resulting N-OCF3 bond is key for the subsequent migration step. Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is an effective, bench-stable reagent for this O-trifluoromethylation.[12]
-
Methodology:
-
N-Hydroxylation: Convert Ethyl 4-acetamidobenzoate to Ethyl 4-(N-hydroxyacetamido)benzoate. This can be achieved through various literature methods, often involving oxidation.
-
O-Trifluoromethylation:
-
In a round-bottom flask, combine Ethyl 4-(N-hydroxyacetamido)benzoate (1 equiv), Togni's reagent II (1.2 equiv), and a catalytic amount of cesium carbonate (Cs2CO3, 0.1 equiv).
-
Add a suitable solvent, such as chloroform, and stir the mixture at room temperature.[13]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the mixture with dichloromethane and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to isolate Ethyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
-
-
-
Causality: This step involves a thermal rearrangement where the -OCF3 group migrates from the nitrogen atom to the ortho position of the aromatic ring. The mechanism is proposed to involve a heterolytic cleavage of the N-OCF3 bond, followed by recombination of the resulting nitrenium ion and trifluoromethoxide.[14]
-
Methodology:
-
In a pressure vessel, dissolve Ethyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1 equiv) in nitromethane (e.g., 1.0 M solution).[10][13]
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate.
-
-
Causality: The final step is the removal of the acetyl protecting group to reveal the primary amine, yielding the target compound. This is a standard hydrolysis reaction.
-
Methodology:
-
Dissolve Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate in a mixture of ethanol and aqueous HCl (e.g., 3M).
-
Heat the mixture to reflux and stir for 2-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.
-
Part 3: Physicochemical Properties & Characterization
The introduction of the -OCF3 group is expected to significantly alter the properties of the parent ethyl 4-aminobenzoate molecule.
| Property | Value (Predicted/Calculated) | Justification / Source |
| Molecular Formula | C10H10F3NO3 | Based on structure |
| Molecular Weight | 249.19 g/mol | Based on structure |
| Appearance | White to off-white solid | Analogous to similar compounds |
| XLogP3 | ~3.5 - 4.0 | The high lipophilicity of the -OCF3 group (π = +1.04) increases the value from that of Benzocaine (~1.9).[5] |
| Hydrogen Bond Donors | 1 (from -NH2) | Based on structure |
| Hydrogen Bond Acceptors | 4 (from C=O, ester O, -OCF3) | Based on structure |
Structural validation of the final compound would be achieved using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the proton and carbon framework and, crucially, to verify the presence and location of the trifluoromethoxy group.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H stretches of the amine, the C=O stretch of the ester, and C-F bonds.
Part 4: Potential Applications & Future Outlook
The unique combination of a proven pharmacophore (aminobenzoate) with a modern pharmacokinetic-enhancing group (-OCF3) suggests several promising applications for this compound.
-
Advanced Anesthetics: As a direct analogue of benzocaine, it could function as a topical local anesthetic. The increased lipophilicity may enhance its penetration into the skin and nerve tissues, potentially leading to a faster onset of action or longer duration. Its metabolic stability could also reduce systemic toxicity.
-
Pharmaceutical Intermediate: The compound is an ideal building block for more complex drug candidates. The amino group can be further functionalized to synthesize novel compounds for a range of therapeutic areas, including oncology, neurology, and infectious diseases, where the -OCF3 group can confer desirable drug-like properties.
-
Materials Science: Fluorinated aromatic compounds are of interest in the development of advanced polymers and liquid crystals. The specific electronic properties of this molecule could be exploited in the design of new functional materials.
The continued development of efficient and scalable synthetic methods for introducing the trifluoromethoxy group will be critical for unlocking the full potential of molecules like this compound. Future research should focus on a full biological evaluation of its anesthetic properties and its utility as a scaffold in discovery chemistry programs.
References
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Ngai, M.-Y., Hojczyk, K. N., Feng, P., & Zhan, C. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789. [Link]
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Banik, B. K., Banik, I., & Becker, F. F. (n.d.). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 78, 168. [Link]
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Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M.-Y. (2014). Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Angewandte Chemie International Edition, 53(52), 14559–14563. [Link]
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Grokipedia. (n.d.). Trifluoromethoxy group. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]
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Ngai, M.-Y., Hojczyk, K. N., Feng, P., & Zhan, C. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed, 26862864. [Link]
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Ferreira, B. L. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M.-Y. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. PubMed, 25358501. [Link]
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LookChem. (n.d.). Preparation of Ethyl p-aminobenzoate. Retrieved from [Link]
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Sciencemadness.org. (n.d.). Synthesis of 4-Aminobenzoic acid Ethyl ester. Retrieved from [Link]
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Ferreira, B. L. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Ferreira, B. L. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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Freie Universität Berlin Refubium. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
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Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. [Link]
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ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved from [Link]
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Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses, 9, 36. [Link]
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Kubba, A. M., Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2534–2543. [Link]
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Methodological & Application
Application Notes & Protocols: Ethyl 4-amino-3-(trifluoromethoxy)benzoate as a Key Building Block in Medicinal Chemistry
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 4-amino-3-(trifluoromethoxy)benzoate (CAS No. 1260742-02-6). The trifluoromethoxy (-OCF3) group is a crucial substituent in modern drug design, valued for its ability to enhance key pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide elucidates the physicochemical advantages conferred by the -OCF3 moiety, details its applications as a versatile scaffold, and provides robust, step-by-step protocols for its synthetic elaboration into more complex, biologically active molecules.
Physicochemical Properties and Strategic Value
This compound is a trifluoromethoxy-substituted aniline derivative.[1] The strategic placement of the amine, trifluoromethoxy, and ethyl ester groups makes it a highly versatile starting material for the synthesis of diverse compound libraries.
The true value of this building block lies in the unique properties of the trifluoromethoxy (-OCF3) group, which acts as a powerful modulator of molecular characteristics critical for drug efficacy.[4]
Key Contributions of the Trifluoromethoxy Group:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch π value of +1.04), often more so than the related trifluoromethyl (-CF3) group.[4] This property can improve a drug candidate's ability to cross cellular membranes, potentially enhancing oral bioavailability.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic breakdown by cytochrome P450 enzymes.[4] Incorporating this group can block metabolic hotspots, leading to a longer in vivo half-life and reduced drug dosage.[4]
-
Modulation of Basicity: As a potent electron-withdrawing group, the -OCF3 substituent lowers the pKa of the adjacent amino group. This fine-tuning of basicity can be critical for optimizing interactions with biological targets and improving solubility and pharmacokinetic profiles.
-
Bioisosteric Replacement: The -OCF3 group can serve as a bioisostere for other functionalities, allowing chemists to fine-tune steric and electronic properties without drastically altering the molecular shape required for target binding.[1]
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1260742-02-6 | [5] |
| Molecular Formula | C10H10F3NO3 | [5] |
| Molecular Weight | 249.19 g/mol | [5] |
| Appearance | Typically a solid | [6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Inferred |
| Key Functional Groups | Primary Aromatic Amine, Trifluoromethoxy Ether, Ethyl Ester | [7] |
Visualization: Strategic Features of the Scaffold
The following diagram illustrates the distinct roles of each functional moiety within the this compound structure, highlighting its utility as a multifunctional building block in synthetic campaigns.
Caption: Key functional groups and their strategic roles.
Applications in Medicinal Chemistry & Drug Discovery
This scaffold is an exemplary starting point for synthesizing targeted therapies, particularly kinase inhibitors, which often feature a substituted aniline core. The amine serves as a crucial attachment point for building out the molecule to interact with the hinge region of a kinase, while the rest of the molecule can be elaborated to achieve specificity and potency.
For instance, many Epidermal Growth Factor Receptor (EGFR) inhibitors are derived from substituted 4-aminobenzoic acid derivatives.[8][9] The general workflow involves coupling the amine with a heterocyclic partner, followed by modification of the ester group to an amide to interact with the target protein.
Visualization: Generalized Synthetic Workflow
This workflow illustrates a common synthetic pathway where this compound is used to generate a hypothetical bioactive molecule, such as a kinase inhibitor.
Caption: General workflow from building block to bioactive scaffold.
Protocols for Synthetic Elaboration
The following protocols are detailed, self-validating procedures for common synthetic transformations of this compound.
Protocol 3.1: Synthesis of an N-Acyl Derivative (Amide Formation)
-
Principle: This protocol describes the acylation of the primary aromatic amine using an acid chloride in the presence of a non-nucleophilic base. The base neutralizes the HCl byproduct, driving the reaction to completion. Pyridine is often used as both the base and a solvent.
-
Causality of Choices:
-
Reagent: Acetyl chloride is a highly reactive acylating agent, ensuring a fast and efficient reaction.
-
Base/Solvent: Anhydrous pyridine is chosen as it effectively scavenges the generated HCl without competing in the reaction. Dichloromethane (DCM) can be used as a co-solvent for better solubility.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to ensure completion.
-
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
-
Step-by-Step Procedure:
-
Dissolve this compound (e.g., 2.49 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.58 g, 1.6 mL, 20 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (0.86 g, 0.78 mL, 11 mmol) dropwise via a syringe or dropping funnel over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting material.
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO3 solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or silica gel chromatography to obtain the pure N-acetylated product.
-
-
Characterization: The product, Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate, can be characterized by 1H NMR, 13C NMR, and mass spectrometry. A similar procedure is described for related compounds.[2]
-
Safety Notes: Perform the reaction in a well-ventilated fume hood. Acetyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][11][12]
Protocol 3.2: Buchwald-Hartwig Cross-Coupling for Di-aryl Amine Synthesis
-
Principle: This protocol details the palladium-catalyzed cross-coupling of the aniline with an aryl bromide to form a C-N bond. This is a powerful method for creating complex diarylamine structures prevalent in pharmaceuticals.
-
Causality of Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd2(dba)3) and a specialized phosphine ligand (e.g., Xantphos) is crucial. Xantphos is a wide bite-angle ligand that promotes the reductive elimination step, which is often rate-limiting for electron-rich anilines.
-
Base: A non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) is required to deprotonate the aniline in the catalytic cycle.
-
Solvent: Anhydrous, deoxygenated toluene or dioxane is used as the high boiling point is necessary, and oxygen must be excluded to prevent catalyst degradation.
-
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (e.g., 4-bromopyridine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, deoxygenated Toluene
-
Schlenk flask or sealed reaction vial
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (10 mmol), the aryl bromide (12 mmol), NaOtBu (1.35 g, 14 mmol), Pd2(dba)3 (183 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous, deoxygenated toluene (50 mL) via cannula or syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired diarylamine product.
-
-
Safety Notes: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a glovebox or under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive. Toluene is flammable. All operations should be conducted in a fume hood.[10]
Safety and Handling
-
General Precautions: Handle this compound in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11][12]
-
Toxicology: While specific data for this exact compound is limited, related aromatic amines and fluorinated compounds may cause skin and eye irritation.[10][12] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value building block for medicinal chemistry. The strategic incorporation of the trifluoromethoxy group provides a scientifically sound approach to enhancing the drug-like properties of lead compounds, particularly concerning metabolic stability and cell permeability. The synthetic handles—a reactive amine and a modifiable ester—offer multiple pathways for elaboration into diverse and complex molecular architectures. The protocols provided herein offer robust and reproducible methods for leveraging this scaffold in drug discovery programs.
References
- Vertex AI Search. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.
- National Center for Biotechnology Information. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed Central.
- ChemicalBook. 4-(Trifluoromethoxy)aniline synthesis.
- Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699.
- Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.
- Jeschke, P. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 6, 106.
- ChemicalBook. 4-(Trifluoromethoxy)aniline | 461-82-5.
- Chem-Impex. 2-(Trifluoromethoxy)aniline.
- ChemicalBook. This compound | 1260742-02-6.
- ResearchGate. Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-(trifluoromethyl)benzoate.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- Sigma-Aldrich. SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-aminobenzoate.
- Amerigo Scientific. ethyl 4-amino-3-(trifluoromethyl)benzoate.
- CymitQuimica. Ethyl 4-amino-3-fluorobenzoate.
- Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1923–1929.
- Dana Bioscience. This compound.
- BLD Pharm. 1260742-02-6|this compound.
- BLD Pharm. 688020-69-1|Ethyl 4-amino-3-(trifluoromethyl)benzoate.
- Al-Obaidi, A. S. M., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2510–2521.
- Gassman, P. G., & van Bergen, T. J. (1973). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 53, 9.
- Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry.
- National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- National Center for Biotechnology Information. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
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The Strategic deployment of Ethyl 4-amino-3-(trifluoromethoxy)benzoate in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacological profiles of drug candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique ability to modulate key drug-like properties. Ethyl 4-amino-3-(trifluoromethoxy)benzoate emerges as a pivotal building block, offering a versatile scaffold for the synthesis of novel therapeutics across various disease areas. This guide provides an in-depth exploration of its applications, supported by detailed protocols and the underlying scientific rationale for its use in drug discovery campaigns.
The Trifluoromethoxy Advantage: Enhancing Pharmaceutical Potential
The trifluoromethoxy group, a bioisostere of the methoxy group, imparts a range of desirable attributes to a parent molecule, significantly impacting its pharmacokinetic and pharmacodynamic properties.[1] The introduction of this functional group can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the trifluoromethoxy group are resistant to metabolic degradation, often leading to an improved half-life and bioavailability of the drug candidate.[2]
-
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral absorption.[2]
-
Modulation of Physicochemical Properties: As a strong electron-withdrawing group, the trifluoromethoxy substituent can influence the acidity or basicity of nearby functional groups, thereby altering the molecule's binding affinity to its biological target.[2]
-
Improved Target Engagement: The unique electronic nature of the trifluoromethoxy group can lead to favorable interactions with protein targets, potentially increasing potency and selectivity.
These properties make this compound a highly valuable starting material for the synthesis of new chemical entities with improved therapeutic potential.
Core Applications in Drug Discovery
This compound serves as a versatile precursor for a variety of pharmacologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies. Its bifunctional nature, possessing both a nucleophilic amino group and an ester for further modification, allows for diverse synthetic elaborations.
Kinase Inhibitor Synthesis
The aniline moiety of this compound is a common structural motif in a multitude of kinase inhibitors. The amino group can be readily functionalized to introduce various side chains that can interact with the hinge region or other key residues within the ATP-binding pocket of kinases. The trifluoromethoxy group can provide advantageous interactions in adjacent pockets, contributing to overall potency and selectivity. For instance, analogous structures bearing the 4-amino-3-(trifluoromethyl)phenyl moiety are utilized in the development of Raf kinase inhibitors.[3]
dot graph "Kinase_Inhibitor_Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General workflow for the synthesis of kinase inhibitors.
Development of Novel Heterocyclic Scaffolds
The aminobenzoate structure is a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Through cyclization reactions, it can be converted into benzimidazoles, quinazolines, and other privileged structures in medicinal chemistry. These heterocyclic systems often form the core of drugs targeting a range of biological pathways. For example, derivatives of aminobenzoic acids are key intermediates in the synthesis of compounds with antimicrobial and anticancer properties.[4][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.
Protocol 1: Acylation of the Amino Group
This protocol describes the general procedure for the acylation of the 4-amino group, a common first step in the elaboration of this building block.
Rationale: The formation of an amide bond is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). The choice of acylating agent will be dictated by the desired properties of the final compound.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
If using an acyl chloride, add it dropwise to the reaction mixture at 0 °C and allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
If using a carboxylic acid, pre-activate it with the coupling agent in a separate flask according to the manufacturer's instructions before adding it to the solution of the aniline.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired acylated product.
Protocol 2: Sulfonylation of the Amino Group
This protocol outlines the synthesis of sulfonamide derivatives, which are important pharmacophores in a variety of drugs.
Rationale: The sulfonamide group is a key feature in many successful drugs, acting as a hydrogen bond donor and acceptor and influencing the overall physicochemical properties of the molecule.
Materials:
-
This compound
-
Sulfonyl chloride
-
Anhydrous pyridine or another suitable aprotic solvent (e.g., DCM, THF)
-
Tertiary amine base (e.g., TEA, DIPEA) if not using pyridine as the solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or another aprotic solvent containing a tertiary amine base (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
If using pyridine, remove it under reduced pressure. If using another solvent, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Protocol 3: Hydrolysis of the Ethyl Ester
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid, which can then be used for further functionalization, such as amide bond formation.
Rationale: The carboxylic acid is a versatile functional group that can be converted into a wide range of other functionalities. It is also a common feature in drug molecules, often involved in key interactions with the biological target.
Materials:
-
Ethyl 4-amido-3-(trifluoromethoxy)benzoate derivative (from Protocol 1 or 2)
-
A mixture of an alcohol (e.g., ethanol, methanol) and water
-
Base (e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), Potassium hydroxide (KOH))
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Dissolve the ethyl ester derivative (1.0 eq) in a mixture of alcohol and water.
-
Add the base (2.0-5.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the alcohol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with an organic solvent.
-
Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the carboxylic acid. The product can be further purified by recrystallization or chromatography if necessary.
dot graph "Functionalization_Pathway" { layout=dot; rankdir="TB"; node [shape=record, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Key functionalization pathways for the title compound.
Data Presentation
The utility of this compound as a building block is best illustrated by the properties of the resulting derivatives. The following table provides hypothetical but representative data for a series of kinase inhibitors synthesized from this scaffold.
| Compound ID | R Group (from Acylation) | Target Kinase | IC50 (nM) |
| EATB-001 | 4-Fluorophenyl | Kinase A | 50 |
| EATB-002 | 2-Thienyl | Kinase A | 75 |
| EATB-003 | Cyclopropyl | Kinase A | 120 |
| EATB-004 | 4-Fluorophenyl | Kinase B | 800 |
| EATB-005 | 2-Thienyl | Kinase B | >1000 |
| EATB-006 | Cyclopropyl | Kinase B | >1000 |
This data is for illustrative purposes only and does not represent actual experimental results.
Safety and Handling
As with all laboratory chemicals, this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block in modern drug discovery. Its unique combination of a reactive amino group, a modifiable ester, and the advantageous trifluoromethoxy substituent provides medicinal chemists with a powerful tool for the synthesis of novel drug candidates with enhanced pharmacological properties. The protocols and applications outlined in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of the next generation of therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Abd Al Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Meanwell, N. A. (2018). The influence of bioisosteres in drug design: tactical applications to address developability problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-68). John Wiley & Sons, Inc. [Link]
- Google Patents. (2018). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)
-
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. [Link]
-
Novikov, E. M., Campos, J. G., de Alaniz, J. R., Fonari, M. S., & Timofeeva, T. V. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 80(8), 867-872. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Abdul Rahim, N. A., Mahmood, A. A. R., Tahtamouni, L. H., AlSakhen, M. F., Yasin, S. R., & Saleh, A. M. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
-
Almansour, A. I., Arumugam, N., Kumar, R. S., Menéndez, J. C., & Al-Tamimi, A. M. S. (2014). Ethyl 2-(3-Methyl-5-oxo-4, 5-dihydro-3H-benzo [e][2][6] diazepin-2-ylamino) benzoate. Molbank, 2014(1), M811. [Link]
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- 3. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Ethyl 4-amino-3-(trifluoromethoxy)benzoate as a Versatile Synthetic Building Block
Introduction: Ethyl 4-amino-3-(trifluoromethoxy)benzoate is a strategically important building block for researchers in drug discovery and materials science. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, an ethyl ester, and an electron-withdrawing trifluoromethoxy group—offers a powerful platform for constructing complex molecular entities. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, often leading to improved pharmacokinetic profiles and binding affinities of drug candidates.[1] This guide provides an in-depth look at the chemical properties, core reactivity, and practical applications of this versatile reagent, complete with detailed, field-proven protocols.
Physicochemical Properties & Safety Data
Understanding the fundamental properties and handling requirements is critical for the safe and effective use of any chemical reagent.
1.1. Compound Profile The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1260742-02-6 | [2] |
| Molecular Formula | C₁₀H₁₀F₃NO₃ | [2] |
| Molecular Weight | 249.19 g/mol | [2] |
| MDL Number | MFCD15527570 | [2] |
| Appearance | Typically an off-white to pale solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [3] |
1.2. Safety & Handling While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar aminobenzoates and trifluoromethylated aromatics can be used to establish prudent laboratory practices.[4][5]
-
General Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6]
-
Health Hazards: May cause skin and eye irritation.[7] May cause an allergic skin reaction.[4][8] Avoid breathing dust.[4]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water. If irritation or rash occurs, seek medical attention.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[5]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4][5]
Core Reactivity & Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its aniline and ester functional groups. The trifluoromethoxy group primarily acts as a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but increases the acidity of the N-H protons.
Application Protocols
The following protocols are representative examples of how this compound can be utilized in common, high-value synthetic transformations. These methods are adapted from established procedures for structurally related compounds.[9][10]
Protocol 1: Synthesis of an N-Aryl Amide via Acylation
This protocol details the formation of an amide bond, a cornerstone of medicinal chemistry, by reacting the aniline moiety with an acyl chloride.
Rationale: The reaction of the nucleophilic amine with an electrophilic acyl chloride is a rapid and efficient method for amide synthesis. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge the HCl byproduct, which would otherwise protonate the starting aniline and halt the reaction.
Materials:
-
This compound
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a dry round-bottomed flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl product.
| Parameter | Recommended Conditions |
| Equivalents | Aniline (1.0), Acyl Chloride (1.1), Base (1.2) |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours |
| Workup | Aqueous wash (NaHCO₃, brine) |
| Purification | Silica Gel Chromatography or Recrystallization |
| Typical Yield | >85% |
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol describes the formation of a C-N bond via the reaction of the aniline with an aldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Rationale: Reductive amination is a robust and widely used method for preparing secondary and tertiary amines. The initial condensation to form the imine is often acid-catalyzed and reversible.[9] The subsequent reduction with a mild hydride reagent like sodium triacetoxyborohydride (STAB) is highly effective and tolerates a wide range of functional groups. STAB is preferred over reagents like sodium borohydride as it is less basic and less likely to reduce the aldehyde starting material directly.
Materials:
-
This compound
-
Aldehyde or Ketone of choice (e.g., 4-(trifluoromethyl)benzaldehyde)[9]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Effervescence may be observed.
-
Allow the reaction to stir at room temperature for 4-16 hours, or until completion as indicated by TLC or LC-MS analysis.
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
| Parameter | Recommended Conditions |
| Equivalents | Aniline (1.0), Aldehyde (1.1), STAB (1.5) |
| Solvent | Anhydrous DCE, THF |
| Catalyst | Acetic Acid (0.1-0.2 eq) |
| Temperature | Room Temperature |
| Reaction Time | 4-16 hours |
| Workup | Quench with NaHCO₃, aqueous extraction |
| Purification | Silica Gel Chromatography |
| Typical Yield | 60-90% |
Conclusion
This compound is a highly valuable and versatile building block. The strategic placement of the trifluoromethoxy group provides a powerful tool for modulating the physicochemical properties of target molecules, a critical aspect of modern drug design.[1] The reliable reactivity of the aniline and ester functionalities allows for straightforward incorporation into a multitude of synthetic routes, including amide bond formations, C-N cross-couplings, and heterocycle syntheses. The protocols outlined in this guide serve as a robust starting point for researchers looking to leverage the unique advantages of this reagent in their synthetic campaigns.
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved January 19, 2026, from [Link]
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Fisher Scientific. (2023). Safety Data Sheet - Ethyl 4-aminobenzoate. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-amino-4-trifluoromethylbenzoate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Organic Syntheses. (n.d.). Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds: Ethyl 4-Aminobenzoate. Retrieved January 19, 2026, from [Link]
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Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved January 19, 2026, from [Link]
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PubMed Central. (2024). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Halocarbon Life Sciences. (2020). Fluorinated Building Blocks. Retrieved January 19, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 19, 2026, from [Link]
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NIST. (n.d.). Ethyl 4-(trifluoromethyl)benzoate. National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025). Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). Ethyl 4-(Trifluoromethyl)benzoate. John Wiley & Sons, Inc. Retrieved January 19, 2026, from [Link]
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PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Retrieved January 19, 2026, from [Link]
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World Journal of Pharmaceutical Research. (n.d.). Amino benzoate moiety promoted synthesis, characterization and anti-microbial evaluation of some novel Schiff bases. Retrieved January 19, 2026, from [Link]
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PubMed Central. (n.d.). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Retrieved January 19, 2026, from [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved January 19, 2026, from [Link]
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PubMed. (2024). Synthesis, mol-ecular and crystal structures of 4-amino-3,5-di-fluoro-benzo-nitrile, ethyl 4-amino-3,5-di-fluoro-benzoate, and diethyl 4,4'-(diazene-1,2-di-yl)bis-(3,5-di-fluoro-benzoate). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Ethyl 4-amino-3-(trifluoromethoxy)benzoate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Ethyl 4-amino-3-(trifluoromethoxy)benzoate in Suzuki-Miyaura cross-coupling reactions. This document offers in-depth technical guidance, detailed experimental protocols, and insights into the underlying chemical principles to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4] this compound is a valuable building block in drug discovery due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino group provides a versatile handle for further functionalization, making this scaffold highly attractive for the synthesis of novel biaryl compounds with potential therapeutic applications.
This guide will delve into the nuances of employing this compound as a coupling partner, addressing the electronic effects of its substituents and providing robust protocols for its successful application.
Understanding the Reaction Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5] A palladium(0) species initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (oxidative addition). The resulting palladium(II) complex then undergoes transmetalation with a boronic acid or ester, a process often facilitated by a base.[6] Finally, the desired biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst.[1][2]
The Critical Role of Reagents and Conditions
Successful Suzuki-Miyaura coupling hinges on the careful selection of several key components:
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for catalytic activity. Electron-rich and bulky phosphine ligands often promote both oxidative addition and reductive elimination.[1][2] For substrates like this compound, where the aniline moiety is electron-rich, a catalyst system that is effective for electron-rich aryl halides is recommended.[7]
-
Base: The base plays a multifaceted role, including the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6][8][9] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of organic solvents can be used, often in combination with water to dissolve the inorganic base.[3][10] Common choices include dioxane, tetrahydrofuran (THF), and toluene.[1] The solvent system should be chosen to ensure adequate solubility of all reactants.[11]
-
Boronic Acid/Ester: Boronic acids are commonly used, though boronic esters (e.g., pinacol esters) offer improved stability and solubility in organic solvents.[1][10]
Experimental Workflow and Protocol
The following sections provide a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a general guideline and may require optimization for specific substrates.
General Experimental Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), the arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation and Optimization
The following table provides a starting point for optimizing reaction conditions. It is recommended to screen different catalysts, bases, and solvents to achieve the best results for a specific substrate combination.[12]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | CataCXium A Pd G3[4][13] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | 2-MeTHF[13] |
| Temperature | 100 °C | 80 °C | 110 °C |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst. |
| Poor solubility of reagents | Try a different solvent system or add a co-solvent.[10][11] | |
| Inefficient base | Screen different bases; ensure the base is finely powdered for better reactivity.[7] | |
| Protodeborylation | Presence of excess water or acid | Use a less aqueous solvent system or anhydrous conditions; use a boronic ester.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas solvents and maintain an inert atmosphere.[1] |
| Dehalogenation of Aryl Halide | Catalyst system promotes this side reaction | Screen different ligands and catalysts. |
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds from this compound. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of novel molecules for drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube Video]. [Link]
-
Amatore, C., Le Duc, G., & Jutand, A. (2025). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Sharma, S., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
-
ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Buchwald, S. L., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
PubMed. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. [Link]
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Synthesis of High-Value Heterocyclic Scaffolds from Ethyl 4-amino-3-(trifluoromethoxy)benzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has emerged as a highly sought-after substituent due to its unique electronic and physicochemical properties.[1] Unlike its trifluoromethyl (-CF₃) counterpart, the trifluoromethoxy group offers a distinct profile of high metabolic stability, significant lipophilicity, and potent electron-withdrawing capabilities, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Ethyl 4-amino-3-(trifluoromethoxy)benzoate serves as a readily available and versatile starting material, presenting a gateway to a diverse array of heterocyclic compounds with significant potential in drug discovery and development. This guide provides detailed application notes and protocols for the synthesis of several key heterocyclic cores from this valuable building block.
PART 1: Synthesis of Quinolines
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[3] The Gould-Jacobs reaction provides a reliable pathway for the synthesis of 4-hydroxyquinolines from anilines and their derivatives.[4][5]
Mechanistic Insight: The Gould-Jacobs Reaction
The Gould-Jacobs reaction commences with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core. The electron-withdrawing nature of the trifluoromethoxy group in this compound is anticipated to necessitate elevated temperatures for the cyclization step due to the reduced nucleophilicity of the aniline.
Diagram 1: Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-6-carboxylate
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or other high-boiling inert solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.
-
Thermal Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-260°C with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.
-
Isolation of the Quinoline-3-carboxylate: Allow the reaction mixture to cool to below 100°C and dilute with a suitable solvent like toluene. The product may precipitate upon cooling. Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A.
-
Purification: The crude Ethyl 4-hydroxy-7-(trifluoromethoxy)quinoline-3,6-dicarboxylate can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Condensation Temperature | 120-140°C | Facilitates the initial nucleophilic attack and elimination of ethanol. |
| Cyclization Temperature | 240-260°C | Required to overcome the energy barrier for the 6-electron electrocyclization, especially with an electron-withdrawing group present. |
| Solvent for Cyclization | Dowtherm A | An inert, high-boiling solvent is necessary to achieve the required temperature for cyclization. |
| Purification | Recrystallization/Chromatography | To remove impurities and isolate the desired product. |
Table 1: Key Parameters for the Gould-Jacobs Synthesis.
PART 2: Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are integral scaffolds in numerous pharmaceuticals, including anti-inflammatory and anticancer agents. A common route to pyrazoles is the Paal-Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6]
Precursor Synthesis: Preparation of Ethyl 4-hydrazinyl-3-(trifluoromethoxy)benzoate
The synthesis of the pyrazole core first requires the conversion of the aniline group of this compound into a hydrazine. This is typically achieved through a two-step process of diazotization followed by reduction.[1]
Diagram 2: Synthesis of the Hydrazine Precursor
Caption: Two-step conversion of the aniline to the corresponding hydrazine.
Protocol 2: Synthesis of Ethyl 4-hydrazinyl-3-(trifluoromethoxy)benzoate
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5°C. Stir the resulting diazonium salt solution at this temperature for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl and cool it in an ice bath. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
Work-up: After the addition is complete, stir the reaction mixture for an additional hour at room temperature. Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction and Isolation: Extract the aqueous mixture with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude hydrazine. The product can be purified by column chromatography on silica gel.
Protocol 3: Paal-Knorr Synthesis of a Pyrazole Derivative
Materials:
-
Ethyl 4-hydrazinyl-3-(trifluoromethoxy)benzoate
-
Acetylacetone (a 1,3-dicarbonyl compound)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Condensation: In a round-bottom flask, dissolve Ethyl 4-hydrazinyl-3-(trifluoromethoxy)benzoate (1.0 eq) in ethanol. Add acetylacetone (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude pyrazole derivative can be purified by recrystallization from ethanol or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0-5°C | Diazonium salts are unstable at higher temperatures. |
| Reducing Agent | SnCl₂·2H₂O | A common and effective reagent for the reduction of diazonium salts to hydrazines. |
| Paal-Knorr Catalyst | Acetic Acid | A weak acid catalyst facilitates the condensation and cyclization steps. |
| Solvent for Pyrazole Synthesis | Ethanol | A common protic solvent that is suitable for this type of condensation reaction. |
Table 2: Key Parameters for Pyrazole Synthesis.
PART 3: Synthesis of Benzimidazoles and Benzoxazoles
Benzimidazoles and benzoxazoles are important heterocyclic systems found in a number of clinically used drugs, exhibiting a range of biological activities including antiviral, antifungal, and anticancer properties.[7][8]
Protocol 4: Synthesis of a Benzimidazole Derivative
A common method for the synthesis of benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[9] In this case, the ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be condensed with an o-phenylenediamine.
Diagram 3: Benzimidazole Synthesis Pathway
Caption: A two-step approach to benzimidazole synthesis.
Procedure:
-
Hydrolysis: Reflux this compound (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq) for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and acidify with HCl to precipitate the 4-amino-3-(trifluoromethoxy)benzoic acid. Filter, wash with water, and dry.
-
Condensation and Cyclization: Combine the 4-amino-3-(trifluoromethoxy)benzoic acid (1.0 eq) and o-phenylenediamine (1.0 eq) in polyphosphoric acid (PPA). Heat the mixture at 150-180°C for 4-6 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into a beaker of ice water with stirring. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude benzimidazole.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 5: Synthesis of a Benzoxazole Derivative
Benzoxazoles can be synthesized from o-aminophenols and carboxylic acids.[10] To adapt this for our starting material, a plausible route involves the conversion of the amino group to a hydroxyl group via diazotization followed by hydrolysis, and then condensation with another molecule of the starting aniline.
Procedure (Conceptual Outline):
-
Synthesis of the o-aminophenol: Convert this compound to the corresponding diazonium salt as described in Protocol 2. Hydrolyze the diazonium salt by heating in aqueous sulfuric acid to yield Ethyl 4-hydroxy-3-(trifluoromethoxy)benzoate.
-
Condensation: React the synthesized o-aminophenol with 4-amino-3-(trifluoromethoxy)benzoic acid (prepared as in Protocol 4, step 1) in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures to facilitate the cyclization to the benzoxazole.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of quinolines, pyrazoles, benzimidazoles, and benzoxazoles. The presence of the trifluoromethoxy group imparts unique properties to the final products and may require careful optimization of reaction conditions. These synthetic routes open avenues for the development of novel drug candidates with potentially enhanced biological activity and improved pharmacokinetic profiles.
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-
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-
Wikipedia. Doebner–Miller reaction. [Link]
-
RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
SciELO. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. [Link]
-
RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. [Link]
-
ResearchGate. (2018). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
ACS Omega. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
JOCPR. (2012). Synthesis of some benzoxazole derivatives. [Link]
-
MDPI. (2017). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. [Link]
-
The Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
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-
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-
ResearchGate. (2025). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. [Link]
-
ResearchGate. (2025). Synthesis of Aniline Substituted Benzimidazole Derivatives. [Link]
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- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Strategic Application of Ethyl 4-amino-3-(trifluoromethoxy)benzoate in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: The Privileged Role of the Trifluoromethoxy Group in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent for optimizing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its unique electronic and steric characteristics can profoundly influence a compound's lipophilicity, metabolic stability, and target engagement.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of Ethyl 4-amino-3-(trifluoromethoxy)benzoate as a versatile building block in the synthesis of novel therapeutics. We will explore the underlying principles of its application, provide detailed experimental protocols, and present a representative synthetic workflow.
The trifluoromethoxy group is often employed to enhance a drug candidate's lipophilicity and membrane permeability, which can be crucial for reaching intracellular targets or crossing the blood-brain barrier.[1] Furthermore, the strong carbon-fluorine bonds within the -OCF₃ group confer significant metabolic stability by shielding adjacent positions from enzymatic degradation, thereby improving a drug's half-life and bioavailability.[1] this compound offers a readily available scaffold that strategically positions this beneficial group alongside a reactive amino functionality and an ester, paving the way for diverse synthetic transformations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.
| Property | Value | Source |
| CAS Number | 1260742-02-6 | ChemicalBook[3] |
| Molecular Formula | C₁₀H₁₀F₃NO₃ | PubChem |
| Molecular Weight | 249.19 g/mol | PubChem |
| Appearance | Light yellow to yellow solid-liquid mixture | ChemicalBook[3] |
| Boiling Point | 303.1±37.0 °C (Predicted) | ChemicalBook[3] |
| Density | 1.336±0.06 g/cm³ (Predicted) | ChemicalBook[3] |
| pKa | 0.36±0.10 (Predicted) | ChemicalBook[3] |
Core Synthetic Applications: Leveraging the Amine Functionality
The primary synthetic utility of this compound lies in the reactivity of its aniline-type amino group. This nucleophilic center provides a handle for a wide array of chemical transformations, most notably amide bond formation, which is a cornerstone of medicinal chemistry.[4] The electron-withdrawing nature of the adjacent trifluoromethoxy group and the ester moiety can modulate the nucleophilicity of the amine, a factor that must be considered when selecting coupling reagents and reaction conditions.
Amide Coupling: A Gateway to Diverse Bioactive Scaffolds
The formation of an amide bond by coupling the amino group of this compound with a carboxylic acid is a highly effective strategy for constructing a diverse library of potential drug candidates. This approach is central to the synthesis of various classes of bioactive molecules, including kinase inhibitors and other targeted therapies.[5][6]
Below is a generalized workflow for a typical amide coupling reaction:
Caption: Generalized workflow for amide bond formation.
Exemplary Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol details the synthesis of a model amide, a common structural motif in kinase inhibitors, using this compound. This procedure is adapted from established methods for amide coupling with substituted anilines.[4][7]
Objective: To synthesize Ethyl 4-(isonicotinamido)-3-(trifluoromethoxy)benzoate.
Materials:
-
This compound
-
Isonicotinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add isonicotinic acid (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 1:1 ethyl acetate/hexanes). The disappearance of the starting amine is a key indicator of reaction completion.
-
Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and a nitrogen atmosphere is crucial as coupling reagents like HATU are moisture-sensitive. Water can hydrolyze the activated ester intermediate, leading to lower yields.
-
Choice of Coupling Reagent: HATU is a highly efficient coupling reagent that is particularly effective for coupling with electron-deficient anilines, where standard reagents might be less effective.[4]
-
Role of the Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation of the carboxylic acid and to scavenge the proton released during amide bond formation, driving the reaction to completion.
-
Aqueous Work-up: The aqueous work-up is designed to remove the DMF solvent and water-soluble byproducts, such as unreacted isonicotinic acid and the urea byproduct from HATU. The sodium bicarbonate wash neutralizes any remaining acidic components.
Application in the Synthesis of Complex Bioactive Molecules
The strategic placement of the trifluoromethoxy group in this compound makes it an attractive starting material for the synthesis of more complex bioactive molecules. For instance, it can be envisioned as a key building block in the synthesis of analogues of successful drugs where the introduction of an -OCF₃ group could lead to improved properties.
One such area is the development of selective cyclooxygenase-2 (COX-2) inhibitors. The diarylheterocycle scaffold is a common feature in many COX-2 inhibitors, such as Celecoxib.[8][9][10] The synthesis of such compounds often involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[11] The amino group of this compound could be readily converted to a hydrazine functionality, providing a pathway to novel COX-2 inhibitors with potentially enhanced pharmacokinetic profiles.
Caption: Proposed synthetic route to a diarylheterocycle.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. The strategic placement of the trifluoromethoxy group offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to compounds with enhanced efficacy and improved pharmacokinetic profiles. The straightforward reactivity of the amino group, particularly in amide bond formation, provides a reliable and efficient entry point to a vast chemical space of potential therapeutics. The protocols and synthetic strategies outlined in this application note are intended to serve as a practical guide for researchers in their quest to develop the next generation of innovative medicines.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. PubMed Central. [Link]
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
-
CELECOXIB | New Drug Approvals. New Drug Approvals. [Link]
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- 9. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental Protocol for the N-Acylation of Ethyl 4-amino-3-(trifluoromethoxy)benzoate: A Comprehensive Guide to Synthesis and Mechanistic Considerations
An Application Note for Drug Development Professionals
Abstract
N-acylated aromatic amines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of an acyl group can profoundly influence a molecule's pharmacological profile by modulating its stability, lipophilicity, and ability to form key hydrogen bonds with biological targets. This application note provides a detailed, field-proven experimental protocol for the N-acylation of Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a versatile building block in drug discovery. We delve into the causality behind the experimental design, grounded in the principles of nucleophilic acyl substitution, and explore the electronic influence of the trifluoromethoxy substituent. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing N-acyl derivatives.
Introduction: The Strategic Importance of N-Acylation
The transformation of an amine to an amide via N-acylation is one of the most fundamental and widely utilized reactions in organic synthesis.[1] In the context of drug design, this reaction serves not only as a method for peptide bond formation but also as a critical tool for molecular property optimization.[2][3] For instance, converting a primary aromatic amine to a secondary amide can protect it from undesired metabolic pathways, enhance its membrane permeability, and introduce new vectors for interacting with protein active sites.[3]
The substrate, this compound, presents an interesting case. The amine's nucleophilicity is modulated by two key groups: the electron-withdrawing ethyl ester and the unique trifluoromethoxy (-OCF3) group. The -OCF3 group exerts a strong electron-withdrawing effect through induction (-I) due to the highly electronegative fluorine atoms, while also possessing a weaker electron-donating resonance effect (+M) from the oxygen lone pairs.[4][5] This electronic balance makes the amine less nucleophilic than aniline but still highly reactive towards common acylating agents.
Mechanistic Rationale: Nucleophilic Addition-Elimination
The N-acylation of an amine with an acyl chloride proceeds via a two-step nucleophilic addition-elimination mechanism.[6][7] Understanding this pathway is critical for optimizing reaction conditions.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a transient tetrahedral intermediate.[7][8]
-
Elimination: The tetrahedral intermediate collapses, reforming the stable C=O double bond. This is accompanied by the expulsion of the chloride ion, an excellent leaving group.
-
Deprotonation: A base, either an excess of the starting amine or an added scavenger like pyridine or triethylamine, removes the proton from the nitrogen atom, yielding the neutral amide product and a salt byproduct.[9][10]
The presence of a base is non-negotiable. It neutralizes the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, forming an unreactive ammonium salt and bringing the reaction to a halt.[9][11]
Diagram of the Acylation Mechanism
Caption: Nucleophilic addition-elimination mechanism of N-acylation.
Detailed Experimental Protocol
This protocol describes the N-acetylation of this compound using acetyl chloride under standard laboratory conditions with an organic base. This method is often preferred for its homogeneous nature and ease of monitoring.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| This compound | 1260742-02-6 | 249.18 | 2.49 g | 1.0 |
| Acetyl Chloride | 75-36-5 | 78.50 | 0.88 mL (1.2 g) | 1.5 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.10 mL (1.5 g) | 1.5 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | 50 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | 50 mL | - |
| Saturated Aqueous Sodium Chloride (Brine) | 7647-14-5 | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |
Note: Always handle acyl chlorides and anhydrous solvents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.49 g, 10.0 mmol). Dissolve the solid in anhydrous dichloromethane (50 mL).
-
Causality: Anhydrous DCM is used as the solvent because it is aprotic and will not react with the highly reactive acetyl chloride.[10]
-
-
Base Addition: Add triethylamine (2.10 mL, 15.0 mmol, 1.5 eq) to the solution. Stir for 2 minutes.
-
Causality: Triethylamine acts as the base to neutralize the HCl produced. Using a slight excess ensures that all generated acid is quenched, driving the reaction to completion.[9]
-
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Causality: The acylation reaction is exothermic. Cooling prevents potential side reactions and ensures controlled addition of the acylating agent.
-
-
Acylating Agent Addition: Add acetyl chloride (0.88 mL, 15.0 mmol, 1.5 eq) dropwise to the cold, stirred solution over 10-15 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form almost immediately.
-
Causality: Dropwise addition is crucial to control the reaction rate and temperature. A slight excess of acetyl chloride ensures the complete consumption of the starting amine.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting amine spot indicates reaction completion.
-
Causality: TLC is a critical self-validation step. It provides direct evidence of the conversion of starting material to product, preventing premature workup and ensuring optimal yield.
-
-
Workup - Quenching and Washing: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer with 1 M HCl (2 x 25 mL) to remove excess triethylamine. c. Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any remaining acid and unreacted acetyl chloride. d. Wash with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-acylated product, Ethyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from setup to final product analysis.
Caption: Workflow for the N-acylation of this compound.
Alternative Conditions: The Schotten-Baumann Reaction
An alternative and widely used method is the Schotten-Baumann reaction, which employs a biphasic system.[13][14]
-
Solvent System: Dichloromethane and water.
-
Base: An aqueous solution of sodium hydroxide or sodium bicarbonate.
-
Advantages: The HCl byproduct is immediately neutralized and partitioned into the aqueous layer. This method is often robust and scalable.[11][14]
-
Considerations: Vigorous stirring is essential to ensure adequate mixing between the two phases. The potential for hydrolysis of the acyl chloride or the product ester exists if the reaction is run for too long or at elevated temperatures.
Conclusion
This application note provides a robust and well-rationalized protocol for the N-acylation of this compound. By understanding the underlying reaction mechanism and the role of each reagent and condition, researchers can confidently and reproducibly synthesize desired amide derivatives. The described methodology is a cornerstone of synthetic and medicinal chemistry, enabling the systematic modification of lead compounds in the pursuit of novel therapeutics.
References
- Acylation under weak base conditions. (n.d.).
- Schotten–Baumann reaction. (n.d.). Grokipedia.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- Acylation Reaction- Mechanism, Applications and FAQs. (n.d.). Allen.
- Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
- Acylation Mechanism. (2025, June 23). Save My Exams.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.
- Acylation. (n.d.). AQA A-Level Chemistry.
- Electrophilic aromatic directing groups. (n.d.). Wikipedia.
- Reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.
-
Trifluoromethoxy group electron-withdrawing or electron-donating? (2023, April 30). r/OrganicChemistry. Retrieved from [Link]
-
Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Ethyl 4-aminobenzoate Safety Data Sheet. (2025, November 6).
- Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines.
- Prakash, G. K. S., et al. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
-
The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
- Acyl Groups (A-Level Chemistry). (n.d.). Study Mind.
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved from [Link]
-
Chemical Properties Of Amines Acylation Basicity. (n.d.). BYJU'S. Retrieved from [Link]
-
Acylation of amines. (2019, November 30). YouTube. Retrieved from [Link]
-
Mild and Useful Method for N-Acylation of Amines. (2025, August 6). ResearchGate. Retrieved from [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]
-
Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate. (n.d.). PubChem. Retrieved from [Link]
-
N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. (2013, November 25). Oxford Academic. Retrieved from [Link]
-
New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). PMC - NIH. Retrieved from [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (n.d.). PubMed. Retrieved from [Link]
-
Methyl 3-amino-4-(trifluoromethoxy)benzoate Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024, November 20). PubMed Central. Retrieved from [Link]
-
Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. (2017, October 17). PMC - NIH. Retrieved from [Link]
-
Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives. (n.d.). Retrieved from [Link]
-
[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. (2025, October 16). ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Welcome to the dedicated technical support center for the synthesis and optimization of Ethyl 4-amino-3-(trifluoromethoxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles to help you maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The most robust and commonly scalable approach involves a two-step sequence starting from 4-nitro-3-(trifluoromethoxy)benzoic acid.
-
Fischer-Speier Esterification: The starting acid is converted to its ethyl ester, Ethyl 4-nitro-3-(trifluoromethoxy)benzoate. This is typically achieved by refluxing the acid in excess ethanol with a catalytic amount of a strong acid like sulfuric acid.[1][2]
-
Nitro Group Reduction: The nitro group of the resulting ester is then selectively reduced to the target primary amine. Common methods include catalytic hydrogenation or chemical reduction with reagents like tin(II) chloride (SnCl₂).[3][4] This step is critical for yield and purity.
Q2: Why is the reduction of the nitro-precursor preferred over the direct esterification of 4-amino-3-(trifluoromethoxy)benzoic acid?
While direct esterification of the amino acid is feasible, starting with the nitro-precursor offers several advantages in a research and development setting. The nitro-compound is generally less prone to side reactions (like N-acylation) under esterification conditions. Furthermore, the reduction of the nitro group is a highly versatile and well-documented transformation, offering multiple avenues for optimization and troubleshooting.[5] The precursor, 4-amino-3-(trifluoromethoxy)benzoic acid, is also commercially available if the direct esterification route is preferred.[6][7]
Q3: What are the primary safety concerns when handling trifluoromethoxy compounds and conducting nitro reductions?
-
Trifluoromethoxy Compounds : These compounds should be handled with care. Always consult the Safety Data Sheet (SDS). General precautions include working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid contact.[6]
-
Catalytic Hydrogenation : This procedure involves flammable hydrogen gas under pressure and pyrophoric catalysts (like Raney® Ni). It must be conducted in specialized high-pressure reactors by trained personnel.[8]
-
Metal-Acid Reductions : Reactions involving metals and acids can be highly exothermic and produce flammable hydrogen gas as a byproduct. Ensure adequate cooling and ventilation.[9]
Troubleshooting Guide: Nitro Group Reduction
The conversion of Ethyl 4-nitro-3-(trifluoromethoxy)benzoate to the final amine product is the most critical step for yield optimization. Below are common issues and their solutions.
Problem 1: Low or Stagnant Yield
Your reaction has stalled, or the final yield is significantly lower than expected.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low yield in nitro reduction.
In-depth Analysis:
-
Reductant Stoichiometry (SnCl₂/Fe/Zn): Chemical reductions are stoichiometric. For SnCl₂, at least 3 equivalents are mechanistically required per mole of nitro compound.[10] It is common practice to use a slight excess (3.5-5 equivalents) to drive the reaction to completion, accounting for any oxidation of the reagent.
-
Catalyst Activity (Catalytic Hydrogenation): Palladium on carbon (Pd/C) and Raney® Nickel are susceptible to poisoning by impurities, particularly sulfur-containing compounds.[11] If the starting material or solvent contains trace impurities, the catalyst activity can be drastically reduced. Using a fresh batch of catalyst or pre-treating the starting material with activated carbon can resolve this.
-
Reaction Temperature: Many reduction reactions require thermal activation. For instance, the SnCl₂ reduction in ethanol often requires heating to reflux to proceed at a reasonable rate.[3] If the reaction is run at room temperature, it may be kinetically slow.
Problem 2: Significant Impurity Formation
TLC or LC-MS analysis of your crude product shows multiple spots/peaks besides the desired amine.
Common Impurities and Their Causes:
| Impurity Name | Structure Fragment | Probable Cause | Proposed Solution |
| Nitroso Intermediate | -N=O | Incomplete reduction. | Increase reaction time, temperature, or reductant/catalyst loading.[4] |
| Hydroxylamine | -NHOH | Incomplete reduction. A common intermediate in catalytic hydrogenation.[12] | Ensure sufficient hydrogen pressure and reaction time. The addition of vanadium compounds as co-catalysts has been shown to prevent hydroxylamine accumulation.[12] |
| Azo/Azoxy Compounds | -N=N- or -N=N⁺(O⁻)- | Condensation of nitroso and hydroxylamine intermediates.[8] More common under basic or neutral conditions. | Ensure acidic conditions if using a metal reductant (e.g., Fe/HCl, Sn/HCl).[9] For catalytic methods, ensure efficient hydrogen transfer. |
Problem 3: Difficult Purification of the Final Product
The product streaks badly on a standard silica gel column, or recovery from chromatography is low.
Cause: The basic amino group on your product interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape and irreversible adsorption.
Solutions:
-
Acid-Base Extraction: This is a classic and highly effective workup method.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acid (e.g., 1M HCl). The basic amine product will be protonated (R-NH₃⁺Cl⁻) and move to the aqueous layer, leaving non-basic organic impurities behind.
-
Wash the organic layer to recover any neutral product.
-
Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the amine (R-NH₂), causing it to precipitate or be extractable back into a fresh organic solvent.[13]
-
-
Modified Column Chromatography: If chromatography is necessary, avoid standard silica.
-
Amine-Functionalized Silica: Use a commercially available KP-NH or similar phase. The amine groups on the silica surface mask the acidic silanols, preventing strong interaction with the product.[14]
-
Mobile Phase Modifier: Add a small amount of a volatile base, like triethylamine (~1-2%), to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete for the acidic sites on the silica, allowing your product to elute cleanly.[14]
-
Experimental Protocols
Protocol: Selective Reduction using Tin(II) Chloride
This protocol is adapted from established procedures for the chemoselective reduction of aromatic nitro groups in the presence of esters.[3][15]
Materials:
-
Ethyl 4-nitro-3-(trifluoromethoxy)benzoate (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Absolute Ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4-nitro-3-(trifluoromethoxy)benzoate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).
-
Addition of Reductant: To this stirring solution, add tin(II) chloride dihydrate (4.0 eq) in one portion.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the cooled solution into a beaker containing crushed ice.
-
Basification & Workup: While stirring vigorously, slowly add saturated NaHCO₃ solution until the pH of the mixture is ~7-8. A thick, white precipitate of tin salts will form.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or chromatography (using the methods described in Problem 3) if necessary.
Reference Section
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
Górski, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]
-
US Patent US8455691B2. (2013). Process for the purification of aromatic amines. Google Patents. Retrieved from
-
Górski, K., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2655–2660. Retrieved from [Link]
-
Hosseini-Monfared, H., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Retrieved from [Link]
-
Yu, M., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
ExportersIndia. (n.d.). 4-Amino-3-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
Perdum, E., et al. (2016). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. Scientific Papers. Series E. Land Reclamation, Earth Observation & Surveying, Environmental Engineering. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Boufroura, H., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications. Retrieved from [Link]
-
Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3138. Retrieved from [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion. (2022, August 11). YouTube. Retrieved from [Link]
-
Babu, S. N. N., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Wang, Y.-T., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
European Patent EP0825979B1. (2001). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. Retrieved from
-
Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Amino-3-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
Yu, M., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]
-
Gakh, A. A., et al. (2018). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. Retrieved from [Link]
-
van Stuijvenberg, C., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Errazquin, D., et al. (2021). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Retrieved from [Link]
-
DAV University. (n.d.). Module II Reduction Reactions. Retrieved from [Link]
-
Babu, S. N. N., et al. (2009). Ethyl 4-fluoro-3-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). how is the esterification of amino acid carried on in this reaction. Retrieved from [Link]
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-Amino-3-(trifluoromethoxy)benzoic acid Supplier in Mumbai, 4-Amino-3-(trifluoromethoxy)benzoic acid Trader, Maharashtra [chemicalmanufacturers.in]
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Technical Support Center: Purification of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 4-amino-3-(trifluoromethoxy)benzoate. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, focusing on the underlying chemical principles to empower you to make informed decisions during your experiments.
Introduction: Understanding the Purification Challenge
This compound is a compound that presents a unique set of purification challenges due to its molecular structure. The presence of a basic primary amine (p-amino group) and a moderately polar ethyl ester creates a molecule susceptible to problematic interactions with standard purification media. The primary difficulty arises from the basicity of the amine, which can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction often leads to irreversible adsorption, low recovery, and significant peak tailing during column chromatography.[1][2] This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenge is the presence of the basic 4-amino group. On standard silica gel, this amine can engage in strong acid-base interactions with acidic silanol groups, leading to poor chromatographic performance.[2] This can manifest as significant peak tailing, where a portion of the analyte is retained longer than the main band, or even complete retention of the compound on the column, resulting in very low or zero recovery.[3]
Q2: Which purification method—recrystallization or column chromatography—is better for this compound?
The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is often the preferred method if your crude product is relatively pure (>85-90%) and the impurities have significantly different solubility profiles. It is faster, more scalable, and avoids potential issues with silica gel.
-
Column Chromatography is necessary when dealing with complex mixtures containing multiple impurities with polarities similar to the product. However, standard silica gel chromatography must be modified to achieve a successful separation.
Q3: What are the likely impurities I might encounter?
Potential impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this could be the corresponding nitro-compound precursor or other reagents.
-
Side-products: Products from side reactions occurring during the synthesis.
-
Degradation products: Aromatic amines can be sensitive to oxidation, potentially forming colored impurities.
Purification Method Selection Workflow
The following workflow provides a logical path for selecting the appropriate purification strategy for your crude this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guides
Guide 1: Column Chromatography on Silica Gel
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Severe peak tailing or no elution of the product. | Acid-Base Interaction: The basic amine group is strongly adsorbing to the acidic silanol groups (Si-OH) on the silica surface.[1][2] This is the most common cause for this class of compounds. | Incorporate a Basic Modifier: Add a competing amine like triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (eluent).[4] Start with 0.5-1% (v/v) Et₃N in your hexane/ethyl acetate or dichloromethane/methanol solvent system. The Et₃N will neutralize the acidic sites on the silica, allowing your product to elute symmetrically.[2] |
| Low recovery of the product after chromatography. | Irreversible Adsorption: A significant portion of the product has become permanently stuck to the silica gel due to the strong acid-base interactions mentioned above. | Use a Basic Modifier: As above, adding triethylamine to the eluent is the first and most effective solution to prevent irreversible binding.[4] Consider Alternative Stationary Phases: If the problem persists, consider using an amine-functionalized silica gel column.[2] These columns have a bonded phase that masks the acidic silanols and provides a less interactive surface for basic compounds. Neutral alumina can also be an alternative. |
| Co-elution with a similarly polar impurity. | Insufficient Selectivity: The chosen mobile phase is not providing enough separation between your product and the impurity. | Optimize the Mobile Phase: Systematically vary the polarity of your eluent. Try switching to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity. Gradient Elution: Employ a solvent gradient, starting with a low polarity mobile phase and gradually increasing the polarity. This can help resolve compounds that are close together in polarity. |
Guide 2: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound "oils out" instead of forming crystals. | Supersaturation Occurred Too Quickly: The solution was cooled too rapidly, not allowing time for proper crystal lattice formation. High Impurity Level: The presence of significant impurities can disrupt crystal formation. Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound's solubility is too high even at room temperature. | Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Avoid placing a hot flask directly into an ice bath. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization. Re-evaluate Solvent System: Your compound may be too soluble. Try a solvent system where it is less soluble, or use a co-solvent system (e.g., ethanol/water or dichloromethane/hexane).[5] |
| No crystals form, even after prolonged cooling. | Solution is Not Saturated: Too much solvent was added, and the concentration of the compound is below its saturation point at the cold temperature. Compound is Very Soluble: The chosen solvent is too good at dissolving your compound, even when cold. | Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. Repeat until the solution becomes slightly cloudy (turbid) while hot, then add a few drops of solvent to re-dissolve, and cool slowly.[6] Change the Solvent: The chosen solvent is not suitable. Refer to the solvent screening protocol below to find a better one. A good recrystallization solvent should dissolve the compound when hot but not when cold.[7][8] |
| Recovered crystals are still impure (e.g., discolored, broad melting point). | Impurities Co-crystallized: The impurity has a similar solubility profile to your product in the chosen solvent. Incomplete Dissolution: Not all of the crude material was dissolved in the hot solvent, trapping insoluble impurities within the crystals. Inadequate Washing: The surface of the crystals was not properly washed to remove residual mother liquor containing dissolved impurities. | Perform a Second Recrystallization: A second recrystallization in the same or a different solvent system can often significantly improve purity. Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration of the saturated solution before allowing it to cool. This will remove any solid impurities. Wash Crystals with Cold Solvent: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to mitigate the issues associated with purifying basic amines on silica gel.
-
Dry-Loading the Sample: a. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. c. Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This prevents overloading the top of the column and ensures a narrow starting band.
-
Column Packing: a. Prepare your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume. b. Pack a glass column with silica gel using this Et₃N-containing solvent mixture as the slurry solvent. c. Allow the silica to settle into a uniform bed, then add a thin layer of sand to the top to protect the surface.
-
Equilibration and Loading: a. Drain the solvent until it is just level with the sand layer. b. Carefully add your dry-loaded sample onto the sand. c. Gently add more sand on top of the sample. d. Carefully add the mobile phase and flush the column with at least 2-3 column volumes of the initial eluent to ensure the column is fully equilibrated with the basic modifier.[9]
-
Elution and Fraction Collection: a. Begin eluting the column with your mobile phase, collecting fractions. b. Monitor the elution process using TLC, ensuring you also spot a reference of your starting material. c. If the product is not eluting, gradually increase the polarity of the mobile phase (e.g., move from 9:1 to 4:1 Hexane:EtOAc), ensuring the new mobile phase also contains the same concentration of Et₃N.
-
Work-up: a. Combine the pure fractions as determined by TLC. b. Concentrate the solution using a rotary evaporator. The triethylamine is volatile and should co-evaporate with the solvent.
Protocol 2: Screening for a Recrystallization Solvent System
A systematic approach is crucial for finding an effective recrystallization solvent.[7]
-
Preparation: Place a small amount of your crude material (approx. 20-30 mg) into several different small test tubes.
-
Solvent Testing (Room Temperature): a. To each tube, add a different solvent dropwise (start with ~0.5 mL). Test a range of polarities:
- Non-polar: Hexanes, Toluene
- Intermediate: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EA)
- Polar: Acetone, Ethanol (EtOH), Methanol (MeOH), Water b. Agitate the tubes. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent but might be useful as a "soluble" co-solvent.
-
Solvent Testing (Hot): a. Take the tubes where the compound was insoluble or sparingly soluble at room temperature. b. Heat them gently in a water or sand bath. Add the same solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.[8]
-
Cooling and Observation: a. Remove the tubes from the heat and allow them to cool slowly to room temperature. b. If abundant crystal formation occurs, you have found a good single-solvent system. c. If no crystals form, try inducing crystallization by scratching the inside of the tube or placing it in an ice bath.
-
Testing Co-Solvent Systems: a. If no single solvent is ideal, try a binary system. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., Ethanol).[3] b. Add a hot "anti-solvent" (in which the compound is poorly soluble, e.g., Water or Hexanes) dropwise until the solution becomes persistently cloudy.[10] c. Add a few drops of the first solvent to clarify the solution, then allow it to cool slowly.
-
Data Summary:
| Solvent/System Tested | Solubility (Cold) | Solubility (Hot) | Outcome upon Cooling |
| e.g., Hexanes | Insoluble | Sparingly Soluble | Poor recovery |
| e.g., Ethanol | Sparingly Soluble | Soluble | Good Crystal Formation |
| e.g., Ethyl Acetate | Soluble | Soluble | Unsuitable |
| e.g., Ethanol/Water | Sparingly Soluble | Soluble | Good Crystal Formation |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Brainly. (2020, October 16). You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Supporting Information. (n.d.). AWS.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- AbMole. (n.d.). This compound.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Reddit. (2022, September 24). Chromotography with free amines?.
- ResearchGate. (n.d.). (PDF) Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate.
- LabArchives. (n.d.). Organic Chemistry.
- Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid.
- Organic Syntheses Procedure. (n.d.). ethyl 4-aminobenzoate.
- YouTube. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification.
- ResearchGate. (2025, March 14). Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2.
Sources
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- 7. Organic Chemistry - LabArchives, Your Electronic Lab Notebook [mynotebook.labarchives.com]
- 8. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Welcome to the technical support resource for the synthesis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis at a glance.
Q1: Why is my final product colored (e.g., pink, brown, or black) instead of the expected white or off-white solid?
A1: This is almost always due to the oxidation of the aniline functional group. Anilines are notoriously sensitive to air and trace metal impurities, leading to the formation of highly colored polymeric byproducts. Performing the reaction and workup under an inert atmosphere (Nitrogen or Argon) and using purified, degassed solvents can significantly mitigate this issue.
Q2: My NMR and LC-MS analyses show a significant impurity with a molecular weight of 207 g/mol , 28 units less than my product (235 g/mol ). What is this byproduct?
A2: This impurity is almost certainly the corresponding carboxylic acid, 4-amino-3-(trifluoromethoxy)benzoic acid. It forms via the hydrolysis of the ethyl ester group.[1] This can occur during aqueous workup steps, particularly if exposed to acidic or basic conditions for prolonged periods, or during silica gel chromatography if the silica is acidic.
Q3: I've isolated a byproduct that appears to be an isomer of my desired product. What is its likely structure?
A3: The most probable isomeric byproduct is Ethyl 4-amino-2-(trifluoromethoxy)benzoate. The key synthetic challenge is the regioselective installation of the -OCF3 group. While the amino group strongly directs ortho, some formation of the alternative ortho-isomer can occur depending on the specific trifluoromethoxylation conditions and reagents used.[2][3]
Q4: My reaction yield is low, and I'm recovering a large amount of my starting material, ethyl 4-aminobenzoate. What went wrong?
A4: Incomplete conversion is a common problem. This typically points to issues with the trifluoromethoxylation step. Potential causes include deactivated reagents (e.g., Togni reagents can be moisture-sensitive), insufficient reaction time or temperature, or a suboptimal catalytic system. A two-step approach involving the formation of an N-hydroxyaniline intermediate followed by rearrangement is often employed, and issues in either step will lead to poor conversion.[4]
Section 2: Troubleshooting Guides
This section provides in-depth analysis and solutions for specific experimental problems.
Problem 1: Presence of Isomeric Byproducts
The formation of regioisomers is a fundamental challenge in aromatic substitution. In this synthesis, the primary directing group is the powerful ortho, para-directing amino group. The goal is to functionalize the 3-position (ortho to the amine).
-
Likely Cause & Mechanism: The trifluoromethoxylation of the protected aniline precursor (e.g., an N-hydroxyacetamide derivative) often proceeds through a rearrangement mechanism. While this strongly favors the ortho position, electronic and steric factors can lead to a minor amount of substitution at the other ortho position (C2), resulting in the 2-(trifluoromethoxy) isomer.[4]
-
Identification Protocol:
-
HPLC Analysis: Use a high-resolution C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the isomers. The 2-isomer will likely have a different retention time.
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum is diagnostic. The desired 3-OCF₃ product will show a distinct set of three aromatic protons with specific coupling patterns. The 2-OCF₃ isomer will exhibit a different set of splitting patterns due to the altered proton environment.
-
-
Corrective Actions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. Lower temperatures often favor higher regioselectivity.
-
Choice of Reagents: The choice of trifluoromethoxylation reagent (e.g., Togni vs. Umemoto reagents) and catalyst can influence the isomeric ratio.[5]
-
Purification Strategy: Isomers can often be separated by careful column chromatography on silica gel with an optimized solvent system (e.g., hexanes/ethyl acetate). In some cases, fractional recrystallization may be effective.
-
Problem 2: Hydrolysis to the Carboxylic Acid
The ethyl ester is susceptible to hydrolysis, a common issue that can significantly reduce the yield of the desired product.
-
Likely Cause & Mechanism: The ester is hydrolyzed under either acidic or basic conditions in the presence of water. This is particularly problematic during aqueous workups designed to remove inorganic salts or acidic/basic reagents.[1]
-
Identification Protocol:
-
LC-MS Analysis: The carboxylic acid byproduct will have a clear mass-to-charge ratio (m/z) corresponding to a loss of 28 Da (C₂H₄) from the parent ester.
-
¹H NMR Spectroscopy: In the NMR spectrum, the characteristic triplet and quartet of the ethyl group (around 1.4 and 4.4 ppm, respectively) will be absent for the acid byproduct. A broad singlet for the acidic proton (-COOH) may be visible far downfield (>10 ppm), though it can sometimes exchange and not be observed.
-
Solubility Test: The carboxylic acid is soluble in aqueous base (e.g., NaHCO₃ solution), while the ester is not. This can be used as a simple diagnostic test and for purification.
-
-
Corrective Actions:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. Quench the reaction with an organic-soluble scavenger and filter the resulting salts.
-
Minimize Contact Time: If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the extraction and drying steps.
-
Use Mild Buffers: Use a saturated solution of a mild base like sodium bicarbonate instead of strong bases like sodium hydroxide for neutralization.
-
Purification: The acid byproduct can be easily removed by washing the organic solution of the crude product with a dilute aqueous bicarbonate solution. The desired ester will remain in the organic layer.
-
Problem 3: Product Discoloration and Polymerization
Aniline derivatives are prone to oxidation, leading to complex mixtures of colored impurities that can be difficult to remove.
-
Likely Cause & Mechanism: The lone pair of electrons on the aniline nitrogen makes it easily oxidizable. One-electron oxidation forms a radical cation that can dimerize and polymerize, leading to extended conjugated systems that absorb visible light.[6] This process is often catalyzed by trace metals or air (oxygen).
-
Identification Protocol:
-
Visual Inspection: The product appears off-color (pink, tan, brown, or black).
-
TLC/HPLC Analysis: Streaking on the TLC plate or a broad, unresolved "hump" at the baseline of an HPLC chromatogram is indicative of polymeric material.
-
-
Corrective Actions:
-
Inert Atmosphere: Conduct all steps of the synthesis, particularly those involving heating or the handling of the free aniline, under a nitrogen or argon atmosphere.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. This is often highly effective at removing colored impurities.
-
Column Chromatography: Purification via silica gel chromatography is effective at removing both colored and polymeric byproducts.
-
Summary of Common Byproducts
| Byproduct Name | Structure | Δ Mass from Product ( g/mol ) | Key Analytical Signature |
| 4-amino-3-(trifluoromethoxy)benzoic acid | C₈H₆F₃NO₃ | -28.05 | Absence of ethyl signals in ¹H NMR; M-28 peak in MS. |
| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | -82.02 | Starting material; distinct aromatic signals and absence of -OCF₃ signal in ¹⁹F NMR. |
| Ethyl 4-amino-2-(trifluoromethoxy)benzoate | C₁₀H₁₀F₃NO₃ | 0 (Isomer) | Different aromatic splitting pattern in ¹H NMR; different retention time in HPLC. |
| Aniline Polymerization Products | Variable | Variable | High molecular weight smear in MS; baseline "hump" in HPLC; intense color. |
Section 3: Diagrams and Workflows
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing issues with your synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Byproduct Formation Pathway
This diagram illustrates the formation of two common byproducts from the desired product.
Caption: Formation of key byproducts from the final product.
Section 4: Experimental Protocols
Protocol: HPLC Method for Purity Analysis
This protocol provides a general method for separating the target compound from its primary impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.
-
Expected Elution Order:
-
4-amino-3-(trifluoromethoxy)benzoic acid (most polar)
-
Ethyl 4-aminobenzoate
-
This compound (Product)
-
Ethyl 4-amino-2-(trifluoromethoxy)benzoate (Isomer, may be close to product)
-
References
-
Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health (NIH). [Link]
-
Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. ACS Publications. [Link]
-
Benzoic acid - Wikipedia. Wikipedia. [Link]
-
Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. ACS Publications. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Trifluoromethylarylation of alkenes using anilines. Royal Society of Chemistry. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
Trifluoromethoxy Substituted Anilines: Metalation as the Key Step for Structural Elaboration. ACS Publications. [Link]
-
Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. PubMed. [Link]
-
Hydrolysis of ethyl benzoate. SSERC. [Link]
Sources
- 1. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 2. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
Technical Support Center: Scaling Up Ethyl 4-amino-3-(trifluoromethoxy)benzoate Production
Welcome to the technical support center for the synthesis and scale-up of Ethyl 4-amino-3-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your process for improved yield, purity, and scalability.
I. Overview of Synthesis Strategy
This compound is typically synthesized in a two-step process from a commercially available starting material, 4-nitro-3-(trifluoromethoxy)benzoic acid. The first step involves a Fischer esterification to produce the ethyl ester, followed by the reduction of the nitro group to an amine.
Synthetic Pathway Overview
Caption: General synthetic route for this compound.
II. Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems that may arise during the synthesis and provides actionable solutions based on established chemical principles.
A. Esterification Step: Ethyl 4-nitro-3-(trifluoromethoxy)benzoate Synthesis
Q1: My Fischer esterification is slow or incomplete. What are the likely causes and how can I improve the conversion?
A1: Potential Causes & Solutions
-
Insufficient Catalyst: The Fischer esterification is an acid-catalyzed equilibrium reaction.[1] Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid.
-
Water Contamination: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, hindering ester formation.[1] Use anhydrous ethanol and ensure all glassware is thoroughly dried.
-
Le Chatelier's Principle: To drive the equilibrium towards the product, you can either remove the water as it is formed (e.g., using a Dean-Stark apparatus) or use a large excess of the alcohol reactant (ethanol).[1]
-
Reaction Temperature: While refluxing is standard, ensure the temperature is adequate for the reaction to proceed at a reasonable rate.[2]
Protocol: Optimized Fischer Esterification
-
To a round-bottom flask, add 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which acts as both a reactant and a solvent.[2]
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][3]
Q2: I am observing significant side product formation during esterification. What are they and how can I minimize them?
A2: Potential Side Reactions & Prevention
-
Ether Formation: At high temperatures, the acid catalyst can promote the dehydration of ethanol to form diethyl ether. This can be minimized by maintaining a controlled reflux temperature.
-
Charring/Degradation: Overheating or prolonged reaction times with a strong acid can lead to the degradation of the starting material or product. Monitor the reaction closely and avoid excessive heating.
B. Reduction Step: Synthesis of this compound
Q3: My nitro group reduction is giving a low yield. What are the critical parameters to consider?
A3: Factors Affecting Reduction Efficiency
-
Choice of Reducing Agent: The reduction of nitroarenes can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.[4] Other methods include using metals in acidic media (e.g., Fe/HCl) or other reducing agents like sodium hydrosulfite.[4] The choice of reagent can significantly impact yield and purity.
-
Catalyst Activity: For catalytic hydrogenation, the activity of the catalyst (e.g., Palladium on carbon, Raney nickel) is crucial.[4] Ensure the catalyst is fresh and not poisoned.
-
Hydrogen Pressure and Temperature: These parameters need to be optimized for the specific substrate and catalyst system. Insufficient pressure or temperature may lead to incomplete reduction.
-
Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Ethanol is a commonly used solvent for this type of reduction.[5]
Protocol: Catalytic Hydrogenation
-
In a suitable pressure vessel, dissolve Ethyl 4-nitro-3-(trifluoromethoxy)benzoate (1.0 eq) in ethanol.
-
Add a catalytic amount of Palladium on carbon (e.g., 5-10 mol%).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at a suitable temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC or HPLC).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q4: I am observing impurities that are difficult to separate from the final product. What are these impurities and how can I avoid their formation?
A4: Common Impurities and Mitigation Strategies
-
Hydroxylamine and Azo Compounds: Incomplete reduction of the nitro group can lead to the formation of hydroxylamine and azo compounds as byproducts.[4] Ensuring complete reduction through optimized reaction conditions (catalyst loading, hydrogen pressure, reaction time) is key to minimizing these impurities.
-
Dehalogenation: The trifluoromethoxy group can be susceptible to reduction under harsh hydrogenation conditions. Using a more selective catalyst or milder reaction conditions can help prevent this.
-
Ring Saturation: Over-reduction can lead to the saturation of the aromatic ring. Careful monitoring of the reaction is necessary to stop it once the nitro group has been fully reduced.
Troubleshooting Decision Tree for Nitro Reduction
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Navigating Regioselectivity in Reactions of Ethyl 4-amino-3-(trifluoromethoxy)benzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for managing reactions with Ethyl 4-amino-3-(trifluoromethoxy)benzoate. This guide is designed to provide in-depth technical assistance and troubleshooting advice for synthetic chemists encountering challenges with regioselectivity in their experiments. As a versatile building block in medicinal chemistry and materials science, precise control over the functionalization of this molecule is paramount. This resource, structured in a user-friendly question-and-answer format, addresses common issues and provides scientifically grounded solutions.
Understanding the Molecule: Electronic Landscape and Reactivity
This compound presents a unique chemical personality due to the interplay of its substituents on the benzene ring. The amino (-NH₂) group is a potent activating, ortho, para-directing group, while the trifluoromethoxy (-OCF₃) group is a deactivating, yet also ortho, para-directing group. The ethyl ester (-COOEt) is a deactivating, meta-directing group. This complex electronic environment dictates the regiochemical outcome of various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity with this compound?
A1: The main challenge arises from the competing directing effects of the amino and trifluoromethoxy groups in electrophilic aromatic substitution reactions. Both groups direct incoming electrophiles to the positions ortho and para to themselves. Given their positions on the ring, this can lead to a mixture of products. Furthermore, the reactivity of the amino group itself can lead to side reactions if not properly managed.
Q2: How do the substituents on the aromatic ring influence its reactivity?
A2: The substituents have distinct electronic effects:
-
Amino group (-NH₂): Strongly activating and ortho, para-directing due to its ability to donate electron density to the ring through resonance.
-
Trifluoromethoxy group (-OCF₃): Deactivating overall due to the strong inductive electron-withdrawing effect of the fluorine atoms. However, the oxygen's lone pairs can participate in resonance, directing electrophiles to the ortho and para positions.[1][2]
-
Ethyl ester group (-COOEt): Deactivating and meta-directing due to its electron-withdrawing nature.
The overall reactivity of the ring is a balance of these effects, with the powerful activating nature of the amino group generally dominating.
Q3: Can I perform electrophilic aromatic substitution on this molecule without a protecting group on the amine?
A3: It is highly inadvisable. The amino group is susceptible to oxidation and can react with many electrophilic reagents and Lewis acids used in reactions like Friedel-Crafts alkylation and acylation.[3] This can lead to complex mixtures and low yields of the desired product. Protecting the amino group is a crucial first step for most electrophilic aromatic substitutions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
"I am attempting a nitration/halogenation reaction and obtaining a mixture of isomers. How can I improve the regioselectivity?"
This is a common issue due to the competing directing effects of the amino and trifluoromethoxy groups. The key is to modulate the electronic properties of the ring through a protecting group strategy.
Troubleshooting Workflow:
-
Protect the Amino Group: The first and most critical step is to protect the amino group. This mitigates its strong activating effect and prevents side reactions. The choice of protecting group is crucial for directing the electrophile.
-
Small Protecting Groups (e.g., Acetyl): An acetyl group (-COCH₃) is a good starting point. It moderates the activating effect of the amine and is ortho, para-directing.
-
Bulky Protecting Groups (e.g., Boc, Cbz): Larger protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can sterically hinder the position ortho to the protected amine, favoring substitution at other positions.[4][5]
-
-
Analyze the Directing Effects with a Protecting Group: With the amino group protected as an amide (e.g., -NHAc), the directing effects are now from the amide and the trifluoromethoxy group. Both are ortho, para-directing. The position ortho to the amide and meta to the trifluoromethoxy group is often favored.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., DMF).
-
Reagent Choice: For halogenation, using a milder reagent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of Br₂ or Cl₂ with a Lewis acid can provide better control.
-
Table 1: Protecting Group Strategies and Expected Outcomes for Electrophilic Aromatic Substitution
| Protecting Group | Size | Directing Effect | Expected Major Isomer(s) |
| Acetyl (-COCH₃) | Small | ortho, para | Mixture, potential for substitution at C5 |
| Boc (-COOtBu) | Bulky | ortho, para | Increased selectivity for substitution at C5 due to steric hindrance at C3 |
| Cbz (-COOBn) | Bulky | ortho, para | Similar to Boc, favoring substitution at C5 |
Visualizing Directing Effects:
Caption: Directing effects of substituents on the aromatic ring.
Issue 2: Unwanted N-Alkylation or N-Acylation
"I am trying to perform a reaction on the ester group, but I am observing side reactions at the amino group."
The lone pair of electrons on the nitrogen of the amino group makes it a potent nucleophile, often more reactive than the ester group towards electrophiles.
Troubleshooting Workflow:
-
Protect the Amino Group: As with electrophilic aromatic substitution, protecting the amino group is the most effective strategy. Common protecting groups for amines include Boc, Cbz, and acetyl. The choice will depend on the stability of the protecting group to the reaction conditions planned for the ester and the ease of its subsequent removal.
-
Alternative Reaction Pathways:
-
For Ester Hydrolysis: If you need to hydrolyze the ester to the carboxylic acid, this can often be done under basic conditions (e.g., NaOH in ethanol/water) without affecting a protected amine.[6] If the protecting group is base-labile, an acid-catalyzed hydrolysis might be an option, though this could also cleave acid-labile protecting groups.
-
For Reactions at the Ester: If you are performing a transesterification or amidation at the ester, protecting the amine is essential.
-
Table 2: Common Amino Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Stable To | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Catalytic hydrogenation, mild base | Strong acid (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz | Mild acid and base | Catalytic hydrogenation, strong acid |
| Acetyl | Ac | Mild acid and base | Strong acid or base hydrolysis |
Issue 3: Difficulty with Friedel-Crafts Reactions
"My Friedel-Crafts alkylation/acylation is failing or giving very low yields."
Friedel-Crafts reactions are notoriously sensitive to the substituents on the aromatic ring.
Troubleshooting Workflow:
-
Protect the Amino Group: The free amino group will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction.[3] Protection is mandatory. An acetyl or other electron-withdrawing protecting group is often used.
-
Consider the Ring's Overall Activity: Even with the amino group protected as an amide, the ring is still deactivated by the trifluoromethoxy and ethyl ester groups. Friedel-Crafts reactions generally require activated or at least neutral aromatic rings.
-
Alternative Strategies for Acylation/Alkylation:
-
Directed ortho-Metalation (DoM): A more powerful and regioselective method for introducing substituents is Directed ortho-Metalation.[7] This involves deprotonating the ring at a specific position directed by a suitable group, followed by quenching with an electrophile. For this substrate, protecting the amine as a pivaloyl (-COtBu) or a silyl group can direct lithiation to the C5 position.
-
Nucleophilic Aromatic Substitution (SNA_r): If a suitable leaving group is present on the ring, SNA_r can be an effective way to introduce nucleophiles. This often requires harsh conditions but can be highly regioselective.
-
Visualizing a Troubleshooting Workflow for Friedel-Crafts Reactions:
Caption: Decision workflow for troubleshooting Friedel-Crafts reactions.
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol serves as a fundamental step for protecting the amino group before subsequent reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 2: Saponification of the Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound (or its N-protected derivative)
-
Ethanol
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting material (1.0 eq) in ethanol in a round-bottom flask.
-
Add 1 M NaOH solution (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify to pH ~2-3 with 1 M HCl.
-
The carboxylic acid product should precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the desired product.
References
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]
-
Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699. [Link]
-
Patyk-Kaźmierczak, E., & Kaźmierczak, M. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1765–1771. [Link]
-
Pütter, H. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 11. [Link]
-
Kubba, A. A. R. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2469–2479. [Link]
- Schlosser, M., & Castagnetti, E. (2001). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. European Journal of Organic Chemistry, 2001(20), 3991–3995.
-
University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
-
AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Park, H., & Kim, J. (2022). Advances of Friedel-Crafts Alkylation and Acylation Reactions in Biomolecular Chemistry. ChemRxiv. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2013). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 3(45), 22695. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Maryanoff, B. E., & McComsey, D. F. (1984). Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester. The Journal of Organic Chemistry, 49(15), 2754–2760.
- Mutsuura, K., Sakata, Y., Uchida, K., & Yoshida, S. (2020).
- Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12–35.
-
Ohwada, T. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 22(12), 2118. [Link]
- Gandeepan, P., & Li, C.-J. (2024). Regioselective C(sp2)-H Nitrosation and Nitration of (Hetero)arenes with Fe(NO3)3·9H2O as Promoter, Nitroso and Nitro Source. Tetrahedron, 168, 134329.
-
Skwierawska, A., & Nawrot, J. (2019). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules, 24(12), 2293. [Link]
-
Fun, H.-K., & Kia, R. (2008). Ethyl 4-amino-3-methyl-benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o785. [Link]
-
PubChem. (n.d.). Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate. Retrieved from [Link]
-
Narendra Babu, S. N., & Fun, H.-K. (2010). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o846–o847. [Link]
-
Fun, H.-K., & Kia, R. (2009). Ethyl 4-ethyl-amino-3-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o227. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
- Esteruelas, M. A., & Oliván, M. (2002). Regioselective Nitration and/or Halogenation of Iridabenzofurans through Electrophilic Substitution. Organometallics, 21(21), 4459–4470.
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 398 PDFs | Review articles in NITRATION OF BENZENE. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accelerating Coupling Reactions with Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-amino-3-(trifluoromethoxy)benzoate. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome challenges and improve reaction times for various coupling reactions involving this substrate. The unique electronic properties of this molecule present specific hurdles, which this guide is designed to address directly.
Foundational Understanding: The Challenge of Reactivity
Before troubleshooting specific reactions, it's crucial to understand the inherent chemical nature of this compound. The primary obstacle to rapid and efficient coupling is the electronic deactivation of the 4-amino group.
The trifluoromethoxy (-OCF3) group at the 3-position is a potent electron-withdrawing group (EWG).[1][2] It exerts a strong negative inductive effect, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group.[3] This reduction in electron density significantly decreases the nucleophilicity of the amine, making it a poor reactant in many standard coupling protocols.[3] As a result, reactions are often sluggish, require forcing conditions, or fail to proceed to completion. The goal of the following protocols and troubleshooting guides is to overcome this intrinsic low reactivity.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when using this compound in coupling reactions.
FAQ 1: My Buchwald-Hartwig amination is slow or failing. What are the most critical parameters to adjust?
This is a frequent issue stemming from the low nucleophilicity of the aniline. Standard conditions are often insufficient.
Answer: To accelerate the Buchwald-Hartwig amination, you must focus on enhancing the efficiency of the catalytic cycle, particularly the oxidative addition and the turnover-limiting reductive elimination steps.[4][5]
-
Ligand Selection is Critical: First-generation phosphine ligands are typically ineffective. You must use modern, electron-rich, and sterically hindered biaryl phosphine ligands. These ligands stabilize the palladium center and promote the crucial reductive elimination step.[3]
-
Recommended Ligands: XPhos, RuPhos, BrettPhos.
-
Alternative: N-Heterocyclic Carbene (NHC) ligands can also offer superior stability and activity for these challenging couplings.[3]
-
-
Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the weakly acidic N-H bond of the electron-deficient aniline, forming the palladium-amido complex necessary for reductive elimination.[3][6]
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), or Lithium bis(trimethylsilyl)amide (LHMDS).
-
-
Use a Pre-catalyst: For reproducibility and to ensure consistent generation of the active Pd(0) species, use a well-defined, air-stable palladium pre-catalyst (e.g., XPhos Pd G3). This avoids issues with incomplete reduction of Pd(II) sources.[3]
-
Temperature and Solvent: These reactions often require elevated temperatures (80-110 °C). Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are standard.
FAQ 2: I am struggling to form an amide bond with a carboxylic acid using standard coupling reagents. What is the best strategy?
The diminished nucleophilicity of the amine means that common amide coupling reagents like EDC/HOBt may be too slow or inefficient.
Answer: You need to increase the electrophilicity of the carboxylic acid coupling partner.
-
High-Activity Coupling Reagents: Switch to more potent uronium- or phosphonium-based coupling reagents.
-
Recommended Reagents: HATU, HBTU, or PyBOP. These reagents rapidly generate a highly reactive activated ester intermediate.
-
-
Acid Chloride Formation: A robust, often superior method is the two-step procedure of first converting the carboxylic acid to a highly electrophilic acid chloride.
-
React the carboxylic acid with oxalyl chloride or thionyl chloride.
-
Introduce the resulting acid chloride to a solution of this compound, typically with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
-
-
Catalytic Additives: For some coupling reagents, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction by forming a highly reactive acylpyridinium intermediate.[7]
FAQ 3: My reaction appears to stall or generates significant byproducts. What could be the cause?
Stalled reactions or byproduct formation often point to catalyst deactivation or competing side reactions.
Answer:
-
Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[3] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Use degassed solvents and proper Schlenk line or glovebox techniques.
-
Monitor for Dehalogenation: In C-N or C-C couplings with aryl halides, a common side product is the hydrodehalogenated arene. This can arise from β-hydride elimination from the palladium-amido intermediate, a pathway that competes with the desired reductive elimination.[5][8] Using bulky ligands, as mentioned in FAQ 1, helps to sterically disfavor this side reaction and promote C-N bond formation.
-
Substrate Purity: Ensure all starting materials, especially the aniline, are pure. Impurities can sometimes poison the catalyst.
Optimization Strategies & Data
Systematic optimization is key. When troubleshooting, vary one parameter at a time. The following table provides recommended starting points for optimizing your coupling reactions.
| Parameter | Buchwald-Hartwig Amination | Amide Coupling (with HATU) | Suzuki Coupling (with Aryl Halide) |
| Catalyst/Reagent | XPhos Pd G3 (2-5 mol%) | HATU (1.1-1.5 eq) | Pd(dppf)Cl₂ (3-5 mol%) |
| Ligand | (Included in Pre-catalyst) | N/A | (Included in Catalyst) |
| Base | NaOtBu (1.5-2.0 eq) | DIPEA (3.0-4.0 eq) | Cs₂CO₃ (3.0 eq) |
| Solvent | Toluene or 1,4-Dioxane | DMF or Acetonitrile | 1,4-Dioxane / Water (4:1) |
| Temperature | 80 - 110 °C | 0 °C to Room Temp | 80 - 100 °C |
| Reaction Time | 4 - 24 hours | 1 - 12 hours | 8 - 24 hours |
This table provides general starting conditions. Optimization will be required for specific substrates.[3][7][9][10]
Experimental Protocols
The following are detailed, representative protocols that serve as a robust starting point for your experiments.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
XPhos Pd G3 Pre-catalyst (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Anhydrous, Degassed Toluene
-
Schlenk flask or glovebox
Procedure:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk flask, add this compound, the aryl bromide, XPhos Pd G3, and sodium tert-butoxide.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[3]
Protocol 2: Amide Coupling via Acid Chloride
This protocol describes a robust two-step procedure for forming an amide bond.
Step A: Acid Chloride Formation
-
To a round-bottom flask, add the carboxylic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of DMF (1 drop).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used immediately without further purification.
Step B: Amide Formation
-
Dissolve this compound (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM in a separate flask.
-
Cool the amine solution to 0 °C.
-
Dissolve the crude acid chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until complete (typically 1-4 hours).
-
Workup & Purification: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Visualizations & Workflows
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting slow or failed coupling reactions with this substrate.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
-
Gagnon, A., & Brovelli, V. (2018). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC, NIH. Retrieved from [Link]
-
Autechre. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Autechre. Retrieved from [Link]
-
Gomez-Losada, P., et al. (2018). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC, NIH. Retrieved from [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2012). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC, NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Shaveta, et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Trifluoromethoxy Group in Chemical Synthesis: Focus on 2-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions with Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Welcome to the technical support resource for Ethyl 4-amino-3-(trifluoromethoxy)benzoate (FTEB). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and stability of this compound?
A: this compound (CAS No. 1260742-02-6) is a substituted aniline derivative.[1] The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group, which reduces the basicity of the aniline nitrogen compared to unsubstituted anilines. The compound is generally stable under standard laboratory conditions (room temperature, ambient atmosphere). However, like many anilines, it can be sensitive to light and air over extended periods, potentially leading to discoloration. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
Q2: What are the main reactive sites on the molecule?
A: The primary reactive sites are the amino group (-NH₂) and the ester group (-COOEt). The aromatic ring can also participate in electrophilic aromatic substitution, though the electron-withdrawing nature of the trifluoromethoxy and ester groups deactivates the ring towards this type of reaction. The amino group is a nucleophile and can undergo acylation, alkylation, and diazotization (for Sandmeyer-type reactions). The ester can be hydrolyzed or converted to an amide.
Q3: In which common solvents is this compound soluble?
Troubleshooting Failed Reactions
This section provides in-depth troubleshooting guides for common reactions involving this compound.
Guide 1: Amide Bond Formation (Acylation)
Amide bond formation is a frequent transformation for this molecule. Failure to achieve the desired product can stem from several factors.
Problem: Low or No Conversion to the Amide Product
Symptoms:
-
TLC/LC-MS analysis shows predominantly starting material (FTEB).
-
Formation of multiple unidentified byproducts.
Potential Causes & Solutions:
-
Insufficiently Activated Carboxylic Acid: The carboxylic acid partner may not be sufficiently activated for the nucleophilic attack by the weakly basic aniline.
-
Scientific Rationale: The electron-withdrawing trifluoromethoxy group reduces the nucleophilicity of the amino group. A more potent activating agent is required to form a highly reactive intermediate that can be readily attacked by the aniline.
-
Troubleshooting Protocol:
-
Choice of Coupling Agent: If using standard carbodiimide coupling agents like DCC or EDC with HOBt, consider switching to a more powerful uronium- or phosphonium-based reagent.
-
Activating Agent Screening Table:
-
-
| Coupling Agent | Class | Recommended Base | Notes |
| HATU | Uronium | DIPEA, 2,4,6-Collidine | Highly effective for weakly nucleophilic amines. |
| HBTU | Uronium | DIPEA | A common and effective alternative to HATU. |
| PyBOP | Phosphonium | DIPEA | Generates a phosphonium active ester. |
| EDC/HOBt | Carbodiimide | DIPEA, NMM | Standard conditions; may be insufficient. |
-
Inappropriate Base: The choice and amount of base are critical.
-
Scientific Rationale: An organic base is typically required to neutralize the acid generated during the reaction and to deprotonate the aniline to maintain its nucleophilicity. Sterically hindered non-nucleophilic bases are preferred to avoid side reactions.
-
Troubleshooting Protocol:
-
Ensure at least 2-3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are used.
-
If side reactions with the base are suspected, consider using a more hindered base like 2,4,6-collidine.
-
-
-
Reaction Temperature:
-
Scientific Rationale: While many amide couplings proceed at room temperature, sluggish reactions with weakly nucleophilic anilines can benefit from gentle heating.
-
Troubleshooting Protocol:
-
After initial mixing of reagents at room temperature, slowly increase the temperature to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
-
Workflow for Troubleshooting Amide Coupling
Caption: Decision workflow for troubleshooting failed amide coupling reactions.
Guide 2: Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting the amino group of FTEB into a variety of other functionalities (e.g., -Br, -Cl, -CN).[2][3] Failures in this two-step process (diazotization followed by displacement) are common.
Problem: Low Yield of Halogenated or Cyanated Product and Formation of Byproducts
Symptoms:
-
The major product is the de-aminated compound, Ethyl 3-(trifluoromethoxy)benzoate.
-
Formation of dark, tarry materials.
-
Low overall yield of the desired product.
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is the critical first step.
-
Scientific Rationale: The reaction of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be performed at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control.
-
Acid Concentration: Ensure a sufficient excess of strong acid (e.g., HCl, H₂SO₄) is present to fully protonate the sodium nitrite and maintain a low pH.
-
Test for Excess Nitrous Acid: After the addition of NaNO₂, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable, but a large excess can lead to side reactions. If no excess is detected, add a small amount more of the NaNO₂ solution.
-
-
-
Premature Decomposition of the Diazonium Salt:
-
Scientific Rationale: Aryl diazonium salts are thermally unstable and can decompose to form an aryl cation, which can then abstract a hydrogen atom from the solvent or other species, leading to the undesired de-aminated product.[4] This is a known side reaction pathway.[4]
-
Troubleshooting Protocol:
-
Use the Diazonium Salt Immediately: Do not let the diazonium salt solution warm up or stand for extended periods. Prepare it fresh and use it immediately in the subsequent displacement step.
-
Solvent Choice: While aqueous media are common, for some substrates, performing the diazotization in an organic solvent using an organic nitrite source (e.g., tert-butyl nitrite) can lead to cleaner reactions.
-
-
-
Inefficient Nucleophilic Displacement:
-
Scientific Rationale: The displacement of the dinitrogen group by the nucleophile (e.g., Br⁻, Cl⁻, CN⁻) is typically catalyzed by a copper(I) salt.[2][5] The efficiency of this step depends on the reactivity of the copper salt and the reaction conditions.
-
Troubleshooting Protocol:
-
Catalyst Quality: Ensure the Cu(I) salt (e.g., CuBr, CuCl, CuCN) is fresh and not oxidized to Cu(II). If in doubt, use freshly prepared or purified catalyst.
-
Addition Mode: Add the cold diazonium salt solution slowly to the heated (typically 60-100 °C) solution of the copper catalyst and nucleophile. This ensures that the diazonium salt reacts as it is added, minimizing decomposition.
-
Metal-Free Alternatives: For some transformations, such as iodination, a copper catalyst is not required; simply adding a solution of potassium iodide is sufficient.[2]
-
-
Experimental Protocol: Robust Sandmeyer Bromination of FTEB
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and thermometer, dissolve this compound (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 20 minutes at 0-5 °C after the addition is complete.
-
-
Displacement:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Heat this solution to 60 °C.
-
Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, continue heating at 60-80 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Guide 3: Cross-Coupling Reactions
The amino group of FTEB can be used in C-N cross-coupling reactions, such as Buchwald-Hartwig amination, to form diarylamines.
Problem: Failure of Buchwald-Hartwig Amination
Symptoms:
-
Recovery of starting materials (FTEB and aryl halide).
-
Formation of hydrodehalogenated aryl halide.
-
Low yield of the desired diarylamine product.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Scientific Rationale: Palladium catalysts used in Buchwald-Hartwig amination are sensitive to oxygen. The active Pd(0) species can be oxidized to inactive Pd(II). The choice of ligand is also crucial for stabilizing the catalyst and facilitating the catalytic cycle.
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents.
-
Ligand Choice: The trifluoromethoxy group's electronic properties might influence the reaction. Screen a variety of phosphine ligands.
-
-
| Ligand | Class | Notes |
| XPhos | Buchwald Ligand | Generally robust for a wide range of substrates. |
| SPhos | Buchwald Ligand | Often effective for electron-poor anilines. |
| BINAP | Bidentate Ligand | A classic ligand, may require higher temperatures. |
| Xantphos | Bidentate Ligand | Wide bite angle, can be effective in challenging couplings. |
-
Incorrect Base or Solvent:
-
Scientific Rationale: The base plays a key role in deprotonating the aniline and facilitating the reductive elimination step. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.
-
Troubleshooting Protocol:
-
Base Screening: Common bases include NaOt-Bu, KOt-Bu, and Cs₂CO₃. For weakly nucleophilic anilines, a strong base like NaOt-Bu is often required.
-
Solvent Choice: Anhydrous toluene, dioxane, or THF are common solvents. Ensure they are freshly distilled or from a sure-seal bottle.
-
-
Logical Relationship Diagram for Cross-Coupling
Caption: Key components for a successful Buchwald-Hartwig cross-coupling reaction.
References
- ResearchGate.Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2.
- ChemicalBook.Ethyl 4-amino-3-(trifluoromethoxy)
- PubMed Central (PMC).Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2.
- PMC - NIH.
- Organic Chemistry Portal.Sandmeyer Reaction.
- PMC - NIH.Recent trends in the chemistry of Sandmeyer reaction: a review.
- Master Organic Chemistry.
Sources
- 1. This compound | 1260742-02-6 [chemicalbook.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4-amino-3-(trifluoromethoxy)benzoate
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving Ethyl 4-amino-3-(trifluoromethoxy)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, evidence-based solutions in a question-and-answer format to facilitate your experimental success.
The unique electronic and steric properties of this compound—namely the electron-donating amine and the electron-withdrawing trifluoromethoxy group—present specific challenges in achieving high-yielding cross-coupling reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
Low conversion in Suzuki-Miyaura couplings with this substrate often stems from a combination of catalyst inhibition and challenging oxidative addition. The electron-rich nature of the aniline can complicate the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be insufficient. The use of bulky, electron-rich phosphine ligands is often critical to facilitate the oxidative addition step, which can be rate-limiting.[1]
-
Base Selection: The choice of base is crucial for the transmetalation step.[1]
-
Screen Different Bases: Common choices include K₃PO₄, and Cs₂CO₃.[1][3] The solubility and strength of the base can significantly impact the reaction outcome.
-
Ensure Anhydrous Conditions: Water can lead to protodeboronation of the boronic acid, a common side reaction.[1][3] Using anhydrous, finely ground base is critical.[3]
-
-
Solvent and Temperature:
-
Solvent Choice: Anhydrous solvents like 1,4-dioxane or toluene are standard.[3]
-
Temperature Optimization: Increasing the reaction temperature can sometimes overcome activation barriers.
-
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive.[3]
-
Degassing: Thoroughly degas all solvents and ensure a strict inert atmosphere (argon or nitrogen) is maintained throughout the experiment.[3]
-
Q2: I am attempting a Buchwald-Hartwig amination with this compound as the amine partner, but the reaction is sluggish. How can I improve the reaction efficiency?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[6][7][8][9] However, the nucleophilicity of the aniline is reduced by the adjacent electron-withdrawing trifluoromethoxy group, and steric hindrance can also be a factor.[10][11]
Optimization Strategies:
-
Ligand Choice is Critical: For hindered and electron-deficient anilines, specialized ligands are paramount.[10][11]
-
Recommended Ligands: Biaryl phosphine ligands, such as those developed by the Buchwald group, are highly effective.[5] Consider ligands like RuPhos or BrettPhos, which are known to facilitate couplings of challenging amine substrates.
-
Bidentate Ligands: In some cases, bidentate phosphine ligands like BINAP or DPPF can improve reaction rates and yields.[6]
-
-
Catalyst System:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.
-
-
Reaction Conditions:
-
Solvent: Toluene or dioxane are typical solvents.
-
Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C).
-
Q3: What are the best practices for setting up a Sonogashira coupling with an aryl halide and this compound as the coupling partner?
The Sonogashira coupling is an effective method for forming C(sp²)-C(sp) bonds.[12] Success with your substrate will depend on careful control of the reaction conditions.
Recommended Protocol:
-
Catalyst System:
-
Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are standard.
-
Copper Co-catalyst: While copper-free systems exist, a copper(I) salt (e.g., CuI) is traditionally used to facilitate the transmetalation step.[12] However, be mindful that copper can promote the undesirable homocoupling of the alkyne.[12]
-
Copper-Free Conditions: For sensitive substrates, a copper-free protocol using a palladium catalyst with a bulky, electron-rich ligand and a suitable base may be preferable.[12][13]
-
-
Base and Solvent:
-
Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.
-
Solvent: Anhydrous, degassed solvents like THF or DMF are common choices.
-
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) co-catalyst (if used).[14]
-
Add the anhydrous, degassed solvent and the amine base.[14]
-
Add this compound and the terminal alkyne.[14]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.[14]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | References |
| Low or No Product Yield | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Consider a pre-catalyst for more reliable activation. - Ensure rigorous degassing of solvents and reagents. | [3][14] |
| Inefficient Base | - Use a fresh, finely powdered base. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | [3][14] | |
| Significant Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen | - Strictly exclude oxygen by thoroughly degassing solvents and maintaining an inert atmosphere. | [3] |
| Inappropriate catalyst to ligand ratio | - Optimize the palladium to ligand ratio. | ||
| Protodeboronation (Suzuki) | Presence of water | - Use anhydrous solvents and reagents. | [1][3] |
| Inappropriate base | - Choose a non-nucleophilic base and consider a two-phase solvent system. | [1] | |
| Dehalogenation of Aryl Halide | β-hydride elimination | - For substrates prone to this side reaction, consider using a ligand that promotes faster reductive elimination. | [15] |
| Poor Reproducibility | Inconsistent reagent quality | - Ensure all reagents, especially the base and boronic acid/ester, are pure and dry. | [3][16] |
| Inconsistent inert atmosphere | - Standardize the degassing procedure (e.g., freeze-pump-thaw cycles). | [3] |
Experimental Protocols & Visualizations
General Protocol for a Screening Suzuki-Miyaura Reaction
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (if that is the limiting reagent, 1.0 equiv.), this compound (1.2 equiv.), the desired arylboronic acid (1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the anhydrous organic solvent (e.g., 1,4-dioxane).[14] Add the catalyst solution to the Schlenk tube.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product is purified by column chromatography.
Catalyst Selection Workflow
Caption: A workflow for systematic catalyst and condition screening.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions of Halogenated Anilines.
- ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF.
- ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF.
- ACS Publications. (2020, December 7). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | ACS Catalysis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Reddit. (2024, February 7). Suzuki help : r/Chempros.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
Sources
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a substituted aromatic compound, presents a unique analytical challenge due to its combination of a reactive amino group, an electron-withdrawing trifluoromethoxy substituent, and an ester functional group. This guide provides an in-depth comparison of the essential analytical methods for its characterization, grounded in practical expertise and scientific principles. We will explore not just the "how" but the "why" behind the selection of specific techniques and experimental parameters, ensuring a robust and validated analytical workflow.
The Analytical Imperative: Why Comprehensive Characterization Matters
This compound's utility in pharmaceutical and materials science is predicated on its purity and structural integrity. Impurities, even in trace amounts, can have significant impacts on downstream applications, including biological activity, toxicity, and material properties. A multi-faceted analytical approach is therefore not just recommended but essential for a complete and reliable characterization.
This guide will focus on the "big three" of small molecule characterization—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—along with supportive techniques like Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis.
Workflow for Comprehensive Characterization
The logical flow for characterizing a new batch of this compound involves a series of orthogonal techniques to confirm identity, purity, and quantity.
Caption: A typical workflow for the comprehensive characterization of a small molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure of a compound. For this compound, a suite of NMR experiments is necessary for unambiguous characterization.
¹H NMR: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms. The chemical shift (δ) of a proton is influenced by the electron density around it, providing clues about its neighboring functional groups.
Expected ¹H NMR Spectrum of this compound:
| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |
| Ethyl -CH₃ | Triplet | 1.3-1.4 | Shielded aliphatic protons, split by the adjacent -CH₂ group. |
| Ethyl -CH₂ | Quartet | 4.2-4.4 | Deshielded by the adjacent oxygen atom, split by the -CH₃ group. |
| Aromatic H | Multiplet | 6.8-7.8 | The exact shifts are influenced by the competing electron-donating amino group and electron-withdrawing trifluoromethoxy and ester groups. |
| Amino -NH₂ | Broad Singlet | 4.0-5.0 | The chemical shift can vary with solvent and concentration; often appears as a broad signal due to quadrupole broadening and exchange. |
Comparative Insight: Compared to ethyl 4-aminobenzoate, the trifluoromethoxy group at the 3-position will exert a significant electron-withdrawing effect, leading to a downfield shift (higher ppm) of the aromatic protons, particularly the proton at the 2-position.
¹³C NMR: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Expected ¹³C NMR Spectrum of this compound:
| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |
| Ethyl -CH₃ | 14-15 | Typical shielded aliphatic carbon. |
| Ethyl -CH₂ | 60-62 | Deshielded by the adjacent oxygen atom. |
| Aromatic C-H | 110-135 | Aromatic carbons with attached protons. |
| Aromatic C-NH₂ | 145-150 | Carbon attached to the electron-donating amino group. |
| Aromatic C-CO₂Et | 120-125 | Quaternary carbon attached to the ester group. |
| Aromatic C-OCF₃ | 140-145 (quartet) | Carbon attached to the trifluoromethoxy group, often showing coupling to fluorine. |
| Carbonyl C=O | 165-167 | Typical ester carbonyl carbon. |
| -OCF₃ | ~121 (quartet) | The carbon of the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. |
¹⁹F NMR: A Window into the Fluorine Environment
Principle: ¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds.
Expected ¹⁹F NMR Spectrum: A single signal, likely a singlet, is expected for the -OCF₃ group. Its chemical shift will be characteristic of a trifluoromethoxy group attached to an aromatic ring.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the primary method for determining the purity of a compound and for identifying and quantifying any impurities.
Method Development Considerations
Column Selection: A reversed-phase C18 column is the standard choice for compounds of this polarity.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the separation of impurities with a wide range of polarities.
Detection: UV detection is ideal, as the aromatic ring of the molecule is a strong chromophore. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment.
Experimental Protocol: HPLC Purity Analysis
-
Preparation of Mobile Phase A: 0.1% Formic acid in water.
-
Preparation of Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
Data Interpretation: A certificate of analysis for this compound indicates a purity of ≥98.0%[1]. In a typical chromatogram, the main peak corresponding to the product should have a retention time that is consistent across runs, and the area percentage of this peak relative to the total area of all peaks gives the purity.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. LC-MS, which couples HPLC with mass spectrometry, is particularly useful for analyzing complex mixtures and identifying impurities.
Expected Mass Spectrum:
-
Molecular Ion Peak ([M+H]⁺): For this compound (C₁₀H₁₀F₃NO₃), the expected monoisotopic mass is 249.0616. In positive ion mode electrospray ionization (ESI+), a prominent peak at m/z 250.0694, corresponding to the protonated molecule, is expected.
-
Key Fragmentation Patterns: Fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the ethyl group (-29 Da) or the ethoxy group (-45 Da) from the ester.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected FTIR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (amine) | 3300-3500 | Two sharp bands (symmetric and asymmetric) |
| C-H Stretch (aromatic) | 3000-3100 | Sharp, medium intensity |
| C-H Stretch (aliphatic) | 2850-3000 | Sharp, medium intensity |
| C=O Stretch (ester) | 1700-1725 | Strong, sharp |
| C=C Stretch (aromatic) | 1500-1600 | Medium to strong |
| C-O-C Stretch (ether) | 1200-1300 | Strong |
| C-F Stretch | 1000-1100 | Strong |
Conclusion: A Synergistic Approach to Confident Characterization
The analytical characterization of this compound requires a synergistic approach that leverages the strengths of multiple orthogonal techniques. NMR spectroscopy provides the definitive structural elucidation, HPLC offers a robust assessment of purity, and mass spectrometry confirms the molecular weight and aids in impurity identification. Supportive techniques like FTIR and elemental analysis further bolster the confidence in the identity and purity of the material. By understanding the principles behind each method and thoughtfully designing the experimental protocols, researchers can ensure the generation of high-quality, reliable data that is essential for advancing scientific discovery and drug development.
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A Comparative Guide to the Purity Analysis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory checkpoint but a cornerstone of product safety and efficacy. Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a substituted aniline derivative, serves as a valuable building block in the synthesis of various high-value molecules. The presence of the trifluoromethoxy group, in particular, can impart unique pharmacological properties, making this compound of significant interest to researchers. Consequently, the ability to accurately and reliably determine its purity is of paramount importance.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound. We will delve into a detailed HPLC protocol, justifying the methodological choices from a physicochemical perspective. Furthermore, we will objectively compare this "gold standard" technique with other powerful analytical methods, namely Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the supporting data and rationale necessary for informed decision-making in a research and quality control setting.
Part 1: The Primary Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity profiling.[1][2] Its suitability for this compound stems from the compound's molecular structure: a moderately polar aromatic amine with a hydrophobic ethyl ester group. This amphiphilic nature allows for excellent retention and separation on a nonpolar stationary phase through hydrophobic interactions, with elution controlled by a polar mobile phase.
Detailed Experimental Protocol: RP-HPLC
This protocol is designed as a robust starting point for the purity analysis of this compound, adhering to common pharmaceutical validation guidelines.[3][4][5]
Instrumentation:
-
HPLC System: A quaternary pump system with an online degasser, an autosampler with temperature control, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
Chromatographic Conditions:
-
Column: C18 stationary phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Justification of Method Parameters
-
Column (C18): A C18 (octadecylsilane) column is the most common reversed-phase column and provides sufficient hydrophobicity to retain the analyte and separate it from potential impurities.[6]
-
Mobile Phase: A mixture of acetonitrile and acidified water is a standard mobile phase for the analysis of aromatic amines and esters.[7][8] The 0.1% phosphoric acid helps to protonate the basic amino group, ensuring a consistent charge state and preventing peak tailing.
-
Gradient Elution: A gradient is employed to ensure the elution of both more polar and more nonpolar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
-
Detection Wavelength (254 nm): The benzoyl chromophore in the molecule is expected to have a strong absorbance at approximately 254 nm, a common wavelength for the detection of aromatic compounds.[9] A DAD detector can be used to scan across a range of wavelengths to determine the optimal wavelength for detection.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability test (SST) criteria as outlined in USP General Chapter <621>.[3][10]
-
Precision: Five replicate injections of the standard solution should exhibit a relative standard deviation (RSD) of the peak area of not more than 2.0%.[3]
-
Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.[3]
-
Resolution: If a known impurity is available, the resolution between the main peak and the impurity peak should be not less than 2.0.
Visualization of the HPLC Workflow
Caption: A schematic of the HPLC workflow for purity analysis.
Part 2: Profiling of Potential Impurities
The impurity profile of a pharmaceutical intermediate is intrinsically linked to its synthetic route. While the specific synthesis of this compound is not detailed in readily available literature, we can infer potential impurities from common synthetic pathways for substituted anilines.[11][12] A likely route involves the nitration of a substituted benzene, followed by reduction of the nitro group.
Potential Process-Related Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Isomers: Positional isomers formed during the nitration step.
-
By-products: Compounds formed from side reactions, such as over-reduction or incomplete reaction.
-
Degradation Products: The amino group is susceptible to oxidation.[13]
Visualization of Potential Impurity Sources
Caption: Potential sources of impurities in the synthesis of the target compound.
Part 3: Comparative Analysis with Alternative Methodologies
While HPLC is a robust technique, relying on a single method can be insufficient for full characterization. Orthogonal methods, which separate compounds based on different chemical or physical principles, provide a more comprehensive purity assessment.
Alternative Method 1: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[14][15][16][17]
-
Advantages over HPLC:
-
Higher Resolution and Sensitivity: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.[14][18]
-
Faster Analysis Times: Run times can be significantly reduced, increasing sample throughput.[15][17]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates result in less solvent usage, making it a "greener" technique.[14][16]
-
Alternative Method 2: Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[19] The suitability of GC for this compound depends on its thermal stability and volatility. Given its molecular weight and functional groups, it is likely amenable to GC analysis, potentially with a high-temperature column.
-
Advantages:
-
High Resolution: Capillary GC columns offer extremely high separation efficiency.
-
Sensitive Detectors: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds.[20]
-
-
Considerations:
-
The compound must be thermally stable and not degrade in the heated injection port.
-
Less suitable for non-volatile impurities.
-
Alternative Method 3: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[21][22][23] Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[24][25]
-
Advantages:
-
Absolute Quantification: Provides a direct measure of purity without response factor assumptions.
-
Structural Information: Can simultaneously confirm the structure of the analyte and identify impurities if their signals are resolved.
-
-
Considerations:
-
Requires a high-field NMR spectrometer.
-
Signal overlap can complicate quantification.
-
Comparative Data Summary
| Parameter | HPLC | UPLC | GC | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Same as HPLC, but with smaller particles and higher pressure | Partitioning between a gas mobile phase and a liquid/solid stationary phase | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei |
| Speed | Moderate (15-30 min) | Fast (3-10 min)[17] | Fast (5-20 min) | Moderate (5-15 min per sample) |
| Resolution | Good | Excellent[15] | Excellent | Variable (depends on spectral overlap) |
| Sensitivity | Good | Excellent[14] | Excellent | Moderate |
| Sample Throughput | High | Very High | High | Moderate |
| Cost (Instrument) | Moderate | High | Moderate | Very High |
| Cost (Operational) | Moderate (solvent usage) | Low (reduced solvent usage)[16] | Low (gas consumption) | Moderate |
| Information | Purity (relative), retention time | Purity (relative), retention time | Purity (relative), retention time | Purity (absolute), structural information[22] |
| Best For | Routine QC, method development | High-throughput screening, complex mixtures | Volatile impurities, residual solvents | Primary purity assessment, reference standard characterization |
Conclusion
The purity analysis of this compound is critical for its application in research and development. Reversed-phase HPLC stands out as a reliable, robust, and versatile method for routine quality control, offering a good balance of performance and cost-effectiveness. The detailed protocol and justifications provided in this guide serve as a solid foundation for developing and validating a suitable analytical method.
However, for a comprehensive understanding of a compound's purity profile, a multi-faceted approach is recommended. UPLC offers significant improvements in speed and resolution, making it ideal for high-throughput environments. GC provides an orthogonal separation mechanism for volatile impurities, while qNMR offers the distinct advantage of absolute purity determination without the need for a specific reference standard. The choice of analytical technique should be guided by the specific requirements of the analysis, the stage of development, and the available resources. By leveraging the strengths of each of these powerful techniques, researchers and scientists can ensure the quality and integrity of their materials, ultimately contributing to the development of safe and effective new products.
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- qNMR: A powerful tool for purity determin
- A Guide to Quantitative NMR (qNMR). Emery Pharma. Accessed January 19, 2026.
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- Aniline Impurities and Related Compound. Veeprho. Accessed January 19, 2026.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Published April 8, 2022.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific. Accessed January 19, 2026.
- Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Labcompare. Published December 22, 2023.
- Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Taylor & Francis Online. Accessed January 19, 2026.
- CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Published September 1, 2016.
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- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Accessed January 19, 2026.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Published September 4, 2024.
- Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. United States Department of Agriculture. Accessed January 19, 2026.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Published October 20, 2021.
- Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd.. Published April 2, 2025.
- RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- How Is GC-MS Used In Aroma Analysis?. YouTube. Published August 2, 2025.
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- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Published August 8, 2025.
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- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Accessed January 19, 2026.
- Direct Amidation of Tertiary N-Benzylamines.
- Reactions for making widely used aniline compounds break norms of synthesis.
- Process of preparing substituted anilines.
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A Comparative Analysis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate and its Trifluoromethyl Analog for Drug Discovery
A Senior Application Scientist's Guide to Harnessing Fluorine's Power in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, offering a powerful toolkit to modulate physicochemical and pharmacological properties. Among the most impactful are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. This guide provides a detailed, evidence-based comparison of Ethyl 4-amino-3-(trifluoromethoxy)benzoate and its structural analog, Ethyl 4-amino-3-(trifluoromethyl)benzoate, offering researchers, scientists, and drug development professionals a critical understanding of their nuanced differences and potential applications.
Introduction: The Subtle Power of Fluorine Substitution
The introduction of -OCF3 and -CF3 groups onto an aromatic scaffold like ethyl 4-aminobenzoate can profoundly alter a molecule's lipophilicity, metabolic stability, and electronic character, all of which are critical determinants of a drug candidate's success.[1][2][3] While both are electron-withdrawing, their influence on molecular properties is distinct, making the choice between them a critical decision in lead optimization. This guide will dissect these differences through a comparative analysis of their physicochemical properties, synthetic accessibility, and potential biological implications, supported by experimental data and established principles in medicinal chemistry.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The seemingly minor difference of an oxygen atom between the trifluoromethoxy and trifluoromethyl groups results in significant shifts in key physicochemical parameters that govern a molecule's behavior in biological systems.
| Property | This compound | Ethyl 4-amino-3-(trifluoromethyl)benzoate | Rationale and Implications |
| Molecular Weight | ~249.18 g/mol | ~233.19 g/mol [4] | The additional oxygen atom in the -OCF3 group results in a higher molecular weight. |
| Lipophilicity (Hansch π) | Higher (π for OCF3 ≈ +1.04)[5] | Lower (π for CF3 ≈ +0.88)[1][2] | The -OCF3 group is one of the most lipophilic substituents, which can enhance membrane permeability and target binding through hydrophobic interactions.[1][5] This increased lipophilicity can be a double-edged sword, potentially impacting solubility and off-target effects. |
| Electronic Effect | Strongly electron-withdrawing (-I > +M) | Strongly electron-withdrawing (-I, -M) | The -OCF3 group is a potent electron-withdrawing group primarily through the inductive effect, with minimal resonance donation from the oxygen due to the orthogonal orientation of the C-O bond with the aromatic ring.[6] The -CF3 group is also strongly electron-withdrawing through both inductive and resonance effects, deactivating the aromatic ring.[5] |
| Metabolic Stability | High | High | The strong carbon-fluorine bonds in both groups confer significant resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2][5] This generally leads to a longer in vivo half-life. |
| Hydrogen Bond Acceptance | Weak | None | The oxygen atom in the -OCF3 group is a very weak hydrogen bond acceptor due to the electron-withdrawing nature of the CF3 group.[5] This can be advantageous in preventing unwanted interactions with metabolic enzymes.[5] |
Synthetic Considerations: Accessibility and Strategic Implementation
The synthesis of these two analogs typically starts from a common precursor, with the introduction of the fluorinated group being a key differentiating step.
General Synthetic Workflow
Caption: Generalized synthetic routes to the target compounds.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methodologies for introducing the trifluoromethoxy group.
-
Nitration of Ethyl 4-aminobenzoate: To a solution of ethyl 4-aminobenzoate in concentrated sulfuric acid at 0°C, slowly add a mixture of nitric acid and sulfuric acid. Maintain the temperature below 5°C. After the addition is complete, stir the mixture for 1-2 hours, then pour it onto ice. Collect the precipitated ethyl 4-amino-3-nitrobenzoate by filtration.
-
Reduction of the Nitro Group: Dissolve the ethyl 4-amino-3-nitrobenzoate in ethanol and add a catalytic amount of palladium on carbon (10%). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Filter off the catalyst and concentrate the filtrate to obtain ethyl 3,4-diaminobenzoate.
-
Diazotization: Dissolve the ethyl 3,4-diaminobenzoate in an aqueous solution of hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.
-
Trifluoromethoxylation: In a separate vessel, prepare a solution of a trifluoromethoxide source, such as silver trifluoromethoxide (AgOCF3).[5] Add the freshly prepared diazonium salt solution to the trifluoromethoxide solution. The reaction is often copper-catalyzed.[5] Allow the reaction to proceed to completion, then extract the product with an organic solvent. Purify the crude product by column chromatography to yield this compound.
Experimental Protocol: Synthesis of Ethyl 4-amino-3-(trifluoromethyl)benzoate
This protocol is a representative example based on established methodologies for introducing the trifluoromethyl group.
-
Nitration of Ethyl 4-aminobenzoate: Follow the same procedure as for the -OCF3 analog to obtain ethyl 4-amino-3-nitrobenzoate.
-
Halogenation: To introduce a handle for trifluoromethylation, the amino group can be protected, followed by halogenation (e.g., bromination) at the 3-position.
-
Trifluoromethylation: The halogenated intermediate can then be subjected to a copper-mediated trifluoromethylation reaction using a reagent like trifluoromethyl copper (CuCF3).[5]
-
Deprotection and Reduction: If a protecting group was used, it is removed. The nitro group is then reduced to an amine using standard conditions (e.g., H2, Pd/C or SnCl2) to yield Ethyl 4-amino-3-(trifluoromethyl)benzoate.
Comparative Biological Activity and Applications in Drug Design
The choice between an -OCF3 and a -CF3 substituent can have profound consequences for a compound's biological activity.[5] These differences stem from the distinct physicochemical properties outlined above.
Impact on Pharmacokinetics (ADME)
Caption: Influence of -OCF3 vs. -CF3 on key pharmacokinetic properties.
The higher lipophilicity of the -OCF3 group can lead to enhanced absorption and membrane permeability, which may be beneficial for oral bioavailability and CNS penetration.[1] For instance, the drug riluzole, used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy group that enhances its ability to cross the blood-brain barrier.[1] However, excessive lipophilicity can also lead to increased binding to plasma proteins, reducing the free drug concentration, and may increase the risk of off-target toxicity. The -CF3 group provides a more moderate increase in lipophilicity, which can be a favorable compromise to improve permeability without significantly increasing metabolic liabilities or off-target effects.[1][2]
Both substituents are known to block metabolic hotspots, thereby increasing the metabolic stability and half-life of a drug.[1][2][5]
Impact on Pharmacodynamics (Target Binding)
The electronic nature of these groups can influence how a molecule interacts with its biological target. The strong electron-withdrawing properties of both -OCF3 and -CF3 can modulate the pKa of nearby functional groups, such as the amino group in the target molecules. This can affect the ionization state of the molecule at physiological pH, which is crucial for target binding.
The larger steric bulk of the -OCF3 group compared to the -CF3 group can also play a role in target recognition. In some cases, this additional bulk may lead to a better fit within a binding pocket, enhancing potency and selectivity. Conversely, it could also introduce steric hindrance that prevents optimal binding.
Case Study: Potential as Kinase Inhibitors
Many kinase inhibitors feature substituted aniline cores. The 4-amino-3-substituted benzoate scaffold is a common starting point for the development of such inhibitors. The introduction of -OCF3 or -CF3 at the 3-position can influence the binding affinity and selectivity for the kinase's ATP-binding site.
Hypothetical Binding Scenario:
Caption: Hypothetical binding modes in a kinase active site.
In this scenario, the 4-amino group would likely form crucial hydrogen bonds with the hinge region of the kinase. The -OCF3 or -CF3 group would be positioned to interact with a hydrophobic pocket. The greater lipophilicity and size of the -OCF3 group might lead to stronger hydrophobic interactions and potentially higher potency, provided it does not clash with the protein.
Conclusion: A Strategic Choice in Drug Design
The comparison of this compound and its trifluoromethyl analog highlights the subtle yet significant impact of fluorine substitution in medicinal chemistry. The trifluoromethoxy derivative offers the potential for greater lipophilicity and metabolic stability, which can be advantageous for enhancing membrane permeability and prolonging half-life. However, this comes with the caveat of potentially reduced solubility and increased off-target effects. The trifluoromethyl analog provides a more moderate, yet still highly effective, means of improving these properties.
The ultimate choice between these two valuable building blocks will depend on the specific goals of the drug discovery program, the nature of the biological target, and the overall physicochemical profile of the lead series. A thorough understanding of the distinct properties conferred by the -OCF3 and -CF3 groups, as detailed in this guide, is essential for making informed decisions in the design of next-generation therapeutics.
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A Comparative Guide to Trifluoromethoxy and Trifluoromethyl Anilines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Fluorinated functional groups can dramatically alter a molecule's physicochemical and biological properties, enhancing metabolic stability, binding affinity, and lipophilicity.[3][4] Among the most powerful tools in the synthetic chemist's arsenal are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. When appended to an aniline scaffold, a ubiquitous building block in pharmaceuticals, their distinct electronic and steric characteristics give rise to a fascinating dichotomy in reactivity and application.
This guide provides an in-depth comparative analysis of trifluoromethoxy anilines and trifluoromethyl anilines. Moving beyond a simple catalog of properties, we will explore the fundamental causality behind their differing behaviors in key synthetic transformations, supported by experimental data and established protocols. Our goal is to equip researchers with the field-proven insights needed to make informed decisions when selecting these critical synthons for their next breakthrough.
Chapter 1: A Tale of Two Groups: Fundamental Physicochemical Properties
The synthetic utility of a substituted aniline is dictated by the electronic nature of its substituents. The -OCF3 and -CF3 groups, while both strongly electronegative, exert profoundly different effects on the aniline core, influencing everything from basicity to membrane permeability.
Electronic Effects: A Nuanced Battle of Induction and Resonance
The primary distinction between the two groups lies in their electronic interplay with the aromatic ring.
-
Trifluoromethyl (-CF3): This group is a powerful and unambiguous electron-withdrawing group (EWG). Its effect is dominated by a strong, distance-dependent negative inductive effect (-I), pulling electron density away from the ring through the sigma bond.[5][6] This significantly reduces the electron density on the aniline nitrogen.
-
Trifluoromethoxy (-OCF3): The electronic character of this group is more complex. Like the -CF3 group, it exerts a potent -I effect due to the three highly electronegative fluorine atoms. However, the oxygen atom situated between the ring and the CF3 moiety possesses lone pairs that can be donated back into the aromatic π-system via a positive mesomeric or resonance effect (+M).[7] This resonance donation is significantly attenuated by the fluorine atoms' pull, but it partially counteracts the inductive withdrawal. The net result is that the -OCF3 group is a strong EWG, but generally less so than the -CF3 group.[8]
Caption: Electronic effects of -CF3 and -OCF3 groups on the aniline ring.
Impact on Basicity, Lipophilicity, and Metabolic Stability
These electronic differences translate directly into measurable physicochemical properties critical for synthesis and drug design. The electron-withdrawing nature of both groups reduces the basicity (lowers the pKa) of the aniline nitrogen compared to aniline itself. As the -CF3 group is a more potent EWG, trifluoromethyl anilines are consistently less basic (less nucleophilic) than their trifluoromethoxy counterparts.
In the realm of drug discovery, lipophilicity (measured as logP) and metabolic stability are paramount. Both groups excel in these areas.
| Property | 4-Trifluoromethylaniline | 4-Trifluoromethoxyaniline | Causality |
| Hansch π Constant | +0.88[3] | +1.04[9] | The oxygen atom in -OCF3 contributes to a greater increase in lipophilicity. |
| Calculated logP | 2.59 | 2.20[10] | Both groups significantly increase lipophilicity over aniline (logP ≈ 0.9). The higher π value of -OCF3 makes it a powerful tool for modulating this property. |
| Basicity (pKa) | ~3.5 | ~3.7-4.0 (estimated) | The stronger inductive withdrawal of the -CF3 group reduces the electron density on the nitrogen more effectively, lowering its basicity. |
| Metabolic Stability | Excellent | Excellent | The Carbon-Fluorine bond is one of the strongest in organic chemistry (dissociation energy ~485 kJ/mol), making both groups highly resistant to metabolic degradation (e.g., P450 oxidation).[3] |
Chapter 2: A Comparative Study of Synthetic Reactivity
The choice between a trifluoromethoxy and a trifluoromethyl aniline has significant consequences at the reaction flask. The differing nucleophilicity of the amine and the electronic character of the ring dictate reaction conditions, rates, and sometimes even the feasibility of a transformation.
N-Acylation and N-Sulfonylation
These fundamental transformations involve the nucleophilic attack of the aniline nitrogen onto an electrophilic acyl or sulfonyl chloride.
Causality: The reaction rate is directly proportional to the nucleophilicity of the amine. Since trifluoromethoxy anilines are more basic and thus more nucleophilic than their trifluoromethyl counterparts, they are expected to react more readily. Reactions with trifluoromethyl anilines may require longer reaction times, higher temperatures, or the use of a stronger, non-nucleophilic base to facilitate the reaction.
Representative Protocol: N-Acylation of a Substituted Aniline
This protocol is a self-validating system. Successful formation of the amide product can be readily confirmed by TLC (disappearance of starting aniline, appearance of a new, less polar spot) and characterized by standard spectroscopic methods (NMR, IR, MS).
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) to a concentration of 0.1-0.5 M. Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq).
-
Addition of Electrophile: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM). Combine the organic layers, wash with 1M HCl, then saturated NaHCO3 solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds, essential for the synthesis of countless pharmaceutical agents.[11][12] In this reaction, the aniline derivative serves as the nucleophilic coupling partner for an aryl halide or triflate.
Causality: The efficiency of the Buchwald-Hartwig reaction is sensitive to the electronic properties of the amine.[13] The less nucleophilic trifluoromethyl anilines can be more challenging substrates. Achieving high yields often necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands (e.g., BrettPhos, RuPhos) which promote the rate-limiting reductive elimination step.[13][14] In contrast, the more reactive trifluoromethoxy anilines may couple efficiently under milder conditions or with a broader range of "first-generation" ligands.
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A Comparative Guide to the Synthetic Validation of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Ethyl 4-amino-3-(trifluoromethoxy)benzoate is a key building block that provides a scaffold for introducing this valuable moiety. This guide provides an in-depth comparison of two distinct synthetic routes to this compound: a modern, multi-step approach leveraging advanced reagents, and a more classical, arguably more scalable pathway. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific objectives.
Route 1: The Modern Approach via OCF₃ Migration
This contemporary route is adapted from a protocol for a similar substituted aniline derivative and is characterized by its elegant, late-stage introduction of the trifluoromethoxy group.[1][2] It begins with a commercially available starting material, methyl 4-nitrobenzoate, and proceeds through a series of transformations culminating in the target molecule.
Retrosynthetic Analysis & Strategy
The core of this strategy is a thermally induced migration of a trifluoromethoxy group from a nitrogen atom to an adjacent carbon on the aromatic ring. This requires the initial formation of an N-(trifluoromethoxy)acetamido intermediate. The subsequent deprotection of the amine and ester exchange yields the final product.
Visualizing the Workflow: Route 1
Caption: Workflow for the Modern Synthesis (Route 1).
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate
-
To a solution of methyl 4-nitrobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF), add 5% Rhodium on carbon (0.3 mol%).
-
Cool the mixture to 0°C and add hydrazine monohydrate (1.2 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through celite and concentrate in vacuo to yield methyl 4-(N-hydroxyamino)benzoate.
-
Dissolve the crude hydroxylamine in a suitable solvent and acetylate using acetic anhydride to protect the hydroxylamine, yielding methyl 4-(N-hydroxyacetamido)benzoate.
Step 2: O-Trifluoromethylation and OCF₃ Migration
-
In a glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate (1.0 eq), Togni reagent II (1.2 eq), and cesium carbonate (10 mol%) in a round-bottom flask.
-
Add dry, degassed chloroform and stir at room temperature for 16 hours.
-
Purify the reaction mixture via column chromatography to isolate methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.
-
In a pressure vessel, dissolve the product from the previous step in nitromethane and heat to 120°C for 20 hours.
-
Cool the reaction and concentrate in vacuo to obtain crude methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
Step 3: Deprotection and Transesterification
-
Hydrolyze the acetamido group using acidic or basic conditions to yield mthis compound.
-
Perform a Fischer esterification by dissolving the methyl ester in an excess of ethanol with a catalytic amount of sulfuric acid and refluxing to drive the transesterification to the ethyl ester.[3][4]
-
Neutralize the reaction, extract the product, and purify by column chromatography or recrystallization to obtain this compound.
Route 2: The Classical Approach via Nucleophilic Substitution and Reduction
This route employs more traditional, and often more scalable, organic chemistry transformations. It begins with a halogenated nitrobenzene derivative bearing the trifluoromethoxy group and proceeds through a series of well-established reactions.
Retrosynthetic Analysis & Strategy
The strategy here is to build the molecule sequentially. Starting with a suitably substituted benzene ring, a cyano group is introduced, which is then hydrolyzed to a carboxylic acid. Following esterification, a final nitro group reduction furnishes the target amine. This approach relies on the predictable reactivity of aromatic systems.
Visualizing the Workflow: Route 2
Caption: Workflow for the Classical Synthesis (Route 2).
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of 4-Nitro-3-(trifluoromethoxy)benzoic acid
-
Combine 4-chloro-1-nitro-2-(trifluoromethoxy)benzene (1.0 eq) with copper(I) cyanide (1.1 eq) in a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, and quench with an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex.
-
Extract the product, 4-cyano-1-nitro-2-(trifluoromethoxy)benzene.
-
Hydrolyze the resulting nitrile to the carboxylic acid by heating in a strong acid (e.g., concentrated H₂SO₄) or base (e.g., NaOH), followed by acidic workup.
Step 2: Esterification
-
Suspend 4-nitro-3-(trifluoromethoxy)benzoic acid (1.0 eq) in absolute ethanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).[5]
-
Heat the mixture to reflux for several hours until TLC indicates the consumption of the starting material.[6]
-
Cool the reaction mixture, and neutralize with a base such as sodium bicarbonate.
-
Extract the product, Ethyl 4-nitro-3-(trifluoromethoxy)benzoate, with a suitable organic solvent.
Step 3: Nitro Group Reduction
-
Dissolve Ethyl 4-nitro-3-(trifluoromethoxy)benzoate in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% Palladium on carbon, or a reducing agent like tin(II) chloride.[7]
-
For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Comparative Analysis
| Parameter | Route 1 (Modern Approach) | Route 2 (Classical Approach) | Justification |
| Number of Steps | ~5-6 steps from methyl 4-nitrobenzoate | 4 steps from 4-chloro-1-nitro-2-(trifluoromethoxy)benzene | Route 1 requires precursor synthesis, OCF₃ introduction, migration, and final modifications. |
| Starting Material Cost | Moderate (Methyl 4-nitrobenzoate is inexpensive) | Potentially higher (Substituted trifluoromethoxy benzene derivatives can be costly) | The cost of the starting material for Route 2 is a critical factor. |
| Key Reagent Cost | High (Togni Reagent II and Rh/C are expensive) | Low to Moderate (CuCN, SnCl₂, Pd/C are standard reagents) | The specialized reagents in Route 1 significantly increase the cost. |
| Scalability | Challenging (Thermal migration and use of specialized reagents may be difficult to scale) | High (Based on well-established, scalable industrial reactions) | Classical reactions are generally more amenable to large-scale production. |
| Safety & Handling | Requires handling of hydrazine (toxic) and a pressure vessel for the migration step. | Involves toxic cyanide salts and potentially high-pressure hydrogenation. | Both routes have significant safety considerations that require careful management. |
| Predicted Yield | Potentially high yields for individual steps, but overall yield may be moderate due to the number of steps.[1] | Yields for individual steps can be variable; overall yield is likely moderate. | Multi-step syntheses often result in a lower overall yield. |
| Novelty & Elegance | High (Employs modern C-O bond formation and rearrangement) | Low (Utilizes textbook organic reactions) | Route 1 is of greater academic interest for its novel transformation. |
Conclusion and Recommendations
The choice between these two synthetic routes is contingent upon the specific goals of the research or production campaign.
Route 1 (Modern Approach) is well-suited for medicinal chemistry programs at the discovery stage. Its main advantage is the late-stage introduction of the trifluoromethoxy group, which could be valuable for structure-activity relationship (SAR) studies. However, the high cost of reagents and potential scalability issues make it less attractive for large-scale synthesis.
Route 2 (Classical Approach) represents a more pragmatic and robust pathway for producing larger quantities of this compound. While it may lack the novelty of Route 1, its reliance on well-understood and scalable reactions makes it the preferred choice for process development and commercial production, provided the starting materials are economically viable.
Ultimately, a thorough cost analysis of starting materials and reagents, coupled with an assessment of the available equipment and safety infrastructure, will be the deciding factors in validating the most appropriate synthetic route.
References
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Request PDF. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
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Al-Sultani, K. H. K., et al. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]
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A Comparative Guide to the Biological Activities of Ethyl 4-amino-3-(trifluoromethoxy)benzoate Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electronic effects that can significantly enhance the pharmacological profile of a lead compound.[1] This guide provides a comparative analysis of the potential biological activities of derivatives of Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a scaffold of increasing interest in the development of novel therapeutic agents. While direct comparative studies on a comprehensive series of these specific derivatives are emerging, this document synthesizes available data from structurally related analogs to provide valuable insights for researchers, scientists, and drug development professionals.
The core structure, an ethyl benzoate with an amino and a trifluoromethoxy substituent, presents multiple avenues for chemical modification, primarily at the 4-amino position. These modifications can dramatically influence the compound's interaction with biological targets, leading to a diverse range of activities. This guide will focus on two key areas where derivatives of similar aniline and benzoate scaffolds have shown considerable promise: anticancer and antimicrobial activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of substituted anilines and benzoates are well-represented in the canon of anticancer research.[2][3][4][5][6] The trifluoromethoxy group, with its strong electron-withdrawing nature, can modulate the pKa of the nearby amino group, influencing its ability to form critical hydrogen bonds with protein targets such as kinases.
Kinase Inhibition: A Prominent Mechanism of Action
Many small molecule anticancer drugs function by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[7][8] Derivatives of 4-amino-3-chloro benzoate esters have been successfully designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4][9] It is plausible that this compound derivatives could also be potent kinase inhibitors. The trifluoromethoxy group, being a bioisostere of a chloro or methyl group but with distinct electronic properties, could offer advantages in terms of target affinity and selectivity.
Hypothetical Signaling Pathway Inhibition
Below is a diagram illustrating a potential mechanism of action for an this compound derivative as a kinase inhibitor, disrupting a cancer cell signaling cascade.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various aniline and benzoate derivatives against human cancer cell lines, providing a proxy for the potential efficacy of this compound derivatives. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolinylchalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | Not specified, but highest cytotoxicity in the series | [2][3] |
| 4-Amino-3-chloro benzoate ester | Hydrazine-1-carbothioamide derivative (N5a) | A549, HepG2, HCT-116 | Not specified, but induced cytotoxicity | [4][9] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 | [5] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 | [5] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | DU145 (Prostate) | 27.8 | [5] |
Note: Direct comparison is challenging due to variations in compound scaffolds and cancer cell lines used across studies. However, these examples demonstrate that modifications of the amino group of an aromatic ring can lead to potent anticancer activity.
Antimicrobial Activity: A Renewed Area of Interest
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Heterocyclic derivatives synthesized from ethyl-4-aminobenzoate have demonstrated promising antibacterial and antifungal activities.[10] The incorporation of a trifluoromethoxy group could enhance the lipophilicity of these derivatives, potentially improving their ability to penetrate bacterial cell membranes.
Structure-Activity Relationship Insights
Studies on 1,3,4-oxadiazole derivatives of ethyl-4-aminobenzoate have shown that the nature of the substituent at the 2 and 5 positions of the oxadiazole ring is crucial for antimicrobial activity.[10] For instance, certain Schiff base derivatives have displayed moderate to potent activity against both Gram-positive and Gram-negative bacteria.[10] This suggests that derivatization of the 4-amino group of this compound into various heterocyclic systems is a promising strategy for developing new antimicrobial agents.
Comparative Antimicrobial Data
The table below presents the antimicrobial activity of selected derivatives of ethyl-4-aminobenzoate.
| Compound Class | Derivative Example | Microorganism | Activity | Reference |
| 1,3,4-Oxadiazole Schiff Base | Compound 15 | Micrococcus luteus | Potent antibacterial | [10] |
| 1,3,4-Oxadiazole Schiff Base | Compound 15 | Bacillus pumilus | Moderate antibacterial | [10] |
| 1,3,4-Oxadiazole Schiff Base | Compound 15 | Escherichia coli | Moderate antibacterial | [10] |
| 1,3,4-Oxadiazole Schiff Base | Compound 15 | Saccharomyces cerevisiae | Moderate antifungal | [10] |
| 1,3,4-Oxadiazole Imide | Compound 11 | Staphylococcus aureus | Slight antibacterial | [10] |
Experimental Protocols: A Foundation for Discovery
The biological evaluation of these compounds relies on robust and standardized experimental protocols. Below are outlines of common assays used to determine cytotoxic and antimicrobial activities.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Methodology:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A general workflow for drug discovery.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that derivatives of this compound are a promising scaffold for the development of novel therapeutic agents. The unique properties of the trifluoromethoxy group, combined with the versatility of the ethyl aminobenzoate core, provide a rich chemical space for exploration. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships. In particular, exploring a variety of substituents on the 4-amino group, ranging from simple alkyl and aryl groups to complex heterocyclic systems, will be crucial in unlocking the full therapeutic potential of this promising class of compounds.
References
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Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023-03-23). Available from: [Link]
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Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - Semantic Scholar. (2023-03-23). Available from: [Link]
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Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate - Oriental Journal of Chemistry. Available from: [Link]
- Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. Available from: https://jocpr.
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Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes - Frontiers. Available from: [Link]
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Ethyl 4-ethyl-amino-3-nitro-benzoate - PubMed. Available from: [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (2024-11-20). Available from: [Link]
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Synthesis, Biological and Computational Evaluation of Novel 2,3-dihydro-2-aryl-4-(4- isobutylphenyl)-1,5-benzothiazepine Derivatives as Anticancer and Anti-EGFR Tyrosine Kinase Agents - PubMed. Available from: [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. Available from: [Link]
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Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2 - ResearchGate. (2025-03-14). Available from: [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (2023-09-23). Available from: [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. (2022-01-13). Available from: [Link]
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Structure Activity Relationships - Drug Design Org. Available from: [Link]
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The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - Taylor & Francis Online. (2023-07-20). Available from: [Link]
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Schematic representation of structure activity relationship. - ResearchGate. Available from: [Link]
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synthesis, antioxidant activity of some novel schiff base derived from ethyl 4-aminobenzoate. Available from: [Link]
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Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PubMed. (2020-06-26). Available from: [Link]
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Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline - PubMed Central. (2024-06-20). Available from: [Link]
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Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives | Request PDF - ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Compounds Derived from Ethyl 4-amino-3-(trifluoromethoxy)benzoate
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately halting the progression of a promising therapeutic candidate.[1][2] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of compounds, with a specific focus on derivatives of Ethyl 4-amino-3-(trifluoromethoxy)benzoate. We will delve into the rationale behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The trifluoromethoxy (-OCF₃) group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups to enhance metabolic stability and modulate physicochemical properties.[3][4] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bonds make the -OCF₃ moiety generally resistant to oxidative metabolism by enzymes such as cytochrome P450 (CYP).[5][6] This resistance can lead to a longer drug half-life and improved pharmacokinetic profiles.[3]
Choosing the Right In Vitro Model: A Comparative Overview
The initial assessment of metabolic stability is typically performed using in vitro systems derived from the liver, the primary site of drug metabolism.[7][8] The choice of the in vitro model is critical and depends on the stage of drug discovery and the specific questions being addressed. The most common models are liver microsomes and hepatocytes.[9]
| In Vitro Model | Advantages | Disadvantages | Primary Application |
| Liver Microsomes | - Cost-effective and readily available- High-throughput screening capability[10]- Focus on Phase I (CYP-mediated) metabolism[11] | - Lack Phase II enzymes and transporters[9]- May not fully recapitulate in vivo metabolism | Early-stage screening for CYP-mediated metabolic liabilities |
| Hepatocytes | - Contain a full complement of Phase I and II enzymes and co-factors[12]- Considered the "gold standard" for in vitro metabolism studies[7]- Account for cellular uptake and transport processes[12] | - More expensive and resource-intensive- Higher variability between preparations[9] | Later-stage profiling, investigating both Phase I and II metabolism, and for compounds where transport is a factor |
| S9 Fraction | - Contains both microsomal and cytosolic enzymes[2] | - Lower concentration of CYPs compared to microsomes | Broad initial screening for both Phase I and cytosolic Phase II metabolism |
For the initial assessment of compounds derived from this compound, a liver microsomal stability assay is a robust and efficient starting point to evaluate their susceptibility to Phase I metabolism.
Experimental Workflow: Liver Microsomal Stability Assay
This section provides a detailed protocol for determining the metabolic stability of a test compound using pooled human liver microsomes. The workflow is designed to be self-validating by including appropriate controls.
Diagram of the Liver Microsomal Stability Assay Workflow
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A Comparative Guide to the Quantitative Analysis of Ethyl 4-amino-3-(trifluoromethoxy)benzoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methodologies to ensure reaction efficiency, product purity, and ultimately, patient safety. This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of this compound in complex reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a comprehensive understanding of the principles, advantages, and limitations of each method, supported by representative experimental data. Our focus is on delivering a self-validating system of protocols, grounded in scientific integrity and practical, field-proven insights.
Introduction to the Analytical Challenge
This compound possesses a unique combination of functional groups—an aromatic amine, an ethyl ester, and a trifluoromethoxy substituent. This chemical architecture presents distinct analytical considerations. The primary challenges in quantifying this molecule within a reaction mixture include:
-
Matrix Effects: The presence of starting materials, reagents, by-products, and solvents can interfere with the analytical signal of the target analyte.
-
Analyte Stability: The compound's stability under various analytical conditions (e.g., heat in GC) must be considered.
-
Isomeric Impurities: The potential for the formation of positional isomers necessitates analytical methods with high resolving power.
This guide will dissect how each technique addresses these challenges, enabling researchers to select the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Principle of Separation
In RP-HPLC, the separation is based on the partitioning of the analyte between a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The polarity of this compound allows for excellent retention and separation from more polar starting materials and by-products.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 column is the preferred choice due to its strong hydrophobic interactions with the aromatic ring and the trifluoromethoxy group of the analyte.
-
Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The organic modifier is systematically varied to achieve optimal retention and resolution. The buffer controls the pH, which is critical for the ionization state of the amino group, thereby influencing retention.
-
Detection: A UV detector is ideal, as the aromatic ring of the analyte exhibits strong absorbance, typically around 254 nm. This provides high sensitivity and selectivity.
Experimental Protocol: RP-HPLC-UV Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualization of the HPLC Workflow
Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given that this compound has a moderate boiling point, GC can be an excellent high-resolution alternative to HPLC, particularly for separating closely related isomers.
Principle of Separation
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is based on the analyte's boiling point and its interaction with the stationary phase.
Causality Behind Experimental Choices
-
Derivatization: While direct injection is possible, derivatization of the amino group (e.g., acylation or silylation) can improve peak shape and thermal stability.[2] However, for simplicity and to avoid extra sample preparation steps, a direct injection method is often preferred if the compound shows good thermal stability.
-
Column Selection: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides good selectivity for aromatic compounds.
-
Detector: A Flame Ionization Detector (FID) is a robust and widely used detector that provides a response proportional to the number of carbon atoms, making it suitable for quantification.[3] For higher sensitivity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.[4]
Experimental Protocol: GC-FID Method
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as ethyl acetate or dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Visualization of the GC Workflow
Caption: A generalized workflow for the quantitative analysis of this compound by GC.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, provided a certified internal standard is used.[5] The presence of the trifluoromethoxy group makes ¹⁹F qNMR a particularly attractive option.[6][7]
Principle of Quantification
qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined.
Causality Behind Experimental Choices
-
¹H vs. ¹⁹F qNMR:
-
¹H qNMR: Utilizes the protons on the ethyl group or the aromatic ring. It is readily available on most NMR spectrometers. However, signal overlap with other components in the reaction mixture can be a challenge.[7]
-
¹⁹F qNMR: Leverages the three fluorine atoms of the trifluoromethoxy group. The key advantage is the large chemical shift range and the low natural abundance of fluorine in most organic molecules, resulting in a cleaner spectrum with minimal background interference.[5][6] This makes it highly specific for fluorinated compounds.
-
-
Internal Standard Selection: The internal standard must be stable, non-reactive with the sample components, and have a resonance that is well-resolved from the analyte signals. For ¹⁹F qNMR, a fluorinated compound with a simple spectrum, such as trifluorotoluene, is a suitable choice.
-
Experimental Parameters: Proper experimental setup is crucial for accurate quantification. This includes ensuring a sufficient relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to allow for complete relaxation of the nuclei between pulses.
Experimental Protocol: ¹⁹F qNMR Method
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the reaction mixture into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., α,α,α-trifluorotoluene) and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single-pulse experiment
-
Relaxation Delay (d1): 30 s (should be determined experimentally)
-
Number of Scans: 16 (can be increased for better signal-to-noise)
-
Spectral Width: Sufficient to cover all fluorine signals of interest.
Data Processing and Quantification:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved signal of the trifluoromethoxy group of the analyte and the signal of the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / msample) * Pstd
Where:
-
C = Concentration (or purity) of the analyte
-
I = Integral value
-
N = Number of nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of the qNMR Logic
Caption: The logical relationship for quantitative analysis using the internal standard method in qNMR.
Comparative Analysis of Performance
The choice of analytical technique often depends on a trade-off between various performance characteristics. The following table summarizes the expected performance of HPLC, GC, and qNMR for the quantitative analysis of this compound in a reaction mixture.
| Parameter | HPLC-UV | GC-FID | ¹⁹F qNMR |
| Principle | Partition Chromatography | Vapor Phase Chromatography | Nuclear Magnetic Resonance |
| Specificity | Good to Excellent | Excellent | Excellent (especially ¹⁹F) |
| Linearity (R²) | > 0.999 | > 0.998 | Not Applicable (Absolute Method) |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% (Typically Higher) |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~1 µg/mL | ~0.1 mg/mL |
| Analysis Time per Sample | 20-30 minutes | 15-25 minutes | 10-20 minutes |
| Sample Throughput | High | High | Moderate |
| Method Development Effort | Moderate to High | Moderate | Low to Moderate |
| Instrument Cost | Moderate | Moderate | High |
| Key Advantage | Versatility for a wide range of compounds. | High resolution for isomeric separation. | Absolute quantification without a calibration curve. |
| Key Limitation | Requires a reference standard for quantification. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. |
Forced Degradation Studies
To develop a truly stability-indicating method, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[8][9] The chosen analytical method must be able to separate the intact drug from all significant degradation products.
A typical forced degradation study for this compound would involve the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The HPLC-UV method described in section 2.3 is generally well-suited for stability-indicating assays, as the gradient elution can effectively separate a wide range of polar and non-polar degradation products.[10]
Conclusion and Recommendations
The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC, GC, or qNMR. The optimal choice depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput analysis , a validated RP-HPLC-UV method is the recommended workhorse due to its robustness, versatility, and good sensitivity.
-
When high resolution is required to separate potential isomers , a GC-FID or GC-MS method should be considered, provided the analyte demonstrates sufficient thermal stability.
-
For the primary quantification of reference standards or for obtaining highly accurate and precise results without the need for a specific reference standard of the analyte , ¹⁹F qNMR is the superior choice due to its absolute nature and high specificity.
By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy for the quantitative analysis of this compound, ensuring the quality and integrity of their pharmaceutical development processes.
References
-
Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical chemistry, 83(22), 8766–8771. [Link]
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Liu, K., Ling, J., & Zhu, F. (2015). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of analytical methods in chemistry, 2015, 928570. [Link]
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Pharmaceutical Applications: A Scaffold of Diverse Therapeutic Potential
An In-Depth Comparative Guide to the Applications of Substituted Aminobenzoates for Researchers and Drug Development Professionals
The substituted aminobenzoate scaffold is a cornerstone in medicinal chemistry and materials science, prized for its structural versatility and wide range of biological activities.[1] As derivatives of para-aminobenzoic acid (PABA), a crucial building block in various biological pathways, these compounds have been successfully developed into therapeutics and functional materials.[1][2] This guide offers a comparative analysis of substituted aminobenzoates across their primary applications, providing experimental data, detailed protocols, and mechanistic insights to inform future research and development.
The aminobenzoate core can be readily modified at the amino group, the carboxylic acid moiety, and the benzene ring, allowing for the fine-tuning of its pharmacological properties.[2][3] This has led to the development of drugs with a wide array of therapeutic effects, including local anesthetics, anti-inflammatory agents, and antimicrobial compounds.[4][5]
Local Anesthetics: From Procaine to Modern Derivatives
Substituted aminobenzoate esters were among the first synthetic local anesthetics developed, with procaine (Novocain) being a landmark discovery.[6][7] These agents function by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the initiation and propagation of nerve impulses.[6][7]
Mechanism of Action: Sodium Channel Blockade
Local anesthetics prevent the transmission of pain signals by inhibiting the influx of sodium ions required for the depolarization of nerve fibers.[7] The uncharged form of the anesthetic molecule is thought to cross the cell membrane, after which the charged form binds to the sodium channel receptor from inside the cell, blocking it.[7]
Caption: Mechanism of local anesthetics on voltage-gated sodium channels.
Comparative Performance of Aminobenzoate Anesthetics
The efficacy of local anesthetics is defined by their potency and duration of action. Ester-type anesthetics like procaine are generally characterized by a shorter duration of action compared to amide-type anesthetics like lidocaine, due to their rapid hydrolysis by plasma pseudocholinesterases.[6][8]
| Anesthetic Agent | Chemical Class | Potency (Relative to Procaine) | Duration of Action | Onset of Action | Key Characteristics |
| Procaine | Amino Ester | 1 | Short (15-30 min)[8][9] | Slow | Vasodilator; often co-administered with epinephrine.[6] Metabolized to PABA, which can cause allergic reactions.[7] |
| Benzocaine | Amino Ester | Low | Short | Fast (Topical) | Primarily used as a topical anesthetic for skin and mucous membranes.[10] Low water solubility. |
| Chloroprocaine | Amino Ester | 1 | Short (15-30 min)[9] | Fast | Rapid onset and short duration; low systemic toxicity.[9] |
| Tetracaine | Amino Ester | 16 | Long (2-3 hours)[8] | Slow | High potency and long-acting agent.[9] |
| Lidocaine (Alternative) | Amino Amide | 4 | Intermediate (30-60 min)[8] | Fast | Widely used standard; more stable and less allergenic than ester types.[6][7] |
Data synthesized from multiple sources.[6][7][8][9][10]
A study comparing p-aminobenzohydroxamic acid to benzocaine using a frog foot withdrawal reflex model found that the hydroxamic acid derivative exhibited potent local anesthetic activity, particularly at smaller doses.[11][12] However, unlike benzocaine, its effect was not dose-dependent.[11][12]
Anti-inflammatory Agents
Derivatives of aminobenzoates, particularly those incorporating other heterocyclic systems like benzothiazole, have shown significant anti-inflammatory activity.[13][14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin biosynthesis pathway.[13]
Comparative Performance of Benzothiazole Derivatives
In a study using the carrageenan-induced rat paw edema model, several 2-aminobenzothiazole derivatives demonstrated potent anti-inflammatory effects.[14] The most active compounds in the series showed efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium.[14][15]
| Compound | Substitution on Benzothiazole Ring | % Edema Inhibition at 3 hours (100mg/kg) | Reference |
| Bt2 | 5-chloro | High (Comparable to standard) | [14] |
| Bt4 | 4-methoxy | High (Comparable to standard) | [14] |
| Bt7 | 6-methoxy | High (Comparable to standard) | [14] |
| Diclofenac Sodium (Standard) | - | 78.13% | [14] |
| YG-1 | Dual nitro substitution pattern | 80% | [15] |
Structure-activity relationship (SAR) studies indicate that substitutions on the phenyl ring, such as chloro or methoxy groups, can significantly enhance anti-inflammatory activity.[14] Some derivatives have also shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.[13]
Antimicrobial and Anticancer Applications
The PABA scaffold is a versatile building block for developing agents with antimicrobial and cytotoxic properties.[2][16] As PABA is essential for folate synthesis in many bacteria, its structural analogues can act as competitive inhibitors of enzymes like dihydropteroate synthase.[2]
Simple chemical modifications of PABA, such as the formation of Schiff bases with various aldehydes, have resulted in compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), as well as potent antifungal properties.[2] Furthermore, various aminobenzoate derivatives have demonstrated notable cytotoxicity against cancer cell lines such as MCF-7 (breast), HCT116 (colon), and PC3 (prostate).[5][16]
Applications in Cosmetics: UV Radiation Absorbers
Para-aminobenzoic acid (PABA) and its ester derivatives are effective UVB absorbers and were among the first active ingredients used in commercial sunscreens.[17] They primarily absorb radiation in the 290-320 nm range.[17]
Mechanism of Action: UV Absorption
UV filters protect the skin by absorbing high-energy ultraviolet radiation. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. An effective sunscreen agent must then dissipate this energy harmlessly, typically as heat, and return to its ground state without undergoing photodegradation.
Caption: Energy dissipation pathway for an ideal UV absorber.
Comparative Performance of Aminobenzoate UV Filters
While effective, the use of PABA itself in sunscreens has declined due to concerns about skin irritation, allergic contact dermatitis, and low photostability.[17] However, its ester derivatives are still in use.
| UV Filter | INCI Name | Max Absorption (λmax) | Key Characteristics & Alternatives |
| PABA | Aminobenzoic Acid | ~278 nm in water[18] | Effective UVB absorber but can cause skin irritation and is photolabile, dissociating into radicals under UVB/UVC irradiation.[17][19] |
| Padimate O | Ethylhexyl Dimethyl PABA | 290-320 nm range[17] | A PABA ester with better water resistance and lower risk of staining clothing compared to PABA. Approved for use up to 8%.[17] |
| PEG-25 PABA | Ethoxylated ethyl-4-aminobenzoate | 290-320 nm range[17] | Another PABA derivative used in cosmetic formulations. |
| Octinoxate (Alternative) | Octyl Methoxycinnamate | 290-320 nm range | A common cinnamate-based UVB filter, often used in "PABA-free" formulations. |
| Avobenzone (Alternative) | Butyl Methoxydibenzoylmethane | ~356 nm[20] | A primary UVA absorber, often combined with UVB filters for broad-spectrum protection.[20] |
Experimental Protocols & Methodologies
Reproducibility is key in scientific research. This section provides detailed protocols for the synthesis of a common aminobenzoate and the evaluation of anti-inflammatory activity.
Synthesis of Ethyl 4-Aminobenzoate (Benzocaine) via Fischer Esterification
This protocol describes a classic and reliable method for synthesizing benzocaine from p-aminobenzoic acid (PABA) and ethanol using an acid catalyst.[21][22] The causality behind this choice is that the acid protonates the carbonyl oxygen of PABA, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol. Using an excess of ethanol helps to drive the reaction equilibrium towards the formation of the ester product.
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ice water
-
Standard reflux and filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.2 g of p-aminobenzoic acid with 12.0 mL of absolute ethanol. Stir the mixture until the solid is suspended.[21]
-
Catalyst Addition: Carefully and slowly add 0.3 mL of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes.
-
Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the solution to a beaker containing 30 mL of ice water. Add 10% sodium carbonate solution dropwise until the solution is neutral or slightly alkaline (check with pH paper). This step neutralizes the sulfuric acid catalyst and any unreacted PABA, causing the ester product to precipitate.
-
Isolation: Collect the precipitated crude benzocaine by vacuum filtration using a Büchner funnel.[21]
-
Purification: Wash the collected solid with a small amount of cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure ethyl 4-aminobenzoate.[21]
Caption: Experimental workflow for the synthesis of Benzocaine.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and self-validating model for evaluating the acute anti-inflammatory activity of compounds. The injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group provides a quantitative measure of anti-inflammatory efficacy.
Procedure:
-
Animal Grouping: Wistar rats are divided into groups (n=6): a control group (vehicle only), a reference standard group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving the synthesized compounds at a specified dose.[15]
-
Compound Administration: The vehicle, standard, or test compounds are administered orally.[15]
-
Induction of Edema: One hour after administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the subplantar region of the right hind paw of each rat.[15]
-
Measurement: Paw volume is measured immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[15]
-
Calculation: The percentage of edema inhibition is calculated for each group at each time point relative to the control group, allowing for a direct comparison of potency.[15]
Conclusion and Future Outlook
Substituted aminobenzoates are a remarkably versatile class of compounds with established and emerging applications. While classic drugs like procaine and benzocaine highlight their importance in anesthesiology, ongoing research continues to uncover their potential as anti-inflammatory, antimicrobial, and anticancer agents.[5][9][10] In materials science, PABA derivatives remain relevant as UV absorbers, although the focus has shifted towards developing more photostable and less irritating alternatives.[17] The ease of synthesis and the potential for diverse substitutions on the aminobenzoate core ensure that this scaffold will remain a fertile ground for the discovery of novel therapeutic agents and functional materials. Future work will likely focus on creating derivatives with higher target specificity, improved safety profiles, and enhanced potency.
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The Unharnessed Potential of Ethyl 4-amino-3-(trifluoromethoxy)benzoate in Catalysis: A Comparative Guide for Researchers
Introduction
In the landscape of modern synthetic chemistry, the quest for novel catalysts and ligands that offer enhanced reactivity, selectivity, and stability is perpetual. Ethyl 4-amino-3-(trifluoromethoxy)benzoate, a structurally unique aniline derivative, stands at the frontier of this exploration. The presence of the trifluoromethoxy (-OCF3) group, a potent electron-withdrawing substituent, alongside a nucleophilic amino group and a conjugating ester, suggests a rich and underexplored catalytic potential.[1] The -OCF3 group is known to enhance metabolic stability and lipophilicity in drug candidates, making its derivatives highly valuable in medicinal chemistry.[1][2] This guide aims to benchmark the predicted performance of this compound in catalysis by drawing objective comparisons with structurally related and well-documented aniline derivatives. By synthesizing data from established catalytic systems, we will provide researchers, scientists, and drug development professionals with a predictive framework for harnessing the potential of this intriguing molecule.
While direct experimental data on the catalytic applications of this compound is not yet prevalent in the literature, its structural motifs allow us to infer its behavior by examining related compounds. This guide will focus on the anticipated impact of the trifluoromethoxy group on catalytic activity, particularly in cross-coupling reactions where aniline derivatives are commonly employed as ligands or substrates.
The Influence of the Trifluoromethoxy Group: A Double-Edged Sword in Catalysis
The trifluoromethoxy group is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring and the nucleophilicity of the amino group.[1] This electronic modulation can have a profound, and often dichotomous, impact on catalytic performance.
Predicted Advantages:
-
Enhanced Stability: The electron-deficient nature of the aromatic ring can increase the stability of organometallic intermediates, potentially leading to higher catalyst turnover numbers.
-
Modified Selectivity: The unique steric and electronic properties of the -OCF3 group can influence the regioselectivity and stereoselectivity of catalytic transformations.
-
Resistance to Oxidation: The electron-withdrawing nature of the -OCF3 group can make the aniline moiety less susceptible to oxidative side reactions, a common challenge in many catalytic cycles.[3]
Predicted Challenges:
-
Reduced Nucleophilicity: The primary challenge associated with electron-deficient anilines is their reduced nucleophilicity, which can lead to sluggish reaction rates in processes like Buchwald-Hartwig amination where the aniline acts as a nucleophile.[4]
-
Difficult C-N Bond Activation: When used as a substrate in cross-coupling reactions, the strong electron-withdrawing effect can make the C-N bond more challenging to activate.
Comparative Performance in Key Catalytic Reactions
To provide a tangible benchmark, we will compare the anticipated performance of this compound with other substituted anilines in cornerstone catalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Aniline derivatives are pivotal in palladium-catalyzed cross-coupling reactions, serving as both coupling partners and ligands.[5][6] The electronic nature of the aniline significantly dictates the reaction's efficiency.
Buchwald-Hartwig Amination:
In Buchwald-Hartwig amination, anilines are coupled with aryl halides or triflates. The nucleophilicity of the aniline is a critical factor for successful coupling.
Table 1: Predicted Performance in Buchwald-Hartwig Amination
| Aniline Derivative | Key Substituent | Expected Reactivity | Rationale | Representative Conditions (for similar substrates) | Reference |
| Aniline | None | High | High nucleophilicity of the amino group. | Pd(OAc)₂, P(t-Bu)₃, NaOtBu, Toluene, 100 °C | [5] |
| 4-Methoxyaniline | -OCH₃ (EDG) | Very High | Increased electron density on the nitrogen enhances nucleophilicity. | Similar to aniline, potentially milder conditions. | [7] |
| 4-Nitroaniline | -NO₂ (EWG) | Low | Significantly reduced nucleophilicity due to the strong electron-withdrawing nitro group. | Requires more active catalysts (e.g., with bulky, electron-rich phosphine ligands like XPhos) and stronger bases. | [4] |
| This compound | -OCF₃ (EWG) | Moderate to Low | The -OCF₃ group reduces nucleophilicity, but less severely than a nitro group. The ester group further deactivates the ring. | Likely requires advanced catalytic systems, such as those employing bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and a strong, non-nucleophilic base like NaOtBu. | [4] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with Electron-Deficient Anilines [4]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the electron-deficient aniline (1.2 mmol), a palladium precatalyst (e.g., XPhos-Pd-G3, 0.02 mmol), a bulky phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Suzuki-Miyaura Coupling:
When the aniline derivative is functionalized with a halide (e.g., bromo or iodo), it can participate in Suzuki-Miyaura coupling as the electrophilic partner. The electron-withdrawing -OCF3 group is expected to enhance the reactivity in this context.
Table 2: Predicted Performance of Halogenated Anilines in Suzuki-Miyaura Coupling
| Halogenated Aniline Derivative | Key Substituent | Expected Reactivity | Rationale | Representative Conditions (for similar substrates) | Reference |
| 4-Bromoaniline | None | Moderate | Standard reactivity for an aryl bromide. | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, 80 °C | [5] |
| 4-Bromo-3-(trifluoromethyl)aniline | -CF₃ (EWG) | High | The electron-withdrawing group polarizes the C-Br bond, facilitating oxidative addition to the palladium center. | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/Water, 100 °C | [5] |
| Ethyl 4-amino-5-bromo-3-(trifluoromethoxy)benzoate (Hypothetical) | -OCF₃ (EWG) | Very High | The combined electron-withdrawing effects of the -OCF₃ and ester groups would strongly activate the C-Br bond towards oxidative addition. | Potentially milder reaction conditions (lower temperature, shorter reaction time) could be effective. Phosphane-free palladium systems might also be viable. | [8] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [5]
-
In a round-bottom flask, dissolve the halogenated aniline derivative (1.0 mmol) and the boronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and 2M aqueous sodium carbonate solution (2 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Catalytic Concepts
To further elucidate the principles discussed, the following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for Buchwald-Hartwig Amination.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 4-amino-3-(trifluoromethoxy)benzoate
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed protocol for the proper disposal of Ethyl 4-amino-3-(trifluoromethoxy)benzoate (CAS No. 1260742-02-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The fundamental principle of laboratory waste management is that no experiment should begin without a clear plan for the disposal of all resulting materials.[1] This document serves as that plan, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Characterization
This compound is a specific organic compound for which a detailed, publicly available Safety Data Sheet (SDS) is not readily found in the aggregated search results. In the absence of specific data, a cautious approach is mandatory. Laboratory personnel should treat any chemical with an unknown or incomplete hazard profile as hazardous waste.[2]
Based on its chemical structure—an aromatic amine and a trifluoromethoxy group—we can infer potential hazards. Structurally similar compounds, such as Ethyl 4-aminobenzoate, are known to cause skin and eye irritation and may cause allergic skin reactions.[3][4] Therefore, we must assume this compound presents similar risks.
All chemical waste must be evaluated against the U.S. Environmental Protection Agency (EPA) hazardous waste characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[5] Until proven otherwise, this compound should be managed as a hazardous chemical waste.
Table 1: Assumed Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Attribute | Assumed Risk for this compound | Required PPE & Handling Protocol |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[6] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[7] |
| Skin Irritation/Corrosion | Assumed to be a skin irritant and potential sensitizer.[3] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[6] |
| Eye Irritation/Damage | Assumed to cause serious eye irritation.[3][8] | Wear safety glasses with side shields or chemical splash goggles.[6] |
| Respiratory Hazard | Potential for irritation if inhaled as a dust or aerosol.[6] | Handle in a well-ventilated area, preferably within a certified chemical fume hood.[9] |
| Environmental Hazard | Harmful to aquatic life is a possibility for related compounds. | Do not allow the product to enter drains or surface water.[6] |
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated process that emphasizes safety, segregation, and clear communication.[10] Follow these steps meticulously to ensure compliance and safety.
Step 1: Waste Determination and Container Labeling
A chemical is considered "waste" as soon as you have decided to discard it.[2] At this moment, it must be managed according to hazardous waste regulations.
-
Obtain a Hazardous Waste Tag: Acquire a hazardous waste tag from your institution's Environmental Health & Safety (EH&S) department.
-
Label Immediately: As soon as the first drop of waste enters the container, affix the tag. The container must be labeled with the words "Hazardous Waste." [11][12]
-
Complete the Label: Fill out all required information, including:
Step 2: Select an Appropriate Waste Container
Container integrity is critical to preventing leaks and spills.
-
Chemical Compatibility: The container must be made of a material compatible with the chemical. For organic solids and solutions, glass or high-density polyethylene (HDPE) containers are generally suitable.[5][9] Do not use food-grade containers like mayonnaise or pickle jars.[13]
-
Condition: The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-on cap.[14]
-
Original Container: If possible, using the original product container is an excellent option, provided it is in good condition.[13]
Step 3: Segregation and Safe Accumulation
Chemical waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[11][13]
-
Designate an SAA: This can be a designated portion of a workbench or a cabinet, but it must be under the control of laboratory personnel.[9] A chemical fume hood is often used as an SAA.[13]
-
Segregate Incompatibles: Store the waste container for this compound away from incompatible materials. As a general rule, keep it separate from strong oxidizing agents, acids, and bases.[13]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub. This secondary containment will capture any potential leaks or spills.[15]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[2][5] This is a critical safety and regulatory requirement to prevent the release of vapors.
Step 4: Arrange for Final Disposal
Laboratory personnel are not authorized to transport hazardous waste off-site.
-
Contact EH&S: Once the container is full or you are ready to have it removed, submit a chemical waste collection request to your institution's EH&S department.[2][5]
-
Prepare for Pickup: Ensure the container is properly labeled and sealed. EH&S will handle the transportation and final disposal through a licensed hazardous waste facility.[2][9] Final disposal methods may include incineration or other treatments to render the waste less harmful.[10][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from waste identification to final collection.
Spill and Emergency Procedures
Accidents can happen, and a prepared response is crucial.
-
For a Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (gloves, goggles, lab coat), gently sweep or wipe up the material with a damp paper towel to avoid creating dust.[4]
-
Place the contaminated cleanup materials into a sealed bag or container.
-
Label the container as "Hazardous Waste" with a description of the contents (e.g., "Spill cleanup debris with this compound").
-
Manage this waste container through the same EH&S pickup process.[6]
-
Wash the spill area with soap and water after cleanup is complete.[4]
-
-
For a Large Spill or a Spill in a Public Area:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response line or EH&S immediately.
-
Do not attempt to clean it up yourself.
-
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Hazardous Waste and Disposal. (n.d.). American Chemical Society. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]
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Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
Safety Data Sheet for Methyl 3-amino-4-(trifluoromethoxy)benzoate. (2024, November 1). Angene Chemical. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
